Product packaging for 2,4-Dichlorofuro[3,2-D]pyrimidine(Cat. No.:CAS No. 956034-07-4)

2,4-Dichlorofuro[3,2-D]pyrimidine

Cat. No.: B585728
CAS No.: 956034-07-4
M. Wt: 188.995
InChI Key: OTFDNOQBJWBJJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2,4-Dichlorofuro[3,2-D]pyrimidine is a useful research compound. Its molecular formula is C6H2Cl2N2O and its molecular weight is 188.995. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H2Cl2N2O B585728 2,4-Dichlorofuro[3,2-D]pyrimidine CAS No. 956034-07-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-dichlorofuro[3,2-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl2N2O/c7-5-4-3(1-2-11-4)9-6(8)10-5/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTFDNOQBJWBJJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC2=C1N=C(N=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70672137
Record name 2,4-Dichlorofuro[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70672137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

956034-07-4
Record name 2,4-Dichlorofuro[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70672137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

In-Depth Technical Guide: Synthesis and Reactions of 2,4-Dichlorofuro[3,2-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and chemical reactivity of 2,4-dichlorofuro[3,2-d]pyrimidine, a key heterocyclic scaffold of interest in medicinal chemistry and drug discovery. The strategic positioning of two reactive chlorine atoms on the furopyrimidine core makes it a versatile intermediate for the synthesis of a diverse range of functionalized derivatives.

Synthesis of this compound

The primary and most efficient method for the synthesis of this compound involves the chlorination of its corresponding dihydroxy precursor, 1H-furo[3,2-d]pyrimidine-2,4-dione (also known as furo[3,2-d]pyrimidine-2,4-diol). This transformation is typically achieved using a strong chlorinating agent such as phosphorus oxychloride (POCl₃). The reaction is often facilitated by the addition of a high-boiling tertiary amine, for instance, N,N-dimethylaniline, which acts as a catalyst and acid scavenger.

The general synthetic pathway is illustrated below:

Synthesis Furo[3,2-d]pyrimidine-2,4-dione Furo[3,2-d]pyrimidine-2,4-dione This compound This compound Furo[3,2-d]pyrimidine-2,4-dione->this compound  POCl₃, N,N-dimethylaniline  130°C, 2-3h  

Caption: Synthesis of this compound.

Experimental Protocols for Synthesis

Two detailed experimental protocols for the synthesis of this compound are presented below. These protocols offer slight variations in reagents and reaction conditions, providing flexibility for laboratory application.

Protocol 1:

To a mixture of 1H-furo[3,2-d]pyrimidine-2,4-dione (3.0 g, 0.020 mol) in N,N-dimethylaniline (2.0 mL, 0.016 mol), phosphorus oxychloride (18.0 mL, 0.193 mol) is added. The resulting mixture is heated at 130°C for 2 hours. After cooling to room temperature, the black solution is carefully quenched with crushed ice and water, followed by extraction with ethyl acetate. The organic layer is then isolated, dried over magnesium sulfate (MgSO₄), and concentrated under reduced pressure to yield the title compound.[1]

Protocol 2:

Furo[3,2-d]pyrimidine-2,4-diol (1.52 g, 10 mmol) is added to N,N-dimethylaniline (1 mL, 8 mmol) and phosphorus oxychloride (0.9 mL, 9.65 mmol). The reaction mixture is heated at 130°C for 3 hours. Upon completion, the mixture is cooled to room temperature and carefully quenched with ice water. The resulting solid product is collected by filtration, washed with water, and dried under vacuum.[1]

Quantitative Data for Synthesis

The following table summarizes the quantitative data from the described synthetic protocols, allowing for easy comparison of their efficiencies.

ProtocolStarting Material (Amount)ReagentsTemperature (°C)Time (h)Yield (%)Product Form
11H-furo[3,2-d]pyrimidine-2,4-dione (3.0 g)POCl₃, N,N-dimethylaniline130287Tan solid
2Furo[3,2-d]pyrimidine-2,4-diol (1.52 g)POCl₃, N,N-dimethylaniline130354Light brown solid

Reactions of this compound

The two chlorine atoms at the C2 and C4 positions of the furo[3,2-d]pyrimidine core are susceptible to nucleophilic aromatic substitution (SNAr) reactions. This reactivity allows for the sequential and regioselective introduction of various functional groups, making this compound a valuable building block for creating libraries of substituted furopyrimidines.

Generally, in 2,4-dichloropyrimidine systems, the C4 position is more reactive towards nucleophilic attack than the C2 position. This regioselectivity can be attributed to the electronic effects of the pyrimidine nitrogens. However, the presence of substituents on the pyrimidine ring can influence this reactivity profile.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The chlorine atoms of this compound can be displaced by a variety of nucleophiles, including amines, thiols, and alkoxides. The regioselectivity of these reactions is a key consideration in synthetic design.

Reactions cluster_0 Nucleophilic Substitution at C4 (Major) cluster_1 Nucleophilic Substitution at C2 (Minor/Forced) cluster_2 Disubstitution 2,4-Dichlorofuro[3,2-d]pyrimidine_C4 This compound 4-Substituted-2-chloro-furo[3,2-d]pyrimidine 4-Substituted-2-chloro- furo[3,2-d]pyrimidine 2,4-Dichlorofuro[3,2-d]pyrimidine_C4->4-Substituted-2-chloro-furo[3,2-d]pyrimidine  Nu-H   2,4-Dichlorofuro[3,2-d]pyrimidine_C2 This compound 2-Substituted-4-chloro-furo[3,2-d]pyrimidine 2-Substituted-4-chloro- furo[3,2-d]pyrimidine 2,4-Dichlorofuro[3,2-d]pyrimidine_C2->2-Substituted-4-chloro-furo[3,2-d]pyrimidine  Nu-H   4-Substituted-2-chloro-furo[3,2-d]pyrimidine_di 4-Substituted-2-chloro- furo[3,2-d]pyrimidine 2,4-Disubstituted-furo[3,2-d]pyrimidine 2,4-Disubstituted- furo[3,2-d]pyrimidine 4-Substituted-2-chloro-furo[3,2-d]pyrimidine_di->2,4-Disubstituted-furo[3,2-d]pyrimidine  Nu'-H (excess)  

Caption: Regioselectivity in Nucleophilic Substitution Reactions.

Proposed Experimental Protocol for Amination at C4:

To a solution of this compound (1 mmol) in a suitable solvent such as propanol or DMF (5 mL), the desired amine (1.1 mmol) and a base like triethylamine (1.5 mmol) are added. The reaction mixture is heated under reflux or microwave irradiation (120-140°C) for a specified time (typically 1-4 hours), with monitoring by TLC. After completion, the reaction is cooled, and the product is isolated by precipitation or extraction.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for forming carbon-carbon bonds. These reactions can be applied to this compound to introduce aryl or heteroaryl substituents. Similar to SNAr reactions, the C4 position is generally more reactive in Suzuki couplings of 2,4-dichloropyrimidines.

SuzukiCoupling This compound This compound 4-Aryl-2-chloro-furo[3,2-d]pyrimidine 4-Aryl-2-chloro-furo[3,2-d]pyrimidine This compound->4-Aryl-2-chloro-furo[3,2-d]pyrimidine  Ar-B(OH)₂, Pd catalyst, Base   2,4-Diaryl-furo[3,2-d]pyrimidine 2,4-Diaryl-furo[3,2-d]pyrimidine 4-Aryl-2-chloro-furo[3,2-d]pyrimidine->2,4-Diaryl-furo[3,2-d]pyrimidine  Ar'-B(OH)₂, Pd catalyst, Base  

Caption: Sequential Suzuki-Miyaura Coupling Reactions.

Proposed Experimental Protocol for Suzuki Coupling at C4:

In a reaction vessel, this compound (1 mmol), the corresponding arylboronic acid (1.1 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol), and a base like K₂CO₃ (2 mmol) are combined in a suitable solvent system (e.g., toluene/ethanol/water). The mixture is degassed and heated under an inert atmosphere (e.g., argon) at a temperature ranging from 80 to 110°C until the starting material is consumed (monitored by TLC). After cooling, the reaction mixture is worked up by extraction and purified by column chromatography to yield the 4-aryl-2-chloro-furo[3,2-d]pyrimidine derivative.

Conclusion

This compound is a readily accessible and highly versatile intermediate for the synthesis of a wide array of substituted furopyrimidine derivatives. Its synthesis is straightforward via the chlorination of the corresponding diol. The differential reactivity of the two chlorine atoms at the C2 and C4 positions allows for selective functionalization through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. This predictable reactivity profile, combined with the biological significance of the furopyrimidine scaffold, makes this compound a valuable tool for researchers in the fields of medicinal chemistry and drug development. Further exploration of its reaction scope is likely to yield novel compounds with interesting biological activities.

References

In-Depth Technical Guide to the Furo[3,2-d]pyrimidine Core: Spectroscopic Data, Synthesis, and Biological Context

Author: BenchChem Technical Support Team. Date: December 2025

This guide will therefore provide a comprehensive overview of the spectroscopic and synthetic characteristics of the broader class of furo[3,2-d]pyrimidines and related furo[2,3-d]pyrimidine derivatives, for which data is available. This information serves as a valuable reference for researchers and drug development professionals working with this heterocyclic scaffold.

Spectroscopic Data of Furo[3,2-d]pyrimidine Derivatives

The following tables summarize the spectroscopic data for various furo[2,3-d]pyrimidine derivatives, which can provide insights into the expected spectral characteristics of the furo[3,2-d]pyrimidine core.

¹H NMR Spectroscopic Data
CompoundSolventChemical Shifts (δ, ppm) and Coupling Constants (J, Hz)Reference
5-Acetyl-6-methyl-3-(4-nitrophenyl)-furo[2,3-d]pyrimidin-4(3H)-one DMSO-d₆12.89 (s, 1H, NH), 8.53 (d, J = 15.8 Hz, 1H, βH), 8.29 (d, J = 8.6 Hz, 2H, ArH), 8.23 (s, 1H, pyrimidine H), 7.98 (d, J = 8.7 Hz, 2H, ArH), 7.71 (d, J = 15.8 Hz, 1H, αH), 2.66 (s, 3H, –CH₃)[1]
5-Acetyl-3-(4-hydroxy-3-methoxyphenyl)-6-methylfuro[2,3-d]pyrimidin-4(3H)-one DMSO-d₆12.88 (s, 1H, NH), 9.71 (s, 1H, OH), 8.28–8.15 (m, 2H, βH, pyrimidine H), 7.56 (d, J = 15.6 Hz, 1H, αH), 7.36 (s, 1H, ArH), 7.20 (d, J = 8.2 Hz, 1H, ArH), 6.84 (d, J = 8.1 Hz, 1H, ArH), 3.83 (s, 3H, –OCH₃), 2.64 (s, 3H, –CH₃)[1]
5-Acetyl-3-(3,4-dimethoxyphenyl)-6-methylfuro[2,3-d]pyrimidin-4(3H)-one DMSO-d₆8.52 (d, J = 15.7 Hz, 1H, βH), 8.12 (s, 1H, pyrimidine H), 7.56 (d, J = 15.7 Hz, 1H, αH), 7.4 (s, 1H, ArH), 7.31 (d, J = 8.3 Hz, 1H, Ar H), 7.02 (d, J = 8.3 Hz, 1H, Ar H), 3.81 (s, 6H, –OCH₃), 2.63 (s, 3H, –CH₃)[1]
¹³C NMR Spectroscopic Data
CompoundSolventChemical Shifts (δ, ppm)Reference
5-Acetyl-3-(4-hydroxy-3-methoxyphenyl)-6-methylfuro[2,3-d]pyrimidin-4(3H)-one DMSO-d₆185.6, 163.8, 158.8, 157.7, 150.1, 148.4, 143.6, 126.9, 124.9, 123.8, 118.8, 116.2, 112.1, 105.6, 56.0, 14.4[1]
A furo[2,3-d]pyrimidine derivative DMSO-d₆168.49, 163.18, 162.50, 154.00, 151.50, 144.66, 122.47, 111.58, 22.67, 17.99[2]
Another furo[2,3-d]pyrimidine derivative DMSO-d₆204.9, 168.6, 163.1, 155.4, 153.8, 151.8, 121.5, 111.5, 24.3, 22.3, 18.4[2]
Mass Spectrometry (MS) Data
CompoundIonization Methodm/z (Relative Intensity, %)Reference
5-Acetyl-6-methyl-3-(4-nitrophenyl)-furo[2,3-d]pyrimidin-4(3H)-one EI325 [M⁺] (20.99), 72.44 (100)[1]
5-Acetyl-3-(4-hydroxy-3-methoxyphenyl)-6-methylfuro[2,3-d]pyrimidin-4(3H)-one EI326 [M⁺] (20.09), 43.30 (100)[1]
5-Acetyl-3-(3,4-dimethoxyphenyl)-6-methylfuro[2,3-d]pyrimidin-4(3H)-one EI340 [M⁺] (49.21), 200 (100)[1]
A furo[2,3-d]pyrimidine derivative Not specified248 [M⁺] (6.98)[2]
Infrared (IR) Spectroscopy Data
CompoundSample PhaseWavenumbers (ν, cm⁻¹)Reference
5-Acetyl-6-methyl-3-(4-nitrophenyl)-furo[2,3-d]pyrimidin-4(3H)-one KBr3298 (NH), 3061 (C-H sp²), 2928 (C-H sp³), 1665 (C=O), 1591 (C=C)[1]
5-Acetyl-3-(4-hydroxy-3-methoxyphenyl)-6-methylfuro[2,3-d]pyrimidin-4(3H)-one KBrNot specified[1]
5-Acetyl-3-(3,4-dimethoxyphenyl)-6-methylfuro[2,3-d]pyrimidin-4(3H)-one KBr3306 (NH), 3076 (C-H sp²), 2943 (C-H sp³), 1678 (C=O), 1591 (C=C)[1]
A furo[2,3-d]pyrimidine derivative KBr3491, 3402 (2NH), 3278, 3201 (NH₂), 3066 (aromatic-CH), 2920, 2850 (aliphatic-CH), 1701 (C=O), 1573 (C=N)[2]
Another furo[2,3-d]pyrimidine derivative KBr3194, 3132 (2NH), 3089 (aromatic-CH), 2961, 2916 (aliphatic-CH), 1701 (C=O), 1589 (C=N)[2]

Experimental Protocols: General Synthesis of the Furo[3,2-d]pyrimidine Core

The synthesis of the furo[3,2-d]pyrimidine scaffold can be achieved through various synthetic strategies. A common approach involves the construction of the pyrimidine ring onto a pre-functionalized furan, or vice versa. The following protocols are generalized from methodologies for related fused pyrimidine systems.

Synthesis from a Furan Precursor

A versatile method for synthesizing the furo[2,3-d]pyrimidine core, which can be adapted for the furo[3,2-d] isomer, starts from an appropriately substituted furan derivative.

Step 1: Synthesis of a Substituted Aminofuran

A common starting point is a furan with vicinal functional groups that can be converted into an amino group and a group suitable for cyclization. For example, a furan-3,4-dicarboxylate can be subjected to a Curtius or Hofmann rearrangement to introduce an amino group at the 3-position, yielding a 3-aminofuran-4-carboxylate derivative.

Step 2: Cyclization to form the Furo[3,2-d]pyrimidinone Ring

The resulting 3-aminofuran-4-carboxylate is then cyclized to form the pyrimidine ring. This can be achieved by heating with an excess of formamide at reflux for several hours. The progress of the reaction is typically monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is often precipitated by the addition of water.

Three-Component Synthesis of Furo[2,3-d]pyrimidines

A more recent development is the palladium(II)-catalyzed three-component synthesis of 2,4,6-triarylfuro[2,3-d]pyrimidines from β-ketodinitriles, boronic acids, and aldehydes.[3] This reaction allows for the concurrent construction of the furo-pyrimidine scaffold through the formation of multiple C-C, C=C, C-O, C-N, and C=N bonds in a single step.

Biological Context: Signaling Pathways

Derivatives of the furo[3,2-d]pyrimidine scaffold have shown significant biological activity, particularly as inhibitors of protein kinases involved in cancer progression. Two of the most relevant signaling pathways are the PI3K/AKT and VEGFR-2 pathways.

PI3K/AKT Signaling Pathway

The PI3K/AKT pathway is a crucial intracellular signaling cascade that regulates cell cycle, proliferation, survival, and growth.[4][5] Its aberrant activation is a common feature in many cancers.

PI3K_AKT_Pathway cluster_membrane Plasma Membrane GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT P mTORC1 mTORC1 AKT->mTORC1 CellSurvival Cell Survival AKT->CellSurvival CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth PTEN PTEN PTEN->PIP3 |

Caption: The PI3K/AKT signaling pathway, a key regulator of cell growth and survival.

VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, a process crucial for tumor growth and metastasis.[6][7]

VEGFR2_Pathway cluster_membrane_v Plasma Membrane VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K_v PI3K VEGFR2->PI3K_v Migration Cell Migration VEGFR2->Migration PKC PKC PLCg->PKC RAF Raf PKC->RAF AKT_v AKT PI3K_v->AKT_v Survival Cell Survival AKT_v->Survival MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Caption: The VEGFR-2 signaling pathway, a critical driver of angiogenesis.

References

In-Depth Technical Guide: 2,4-Dichlorofuro[3,2-d]pyrimidine (CAS Number 956034-07-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the available information on 2,4-Dichlorofuro[3,2-d]pyrimidine, CAS Number 956034-07-4. Due to the limited specific data for this compound in publicly accessible literature, this document summarizes its known chemical and computed physicochemical properties. To provide a context for its potential applications, this guide also explores the known biological activities and general synthetic methodologies for the broader class of furo[3,2-d]pyrimidine derivatives. The information is intended to serve as a foundational resource for researchers and professionals in drug discovery and development.

Chemical Identity and Physicochemical Properties

This compound is a heterocyclic organic compound with the chemical formula C₆H₂Cl₂N₂O.[1] Its core structure consists of a furan ring fused to a pyrimidine ring, with two chlorine substituents on the pyrimidine ring.

Table 1: Chemical Identifiers and Computed Physicochemical Properties of this compound

PropertyValueSource
CAS Number 956034-07-4PubChem[2]
IUPAC Name This compoundPubChem[2]
Molecular Formula C₆H₂Cl₂N₂OAmerican Elements[1], PubChem[2]
Molecular Weight 189.00 g/mol PubChem[2]
Canonical SMILES C1=COC2=C1N=C(N=C2Cl)ClPubChem[2]
InChI Key OTFDNOQBJWBJJM-UHFFFAOYSA-NPubChem[2]
Monoisotopic Mass 187.954418 g/mol PubChem[2]
Topological Polar Surface Area 38.9 ŲPubChem[2]
XLogP3 2.6PubChem[2]
Hydrogen Bond Donor Count 0PubChem[2]
Hydrogen Bond Acceptor Count 3PubChem[2]
Rotatable Bond Count 0PubChem[2]

Note: The properties listed are computationally derived and have not been experimentally verified in the available literature.

Potential Biological Activities and Therapeutic Context (Based on Furo[3,2-d]pyrimidine Derivatives)

Anticancer Activity

Derivatives of the isomeric furo[2,3-d]pyrimidine scaffold have demonstrated significant potential as anticancer agents. For instance, certain derivatives have been identified as dual inhibitors of PI3Kα/β and AKT, crucial components of a signaling pathway often dysregulated in cancer.[3] These compounds have been shown to induce cell cycle arrest and apoptosis in cancer cell lines.[3]

Kinase Inhibition

The fused pyrimidine ring system is a common feature in many kinase inhibitors. Furo[2,3-d]pyrimidine derivatives have been explored as potential inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key regulator of angiogenesis, which is vital for tumor growth and metastasis.[4]

Anti-inflammatory and Necroptosis Inhibition

Recent studies have highlighted the potential of pyrimidine-based compounds as inhibitors of necroptosis, a form of programmed cell death involved in inflammatory diseases. Specifically, inhibitors of Receptor-Interacting Protein Kinase 3 (RIPK3) have been developed, and some reports suggest a potential role for furo[3,2-d]pyrimidine derivatives in this area.[5]

RIPK3-Mediated Necroptosis Pathway cluster_necroptosis Necroptosis Pathway TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 Binds TRADD TRADD TNFR1->TRADD Recruits RIPK1 RIPK1 TRADD->RIPK1 Recruits Complex_I Complex I RIPK1->Complex_I RIPK3 RIPK3 RIPK1->RIPK3 Activates Necrosome Necrosome Caspase8 Caspase-8 Complex_I->Caspase8 Activates Caspase8->RIPK1 Cleaves & Inhibits Caspase8->RIPK3 Cleaves & Inhibits Apoptosis Apoptosis Caspase8->Apoptosis Induces MLKL MLKL RIPK3->MLKL Phosphorylates pMLKL p-MLKL (Oligomerization) MLKL->pMLKL Necroptosis Necroptosis pMLKL->Necroptosis Induces Inhibitor Furo[3,2-d]pyrimidine Derivative (Potential Inhibitor) Inhibitor->RIPK3 Inhibits

Figure 1. Potential inhibition of the RIPK3-mediated necroptosis pathway by furo[3,2-d]pyrimidine derivatives.

Synthesis Methodology

A specific, detailed experimental protocol for the synthesis of this compound (CAS 956034-07-4) is not available in the reviewed literature. However, a general synthetic approach to the furo[3,2-d]pyrimidine core can be inferred from the synthesis of related compounds. A common strategy involves the construction of the pyrimidine ring onto a pre-existing furan derivative or vice versa.

A plausible general workflow for the synthesis of this compound could start from a suitably substituted furan precursor, followed by cyclization to form the furopyrimidinone core, and subsequent chlorination.

Generalized Synthesis Workflow for this compound Start Substituted Furan Precursor Intermediate1 Cyclization Precursor Start->Intermediate1 Functional Group Manipulation Intermediate2 Furo[3,2-d]pyrimidin-2,4-dione Intermediate1->Intermediate2 Cyclization with Urea/Cyanate FinalProduct This compound Intermediate2->FinalProduct Chlorination (e.g., POCl₃)

Figure 2. A generalized synthetic workflow for the preparation of this compound.
Illustrative Experimental Protocol (Hypothetical)

The following is a hypothetical, generalized protocol based on the synthesis of similar heterocyclic systems. This is not a validated protocol for the synthesis of CAS 956034-07-4 and should be treated as a conceptual outline.

Step 1: Synthesis of a Furo[3,2-d]pyrimidin-2,4-dione Intermediate

  • A suitably substituted furan-3-carboxylate derivative is reacted with a source of ammonia to form the corresponding carboxamide.

  • The furan-3-carboxamide is then cyclized with a reagent such as urea or an isocyanate under heating to form the furo[3,2-d]pyrimidin-2,4-dione core.

Step 2: Chlorination to Yield this compound

  • The furo[3,2-d]pyrimidin-2,4-dione intermediate is suspended in a chlorinating agent, such as phosphorus oxychloride (POCl₃), often in the presence of a tertiary amine base (e.g., N,N-diisopropylethylamine).

  • The reaction mixture is heated to reflux for several hours until the reaction is complete, as monitored by an appropriate technique (e.g., TLC or LC-MS).

  • Upon completion, the excess chlorinating agent is carefully removed under reduced pressure.

  • The residue is cautiously quenched with ice-water and neutralized with a base (e.g., sodium bicarbonate solution).

  • The resulting crude product is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and concentrated in vacuo.

  • The crude product is then purified by a suitable method, such as column chromatography on silica gel or recrystallization, to afford the pure this compound.

Safety and Handling

Specific safety and handling information for this compound is not detailed in the available literature. However, based on the safety data for structurally related dichlorinated heterocyclic compounds, the following precautions are recommended:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion and Future Directions

This compound (CAS 956034-07-4) is a chemical entity for which there is a notable lack of publicly available experimental data. Its chemical structure, a furo[3,2-d]pyrimidine core, is present in a variety of biologically active molecules with potential applications in oncology and inflammatory diseases. The dichloro substitution pattern suggests its utility as a versatile intermediate for the synthesis of more complex derivatives via nucleophilic substitution reactions.

Future research efforts should focus on:

  • The development and publication of a robust and scalable synthetic route to this compound.

  • Thorough experimental characterization of its physicochemical properties.

  • In vitro and in vivo evaluation of its biological activity against a range of therapeutic targets, particularly protein kinases and components of inflammatory signaling pathways.

  • Exploration of its potential as a scaffold in medicinal chemistry for the development of novel therapeutic agents.

This technical guide serves as a starting point for researchers interested in this compound and the broader class of furo[3,2-d]pyrimidines, highlighting the potential of this scaffold while underscoring the need for further investigation.

References

A Comprehensive Technical Guide on the Biological Activity of 2,4-Dichlorofuro[3,2-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document synthesizes the currently available scientific literature on the biological activities of 2,4-Dichlorofuro[3,2-d]pyrimidine derivatives and structurally related compounds. The information regarding the biological activities of the specific this compound core is limited; therefore, data from analogous scaffolds, particularly pyrrolo[3,2-d]pyrimidines, is included to provide insights into potential therapeutic applications.

Introduction

The furo[3,2-d]pyrimidine scaffold is a fused heterocyclic system that has garnered significant interest in medicinal chemistry due to its structural similarity to purines. This structural analogy allows these compounds to interact with a variety of biological targets, including protein kinases, which are crucial regulators of cellular processes. The substitution pattern on the furo[3,2-d]pyrimidine core is critical in determining the biological activity. The 2,4-dichloro substitution, in particular, provides reactive sites for further chemical modifications, making this compound a versatile starting material for the synthesis of a diverse range of derivatives with potential therapeutic applications.

This technical guide provides a comprehensive overview of the known biological activities of this compound derivatives and their analogs, with a primary focus on their anticancer and kinase inhibitory properties. This document includes a summary of quantitative biological data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and experimental workflows.

Biological Activities

The primary biological activities reported for this compound derivatives and their close analogs are centered around anticancer and kinase inhibition.

Anticancer Activity

Halogenated pyrrolo[3,2-d]pyrimidines, which are structurally very similar to furo[3,2-d]pyrimidines, have demonstrated significant antiproliferative activity against a range of cancer cell lines[1][2]. Notably, 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine exhibited a cytotoxicity of 6.0 μM against L1210 leukemia cells[1]. The introduction of different substituents at various positions on the core structure has been shown to modulate the cytotoxic potency. For instance, N5 alkyl substitutions on halogenated pyrrolo[3,2-d]pyrimidines have been shown to decrease toxicity while maintaining comparable anticancer activity, with EC50 values ranging from 0.83 to 7.3 μM[1].

The mechanism of action for these compounds often involves the induction of cell cycle arrest, typically at the G2/M phase, and the induction of apoptosis[2].

Kinase Inhibition

The structural resemblance of the furo[3,2-d]pyrimidine core to adenine, a key component of ATP, makes these compounds potential ATP-competitive kinase inhibitors. Various derivatives of the related pyrrolo[2,3-d]pyrimidine scaffold have been identified as potent inhibitors of several kinases, including Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinases (CDKs), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), also known as Kinase Insert Domain Receptor (KDR)[3][4][5][6][7]. For example, certain 2,4-dichloro-6-methylpyrimidine derivatives have shown inhibitory activity against EGFR mutants[3]. Furthermore, novel furo[2,3-d]pyrimidine derivatives have been identified as dual inhibitors of PI3K and AKT[8][9].

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound derivatives and their close analogs.

Table 1: Anticancer Activity of Halogenated Pyrrolo[3,2-d]pyrimidine Derivatives

CompoundCancer Cell LineActivity MetricValue (µM)Reference
2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidineL1210 (Leukemia)Cytotoxicity (CC50)6.0[1]
Halogenated pyrrolo[3,2-d]pyrimidine AnaloguesVariousEC500.014 - 14.5[1]
N5-substituted halogenated pyrrolo[3,2-d]pyrimidinesVariousEC500.83 - 7.3[1]
2,4-Cl compound 1 (pyrrolo[3,2-d]pyrimidine)VariousIC50Low micromolar[2]

Table 2: Kinase Inhibitory Activity of Related Pyrimidine Derivatives

Compound ClassTarget KinaseActivity MetricValueReference
2,4-dichloro-6-methylpyrimidine derivative (L-18)EGFRT790M/L858R% Inhibition81.9%[3]
2,4-dichloro-6-methylpyrimidine derivative (L-18)H1975 cellsIC500.65 ± 0.06 μM[3]
Furo[2,3-d]pyrimidine derivativesPI3Kα/β and AKTIC500.071 - 0.411 µM[8][9]
Pyrido[3',2':4,5]furo[3,2-d]pyrimidine derivative (10e)p110αPotency vs. 2a~400-fold greater[10]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the biological activity of this compound derivatives.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 × 104 cells per well in 100 µL of growth medium. Incubate for 24 hours at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment[11].

  • Compound Treatment: Prepare serial dilutions of the test compounds in the growth medium. After 24 hours of cell seeding, replace the medium with fresh medium containing various concentrations of the test compounds. Include a vehicle control (e.g., 0.4% DMSO)[12].

  • Incubation: Incubate the plates for 48 hours at 37°C in a humidified incubator with 5% CO2[12].

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C[12].

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 560 nm using a microplate reader[12].

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of cell viability against the compound concentration.

Kinase Inhibition Assay (Example: EGFR Kinase Assay)

This protocol describes a general method for assessing the inhibitory activity of compounds against a specific protein kinase.

Protocol:

  • Reagents and Buffers:

    • Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35).

    • Recombinant human EGFR kinase.

    • Substrate (e.g., a synthetic peptide).

    • ATP.

    • Test compounds dissolved in DMSO.

  • Assay Procedure:

    • In a 96-well plate, add the kinase buffer, the substrate, and the test compound at various concentrations.

    • Add the EGFR kinase to initiate the reaction.

    • Add ATP to start the phosphorylation reaction.

    • Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Detection:

    • Stop the reaction by adding a stop solution (e.g., EDTA).

    • Detect the amount of phosphorylation using a suitable method, such as a fluorescence-based assay or an antibody-based detection method (e.g., ELISA).

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to a control without the inhibitor.

    • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)

This method is used to qualitatively assess the antimicrobial activity of the compounds.

Protocol:

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) in a suitable broth.

  • Agar Plate Preparation: Pour molten Mueller-Hinton agar (for bacteria) or Sabouraud dextrose agar (for fungi) into sterile Petri dishes and allow it to solidify.

  • Inoculation: Evenly spread the microbial inoculum over the surface of the agar plates using a sterile cotton swab.

  • Well Creation: Create wells of a specific diameter (e.g., 6 mm) in the agar using a sterile cork borer.

  • Compound Application: Add a defined volume of the test compound solution (dissolved in a suitable solvent like DMSO) into each well. Include a solvent control and a positive control (a known antibiotic or antifungal agent).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 24-48 hours.

  • Observation: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited). A larger zone of inhibition indicates greater antimicrobial activity.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways targeted by pyrimidine derivatives and a typical workflow for evaluating their biological activity.

Signaling Pathways

// Nodes EGF [label="EGF", fillcolor="#FBBC05", fontcolor="#202124"]; EGFR [label="EGFR", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Grb2 [label="Grb2", fillcolor="#34A853", fontcolor="#FFFFFF"]; Sos [label="Sos", fillcolor="#34A853", fontcolor="#FFFFFF"]; Ras [label="Ras", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Raf [label="Raf", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MEK [label="MEK", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ERK [label="ERK", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#FBBC05", fontcolor="#202124"]; PIP2 [label="PIP2", fillcolor="#F1F3F4", fontcolor="#202124"]; PIP3 [label="PIP3", fillcolor="#F1F3F4", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation,\nSurvival, Growth", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Pyrimidine_Derivative [label="this compound\nDerivative", shape=invhouse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges EGF -> EGFR [color="#202124"]; EGFR -> Grb2 [color="#202124"]; Grb2 -> Sos [color="#202124"]; Sos -> Ras [color="#202124"]; Ras -> Raf [color="#202124"]; Raf -> MEK [color="#202124"]; MEK -> ERK [color="#202124"]; ERK -> Proliferation [color="#202124"];

EGFR -> PI3K [color="#202124"]; PI3K -> PIP3 [label="PIP2", style=dashed, color="#202124"]; PIP3 -> Akt [color="#202124"]; Akt -> Proliferation [color="#202124"];

Pyrimidine_Derivative -> EGFR [arrowhead=tee, color="#EA4335"]; Pyrimidine_Derivative -> PI3K [arrowhead=tee, color="#EA4335"]; }

Caption: Simplified EGFR signaling pathway and potential inhibition points.

// Nodes RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#FBBC05", fontcolor="#202124"]; PIP2 [label="PIP2", fillcolor="#F1F3F4", fontcolor="#202124"]; PIP3 [label="PIP3", fillcolor="#F1F3F4", fontcolor="#202124"]; PDK1 [label="PDK1", fillcolor="#34A853", fontcolor="#FFFFFF"]; Akt [label="Akt", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mTORC1 [label="mTORC1", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cell_Growth [label="Cell Growth &\nProtein Synthesis", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Apoptosis_Inhibition [label="Inhibition of\nApoptosis", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Pyrimidine_Derivative [label="this compound\nDerivative", shape=invhouse, fillcolor="#5F6368", fontcolor="#FFFFFF"]; PTEN [label="PTEN", shape=octagon, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges RTK -> PI3K [color="#202124"]; PI3K -> PIP3 [label="PIP2", style=dashed, color="#202124"]; PIP3 -> PDK1 [color="#202124"]; PIP3 -> Akt [color="#202124"]; PDK1 -> Akt [color="#202124"]; Akt -> mTORC1 [color="#202124"]; Akt -> Apoptosis_Inhibition [color="#202124"]; mTORC1 -> Cell_Growth [color="#202124"]; PTEN -> PIP3 [arrowhead=tee, color="#EA4335"];

Pyrimidine_Derivative -> PI3K [arrowhead=tee, color="#EA4335"]; Pyrimidine_Derivative -> Akt [arrowhead=tee, color="#EA4335"]; }

Caption: Overview of the PI3K/Akt signaling cascade and inhibition sites.

Experimental Workflow

// Nodes Start [label="Synthesis of\nthis compound\nDerivatives", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Primary_Screening [label="Primary Screening:\nCytotoxicity Assays\n(e.g., MTT)", fillcolor="#FBBC05", fontcolor="#202124"]; Active_Compounds [label="Identification of\nActive Compounds", shape=diamond, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Secondary_Assays [label="Secondary Assays:\n- Kinase Inhibition\n- Antimicrobial Activity\n- Apoptosis Assays\n- Cell Cycle Analysis", fillcolor="#FBBC05", fontcolor="#202124"]; Mechanism_of_Action [label="Mechanism of Action Studies:\n- Western Blot\n- Molecular Docking", fillcolor="#FBBC05", fontcolor="#202124"]; Lead_Optimization [label="Lead Optimization &\nStructure-Activity Relationship (SAR)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; End [label="Preclinical Development", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Primary_Screening; Primary_Screening -> Active_Compounds; Active_Compounds -> Secondary_Assays [label="Active"]; Active_Compounds -> End [label="Inactive"]; Secondary_Assays -> Mechanism_of_Action; Mechanism_of_Action -> Lead_Optimization; Lead_Optimization -> Start; Lead_Optimization -> End; }

Caption: A typical workflow for the biological evaluation of novel compounds.

Conclusion and Future Directions

The available evidence strongly suggests that the this compound scaffold is a promising starting point for the development of novel therapeutic agents, particularly in the area of oncology. The data from structurally related pyrrolo[3,2-d]pyrimidines indicates a high likelihood of potent anticancer and kinase inhibitory activities. The 2,4-dichloro substitutions provide a handle for extensive chemical modifications to optimize potency, selectivity, and pharmacokinetic properties.

Future research in this area should focus on:

  • The synthesis and systematic biological evaluation of a focused library of this compound derivatives.

  • Comprehensive screening against a broad panel of cancer cell lines and protein kinases to identify specific targets.

  • In-depth mechanism of action studies to elucidate the precise molecular pathways affected by these compounds.

  • Structure-activity relationship (SAR) studies to guide the rational design of more potent and selective analogs.

  • Evaluation of antimicrobial and other potential biological activities.

By pursuing these research avenues, the full therapeutic potential of this compound derivatives can be unlocked, potentially leading to the development of novel and effective treatments for a range of diseases.

References

The Versatile Scaffold: 2,4-Dichlorofuro[3,2-d]pyrimidine in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The furo[3,2-d]pyrimidine scaffold, a fused heterocyclic system, has emerged as a privileged structure in medicinal chemistry. Its structural resemblance to the endogenous purine core allows it to effectively interact with a wide array of biological targets, particularly protein kinases. At the heart of the synthesis of numerous potent bioactive molecules lies a key intermediate: 2,4-dichlorofuro[3,2-d]pyrimidine. This versatile building block, with its two reactive chlorine atoms, provides a gateway to a diverse range of substituted furo[3,2-d]pyrimidines with significant therapeutic potential, particularly in oncology. This technical guide delves into the synthesis, applications, and biological activities of derivatives originating from this crucial precursor, offering a comprehensive resource for professionals in drug discovery and development.

Synthesis of the Core Scaffold

The journey to novel therapeutic agents begins with the efficient synthesis of the this compound core. While various synthetic routes to fused pyrimidine systems exist, a common and effective method involves the construction of the pyrimidine ring onto a pre-existing furan moiety. The process typically starts with the formation of a furo[3,2-d]pyrimidine-2,4-dione, which is subsequently chlorinated.

Experimental Protocol: Synthesis of this compound

Materials:

  • Furo[3,2-d]pyrimidine-2,4-diol

  • Phosphorus oxychloride (POCl₃)

  • N,N-dimethylaniline

  • Ice

  • Water

  • Ethyl acetate (EtOAc)

  • Magnesium sulfate (MgSO₄)

Procedure:

  • To a mixture of furo[3,2-d]pyrimidine-2,4-diol (1.0 equivalent) in N,N-dimethylaniline (0.8 equivalents), add phosphorus oxychloride (9.6 equivalents) portion-wise.

  • Heat the resulting mixture to 130°C and maintain for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully quench the reaction by slowly pouring the mixture over crushed ice and water.

  • The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum.

  • For further purification, the crude product can be dissolved in ethyl acetate, washed with brine, dried over magnesium sulfate, and concentrated in vacuo to yield this compound as a solid.[1]

The Gateway to Bioactivity: Nucleophilic Substitution Reactions

The exceptional utility of this compound stems from the differential reactivity of its two chlorine atoms at the C2 and C4 positions. This allows for sequential and regioselective nucleophilic aromatic substitution (SNAr) reactions, enabling the introduction of a wide variety of functional groups and the generation of extensive compound libraries for structure-activity relationship (SAR) studies.

The C4 position is generally more susceptible to nucleophilic attack than the C2 position due to the electronic influence of the adjacent furan oxygen and the pyrimidine nitrogens. This inherent selectivity can be exploited to synthesize mono-substituted intermediates, which can then undergo a second substitution at the C2 position.

Experimental Workflow: Sequential Nucleophilic Substitution

G A This compound C 4-Substituted-2-chlorofuro[3,2-d]pyrimidine A->C Regioselective S_NAr at C4 B Nucleophile 1 (e.g., Amine, Alcohol, Thiol) B->C E 2,4-Disubstituted-furo[3,2-d]pyrimidine C->E S_NAr at C2 D Nucleophile 2 (e.g., Amine, Alcohol, Thiol) D->E

Caption: General workflow for the synthesis of 2,4-disubstituted furo[3,2-d]pyrimidines.

Applications in Kinase Inhibition: A Focus on Cancer Therapy

A significant body of research has focused on the development of furo[3,2-d]pyrimidine derivatives as potent inhibitors of various protein kinases implicated in cancer progression. The ability of the furo[3,2-d]pyrimidine scaffold to mimic the purine core of ATP allows these compounds to competitively bind to the ATP-binding pocket of kinases, thereby blocking their catalytic activity and disrupting downstream signaling pathways that drive tumor growth, proliferation, and survival.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. VEGFR-2 is a key receptor tyrosine kinase that mediates the pro-angiogenic signals of its ligand, VEGF. Inhibition of VEGFR-2 is a clinically validated strategy for cancer therapy. Several furo[2,3-d]pyrimidine derivatives, synthesized from precursors analogous to this compound, have demonstrated potent VEGFR-2 inhibitory activity.

Table 1: VEGFR-2 Inhibitory Activity of Furo[2,3-d]pyrimidine Derivatives

CompoundStructureVEGFR-2 IC₅₀ (nM)Reference
8b Furo[3,2-e][1][2][3]triazolo[1,5-c]pyrimidine derivative38.72 ± 1.7[4]
10c Furo[2,3-d]pyrimidine derivative41.40 ± 1.8[4]
21e Thieno[2,3-d]pyrimidine derivative21[5]
21b Thieno[2,3-d]pyrimidine derivative33.4[5]
21c Thieno[2,3-d]pyrimidine derivative47.0[5]

Note: While some compounds listed are thieno[2,3-d]pyrimidine or furo[2,3-d]pyrimidine isomers, their synthesis and activity provide valuable insights into the potential of the furo[3,2-d]pyrimidine scaffold.

VEGFR-2 Signaling Pathway

G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK CellPro Cell Proliferation, Survival, Migration ERK->CellPro PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates Akt->CellPro G RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates GF Growth Factor GF->RTK Binds PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates CellGrowth Cell Growth, Proliferation, Survival mTORC1->CellGrowth G EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Recruits PI3K PI3K EGFR->PI3K Activates Sos Sos Grb2->Sos Ras Ras Sos->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK CellPro Cell Proliferation, Survival ERK->CellPro Akt Akt PI3K->Akt Akt->CellPro

References

A Comprehensive Literature Review on the Synthesis of Furo[3,2-d]pyrimidines: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The furo[3,2-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, recognized for its structural resemblance to endogenous purines. This unique characteristic allows molecules incorporating this core to interact with a wide array of biological targets, leading to a diverse range of pharmacological activities. Derivatives of furo[3,2-d]pyrimidine have demonstrated significant potential as kinase inhibitors, anticancer agents, and phosphodiesterase (PDE) inhibitors, making the development of efficient and versatile synthetic routes to this core a critical focus for researchers in drug discovery and development. This in-depth technical guide provides a comprehensive review of the key synthetic strategies for constructing the furo[3,2-d]pyrimidine ring system, complete with detailed experimental protocols, quantitative data, and visual representations of relevant biological pathways and synthetic workflows.

Core Synthetic Strategies for the Furo[3,2-d]pyrimidine Scaffold

The synthesis of the furo[3,2-d]pyrimidine core predominantly relies on the construction of the pyrimidine ring onto a pre-functionalized furan precursor. The key to these approaches is the strategic installation of amino and carbonyl or cyano functionalities on the furan ring, which can then undergo cyclization to form the fused pyrimidine ring.

Method 1: Cyclization of 3-Aminofuran-4-carboxamides

A prevalent and direct method for the synthesis of furo[3,2-d]pyrimidin-4-ones involves the cyclocondensation of a 3-aminofuran-4-carboxamide derivative. This approach offers a straightforward route to the core structure with the pyrimidinone oxygen in place.

General Reaction Scheme:

Experimental Protocol: Synthesis of Furo[3,2-d]pyrimidin-4-one

Step 1: Synthesis of a 3-Aminofuran-4-carboxylate Precursor

The synthesis of the crucial 3-aminofuran intermediate can be achieved through various methods, often involving multi-step sequences. One common approach involves the Curtius or Hofmann rearrangement of a furan-3,4-dicarboxylate to introduce the amino group at the 3-position.

Step 2: Amidation of the Carboxylate

The carboxylate group at the 4-position is then converted to a carboxamide. This can be achieved by treating the ester with ammonia or an appropriate amine.

Step 3: Cyclization to form the Furo[3,2-d]pyrimidinone Ring

The resulting 3-aminofuran-4-carboxamide is heated in an excess of formamide at reflux for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the furo[3,2-d]pyrimidin-4-one product is precipitated by the addition of water and collected by filtration.

Table 1: Representative Data for the Synthesis of Furo[3,2-d]pyrimidin-4-ones

Starting MaterialReagents and ConditionsProductYield (%)Reference
3-Aminofuran-4-carboxamideFormamide, RefluxFuro[3,2-d]pyrimidin-4-oneNot specified
Method 2: Cyclization of 3-Aminofuran-4-carbonitriles

An alternative and versatile approach utilizes 3-aminofuran-4-carbonitriles as the key furan precursor. The cyano group can be readily converted into the pyrimidine ring through various cyclization strategies.

General Reaction Scheme:

This method allows for the direct introduction of an amino group at the 4-position of

"physical and chemical properties of 2,4-Dichlorofuro[3,2-d]pyrimidine"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 2,4-Dichlorofuro[3,2-d]pyrimidine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details its known characteristics, synthesis, and reactivity, and provides context for its potential applications.

Chemical Identity and Physical Properties

This compound is a bicyclic heteroaromatic compound containing a fused furan and pyrimidine ring system, substituted with two chlorine atoms. These chlorine atoms are key to its reactivity, serving as leaving groups for nucleophilic substitution, making this molecule a versatile scaffold for the synthesis of more complex derivatives.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₆H₂Cl₂N₂OPubChem CID: 45789968[1]
Molecular Weight 189.00 g/mol PubChem CID: 45789968[1]
IUPAC Name This compoundPubChem CID: 45789968[1]
CAS Number 956034-07-4PubChem CID: 45789968[1]
Appearance Tan solidChemicalBook
Melting Point 107.3 °CChemicalBook
Boiling Point Not available
Solubility Soluble in common organic solvents such as ethanol, ether, and chloroform; slightly soluble in water.[2] (Inferred from analogous 2,4-dichloropyrimidine)Inferred from Analogy
Density (Computed) 1.619 g/cm³American Elements
XLogP3 (Computed) 2.6PubChem CID: 45789968[1]
Polar Surface Area (Computed) 38.9 ŲPubChem CID: 45789968[1]

Synthesis and Experimental Protocols

The primary synthetic route to this compound involves the chlorination of the corresponding dione precursor, 1H-furo[3,2-d]pyrimidine-2,4-dione.

Synthesis of this compound

Experimental Protocol:

A mixture of 1H-furo[3,2-d]pyrimidine-2,4-dione (1.0 equivalent) and N,N-dimethylaniline (0.8 equivalents) is treated with phosphorus oxychloride (POCl₃, 9.65 equivalents). The resulting mixture is heated to 130 °C for 2 hours. After cooling to room temperature, the reaction mixture is carefully quenched with crushed ice and water, followed by extraction with ethyl acetate. The organic layer is then dried over magnesium sulfate (MgSO₄) and concentrated under reduced pressure to yield this compound.

Yield: 87% Appearance: Tan solid

Proposed Synthesis of the Precursor: 1H-furo[3,2-d]pyrimidine-2,4-dione

While a specific protocol for the unsubstituted 1H-furo[3,2-d]pyrimidine-2,4-dione was not found in the literature, a general and environmentally friendly three-component condensation method for substituted furo[2,3-d]pyrimidine-2,4(1H,3H)-diones has been reported and can be adapted. This would likely involve the reaction of a suitable three-carbon precursor with a urea or thiourea derivative. A plausible approach could be the cyclization of a furan-based dicarboxylic acid derivative with urea.

Conceptual Workflow for the Synthesis of this compound:

G cluster_0 Precursor Synthesis cluster_1 Chlorination furan_derivative Furan-3,4-dicarboxylic acid derivative dione 1H-furo[3,2-d]pyrimidine-2,4-dione furan_derivative->dione Cyclization urea Urea urea->dione target This compound dione->target Chlorination chlorination_reagents POCl₃, N,N-dimethylaniline chlorination_reagents->target

A conceptual workflow for the synthesis of this compound.

Spectral Data

Spectroscopic analysis is crucial for the characterization of this compound. The available proton NMR data confirms the structure of the molecule.

Table 2: Spectral Data for this compound

Spectrum TypeData
¹H NMR (400 MHz, CDCl₃)δ 7.02 (d, J = 2.2 Hz, 1H), 8.08 (d, J = 2.2 Hz, 1H)
¹³C NMR Data not available in the searched literature.
Mass Spectrometry Data not available in the searched literature.
Infrared (IR) Data not available in the searched literature.

Note: While specific experimental ¹³C NMR, MS, and IR data for this compound are not available in the reviewed literature, analysis of analogous compounds such as 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine can provide expected spectral regions for key functional groups.[3][4]

Chemical Reactivity

The chemical reactivity of this compound is primarily dictated by the two chlorine substituents on the pyrimidine ring. These positions are electrophilic and susceptible to nucleophilic aromatic substitution (SₙAr).

Generally, in 2,4-dichloropyrimidine systems, the C4 position is more reactive towards nucleophiles than the C2 position. This regioselectivity can be influenced by the nature of the nucleophile, solvent, and reaction temperature. This differential reactivity allows for the sequential and selective functionalization of the molecule, making it a valuable building block for creating a diverse library of substituted furo[3,2-d]pyrimidines.

Logical Relationship of Reactivity:

G start This compound mono_sub 4-Substituted-2-chlorofuro[3,2-d]pyrimidine start->mono_sub Nucleophilic attack at C4 (more reactive) di_sub 2,4-Disubstituted-furo[3,2-d]pyrimidine mono_sub->di_sub Nucleophilic attack at C2

General reactivity pattern for this compound.

Potential Biological Significance and Signaling Pathways

While no specific biological activity or involvement in signaling pathways has been reported for this compound itself, the broader class of furopyrimidines has garnered significant interest in drug discovery. Notably, derivatives of the isomeric furo[2,3-d]pyrimidine scaffold have been investigated as potent inhibitors of the PI3K/AKT signaling pathway, which is a critical regulator of cell proliferation, survival, and metabolism, and is often dysregulated in cancer.[5][6]

The PI3K/AKT pathway is a key target in oncology drug development. Inhibition of this pathway can lead to decreased tumor growth and increased cancer cell death. The furo[3,2-d]pyrimidine scaffold, as a bioisostere of purine, presents a promising starting point for the design of novel kinase inhibitors.

PI3K/AKT Signaling Pathway:

PI3K_AKT_Pathway PI3K PI3K PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PIP3->AKT Recruits PDK1->AKT Phosphorylates & Activates mTORC1 mTORC1 AKT->mTORC1 Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth

A simplified diagram of the PI3K/AKT signaling pathway.

Conclusion

This compound is a versatile chemical intermediate with potential for the development of novel bioactive molecules. Its synthesis is achievable through the chlorination of its dione precursor, and its reactivity is dominated by nucleophilic substitution at the chloro-substituted positions. While its specific biological functions are yet to be explored, its structural similarity to known kinase inhibitors suggests that it is a promising scaffold for the design of new therapeutic agents, particularly in the field of oncology. Further research is warranted to fully elucidate its chemical and biological properties and to explore its potential in drug discovery programs.

References

Starting Materials for Novel Heterocyclic Compounds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, agrochemicals, and functional materials. The strategic selection of starting materials is paramount in the design and efficient synthesis of novel heterocyclic scaffolds. This guide provides a comprehensive overview of key starting materials and their application in the synthesis of diverse heterocyclic systems, with a particular focus on multicomponent reactions (MCRs) as a powerful tool for achieving molecular complexity in a single step. This document outlines detailed experimental protocols, presents quantitative data in structured tables for comparative analysis, and includes workflow diagrams to illustrate the synthetic pathways.

Introduction: The Central Role of Starting Materials

The journey to discover and develop new bioactive molecules is intrinsically linked to the art and science of organic synthesis. Heterocyclic chemistry, in particular, plays a pivotal role, with a significant percentage of all known organic compounds and a majority of pharmaceuticals containing at least one heterocyclic ring. The architecture of these rings, and thus their biological activity, is largely determined by the starting materials employed in their synthesis.

Modern synthetic strategies increasingly favor efficiency, atom economy, and the generation of molecular diversity. In this context, multicomponent reactions (MCRs) have emerged as a cornerstone methodology. MCRs allow for the combination of three or more starting materials in a single reaction vessel to form a complex product that incorporates substantial portions of all reactants. This approach not only streamlines the synthetic process but also opens up vast chemical space for the exploration of novel heterocyclic scaffolds.

This guide will delve into several key classes of starting materials that are frequently utilized in the synthesis of novel heterocyclic compounds, including β-Dicarbonyl compounds, tetronic acid, and alkynyl aldehydes, and will also explore the versatile Ugi four-component reaction.

β-Dicarbonyl Compounds: Versatile Building Blocks

β-Dicarbonyl compounds, such as β-ketoesters and 1,3-diketones, are highly versatile starting materials in heterocyclic synthesis due to the presence of an active methylene group flanked by two carbonyl functionalities. This structural motif allows for a variety of reactions, including condensations, Michael additions, and cyclizations.

Synthesis of Pyridines

One of the most prominent applications of β-dicarbonyl compounds is in the synthesis of pyridines and their derivatives. The Hantzsch pyridine synthesis, a classic MCR, and its variations are widely used. A contemporary approach involves a one-pot, four-component reaction of a 1,3-dicarbonyl compound, an aromatic aldehyde, malononitrile, and an alcohol in the presence of a base.

The following table summarizes the synthesis of various substituted pyridines via a one-pot, four-component reaction, highlighting the efficiency of this method.

Entry1,3-Dicarbonyl CompoundAromatic AldehydeAlcoholProductYield (%)
1Ethyl acetoacetateBenzaldehydeMethanolEthyl 2-methyl-6-oxo-4-phenyl-1,6-dihydropyridine-3-carboxylate85
2Acetylacetone4-ChlorobenzaldehydeEthanol3-acetyl-4-(4-chlorophenyl)-6-methyl-2(1H)-pyridinone88
3Ethyl acetoacetate4-NitrobenzaldehydeMethanolEthyl 2-methyl-4-(4-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylate92
4Acetylacetone2-NaphthaldehydeEthanol3-acetyl-6-methyl-4-(naphthalen-2-yl)-2(1H)-pyridinone86

A mixture of the 1,3-dicarbonyl compound (1 mmol), aromatic aldehyde (1 mmol), malononitrile (1 mmol), and NaOH (1.2 mmol) in the respective alcohol (10 mL) is stirred at room temperature for the appropriate time until the reaction is complete (monitored by TLC). The reaction mixture is then poured into ice-cold water and acidified with dilute HCl. The precipitated solid is filtered, washed with water, and recrystallized from ethanol to afford the pure pyridine derivative.

G cluster_reactants Starting Materials cluster_conditions Reaction Conditions 1,3-Dicarbonyl 1,3-Dicarbonyl One-Pot Reaction One-Pot Reaction 1,3-Dicarbonyl->One-Pot Reaction Aromatic Aldehyde Aromatic Aldehyde Aromatic Aldehyde->One-Pot Reaction Malononitrile Malononitrile Malononitrile->One-Pot Reaction Alcohol Alcohol Alcohol->One-Pot Reaction NaOH NaOH NaOH->One-Pot Reaction Room Temp Room Temp Room Temp->One-Pot Reaction Substituted Pyridine Substituted Pyridine One-Pot Reaction->Substituted Pyridine

Caption: General workflow for the one-pot synthesis of pyridines.

Synthesis of Pyrano[2,3-c]pyrazoles

β-Dicarbonyl compounds are also instrumental in the synthesis of fused heterocyclic systems. For instance, pyrano[2,3-c]pyrazoles, which exhibit a range of biological activities, can be synthesized via a one-pot, four-component reaction involving an aldehyde, malononitrile, a β-ketoester (like ethyl acetoacetate), and hydrazine hydrate.

The following table compares the synthesis of a pyrano[2,3-c]pyrazole derivative using conventional heating versus microwave irradiation, demonstrating the significant rate enhancement offered by microwave technology.[1]

MethodCatalystSolventTimeYield (%)
Conventional HeatingSnCl₂Ethanol1.4 hours80
Microwave IrradiationSnCl₂Ethanol25 minutes88

In a microwave reactor vial, a mixture of an aromatic aldehyde (1 mmol), malononitrile (1 mmol), ethyl acetoacetate (1 mmol), hydrazine hydrate (1 mmol), and a catalytic amount of SnCl₂ in ethanol (5 mL) is sealed. The reaction mixture is subjected to microwave irradiation at 100 °C for 25 minutes. After completion of the reaction, the mixture is cooled to room temperature, and the resulting solid is filtered, washed with cold ethanol, and dried to yield the pure pyrano[2,3-c]pyrazole product.[1]

G cluster_reactants Starting Materials cluster_conditions Conditions Aldehyde Aldehyde One-Pot MCR One-Pot MCR Aldehyde->One-Pot MCR Malononitrile Malononitrile Malononitrile->One-Pot MCR Ethyl Acetoacetate Ethyl Acetoacetate Ethyl Acetoacetate->One-Pot MCR Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->One-Pot MCR SnCl2 (cat.) SnCl2 (cat.) SnCl2 (cat.)->One-Pot MCR Microwave (100 °C) Microwave (100 °C) Microwave (100 °C)->One-Pot MCR Pyrano[2,3-c]pyrazole Pyrano[2,3-c]pyrazole One-Pot MCR->Pyrano[2,3-c]pyrazole

Caption: Workflow for pyrano[2,3-c]pyrazole synthesis.

Tetronic Acid: A Privileged Synthon

Tetronic acid, a γ-butyrolactone with an enolic hydroxyl group, is a versatile precursor for the synthesis of a wide range of fused heterocyclic compounds. Its unique structure allows it to participate in various condensation and cycloaddition reactions.

Synthesis of Furo[3',4':5,6]pyrido[2,3-d]pyrimidines

A notable application of tetronic acid is in the three-component synthesis of furo[3',4':5,6]pyrido[2,3-d]pyrimidine derivatives. This reaction involves an aldehyde, 2,6-diaminopyrimidine-4(3H)-one, and tetronic acid, and can be performed under green conditions, such as in water, without the need for a catalyst.

The following table showcases the synthesis of various furo[3',4':5,6]pyrido[2,3-d]pyrimidine derivatives, highlighting the yields obtained under catalyst-free conditions.[2]

EntryAldehydeProductYield (%)
1Benzaldehyde5-phenyl-2,8-diamino-5,10-dihydrofuro[3',4':5,6]pyrido[2,3-d]pyrimidin-4(3H)-one89
24-Chlorobenzaldehyde5-(4-chlorophenyl)-2,8-diamino-5,10-dihydrofuro[3',4':5,6]pyrido[2,3-d]pyrimidin-4(3H)-one85
34-Methylbenzaldehyde5-(4-methylphenyl)-2,8-diamino-5,10-dihydrofuro[3',4':5,6]pyrido[2,3-d]pyrimidin-4(3H)-one87
43-Nitrobenzaldehyde5-(3-nitrophenyl)-2,8-diamino-5,10-dihydrofuro[3',4':5,6]pyrido[2,3-d]pyrimidin-4(3H)-one82

A mixture of the aldehyde (1 mmol), 2,6-diaminopyrimidine-4(3H)-one (1 mmol), and tetronic acid (1 mmol) in water (10 mL) is heated at reflux for 4-6 hours. The progress of the reaction is monitored by TLC. After completion, the reaction mixture is cooled to room temperature. The precipitated solid is filtered, washed with water, and dried to afford the pure product.[2]

Synthesis of 4H-Furo[3,4-b]pyrans

Tetronic acid can also be employed in the synthesis of 4H-furo[3,4-b]pyran derivatives through a three-component reaction with an aldehyde and malononitrile. This reaction can be catalyzed by a simple and environmentally benign catalyst like glycine.

The following table presents the yields for the synthesis of various 4H-furo[3,4-b]pyran derivatives using a glycine-catalyzed, one-pot multicomponent reaction.[3]

EntryAldehydeProductYield (%)
14-Chlorobenzaldehyde2-amino-4-(4-chlorophenyl)-5-oxo-4,5-dihydro-7H-furo[3,4-b]pyran-3-carbonitrile95
24-Methoxybenzaldehyde2-amino-4-(4-methoxyphenyl)-5-oxo-4,5-dihydro-7H-furo[3,4-b]pyran-3-carbonitrile92
33-Nitrobenzaldehyde2-amino-4-(3-nitrophenyl)-5-oxo-4,5-dihydro-7H-furo[3,4-b]pyran-3-carbonitrile90
42-Thiophenecarboxaldehyde2-amino-5-oxo-4-(thiophen-2-yl)-4,5-dihydro-7H-furo[3,4-b]pyran-3-carbonitrile88

A mixture of the substituted benzaldehyde (1 mmol), malononitrile (1 mmol), tetronic acid (1 mmol), and glycine (20 mol%) in water (10 mL) is stirred at 60 °C for the specified time. After completion of the reaction (monitored by TLC), the reaction mixture is cooled to room temperature. The solid product is collected by filtration, washed with water, and dried under vacuum.[3]

Alkynyl Aldehydes: Precursors to a Spectrum of Heterocycles

Alkynyl aldehydes are highly valuable starting materials due to the presence of two reactive functionalities: an aldehyde and an alkyne. This dual reactivity allows for a diverse range of cyclization and annulation reactions to construct various N-, O-, and S-containing heterocycles.

Synthesis of Imidazo[1,2-a]pyridines

A prominent application of alkynyl aldehydes is the synthesis of imidazo[1,2-a]pyridines. These fused heterocyclic systems are of significant interest in medicinal chemistry. The reaction of 2-alkynyl aldehydes with 2-aminopyridines in the presence of a Lewis acid catalyst, such as FeCl₃, provides an efficient route to 3-arylimidazo[1,2-a]pyridines.

The table below summarizes the yields for the FeCl₃-catalyzed synthesis of various 3-arylimidazo[1,2-a]pyridine derivatives from alkynyl aldehydes and 2-aminopyridine.

EntryAlkynyl AldehydeProductYield (%)
13-Phenylpropiolaldehyde3-Phenylimidazo[1,2-a]pyridine85
23-(4-Chlorophenyl)propiolaldehyde3-(4-Chlorophenyl)imidazo[1,2-a]pyridine82
33-(4-Methylphenyl)propiolaldehyde3-(4-Methylphenyl)imidazo[1,2-a]pyridine88
43-(Thiophen-2-yl)propiolaldehyde3-(Thiophen-2-yl)imidazo[1,2-a]pyridine75

To a solution of 2-aminopyridine (1 mmol) and the 2-alkynyl aldehyde (1.1 mmol) in toluene (5 mL) is added FeCl₃ (5 mol%). The reaction mixture is stirred at 60 °C for 2-4 hours. After completion of the reaction, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the pure 3-arylimidazo[1,2-a]pyridine.

G cluster_reactants Starting Materials cluster_conditions Conditions Alkynyl Aldehyde Alkynyl Aldehyde Cyclization Cyclization Alkynyl Aldehyde->Cyclization 2-Aminopyridine 2-Aminopyridine 2-Aminopyridine->Cyclization FeCl3 (cat.) FeCl3 (cat.) FeCl3 (cat.)->Cyclization Toluene, 60 °C Toluene, 60 °C Toluene, 60 °C->Cyclization Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine Cyclization->Imidazo[1,2-a]pyridine

Caption: Synthesis of imidazo[1,2-a]pyridines from alkynyl aldehydes.

The Ugi Four-Component Reaction (U-4CR): A Paradigm of MCRs

The Ugi four-component reaction is one of the most powerful and versatile MCRs, involving the condensation of an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to form a dipeptide-like α-acylamino amide. The products of the Ugi reaction are excellent scaffolds for post-condensation modifications to generate a wide variety of heterocyclic compounds.

Synthesis of Piperidinone Derivatives

A key application of the Ugi reaction in heterocyclic synthesis is the preparation of piperidinone derivatives. By carefully selecting bifunctional starting materials, the Ugi product can undergo intramolecular cyclization to form the desired heterocyclic ring.

The following table provides examples of piperidinone derivatives synthesized via an Ugi reaction followed by an intramolecular cyclization, showcasing the yields for this two-step sequence.

EntryAldehydeAmineCarboxylic AcidIsocyanideProductOverall Yield (%)
1Formaldehyde4-Aminobutyric acidBenzoic acidtert-Butyl isocyanide1-Benzoyl-3-(tert-butylcarbamoyl)piperidin-2-one65
2Benzaldehyde4-Aminobutyric acidAcetic acidCyclohexyl isocyanide1-Acetyl-3-(cyclohexylcarbamoyl)-5-phenylpiperidin-2-one68
3Isobutyraldehyde4-Aminobutyric acidPropionic acidBenzyl isocyanide3-(Benzylcarbamoyl)-5-isopropyl-1-propionylpiperidin-2-one62

Step 1: Ugi Reaction. To a solution of the aldehyde (1 mmol) and amine (1 mmol) in methanol (5 mL) is added the carboxylic acid (1 mmol). The mixture is stirred for 10 minutes, followed by the addition of the isocyanide (1 mmol). The reaction is stirred at room temperature for 24 hours. The solvent is then removed under reduced pressure to give the crude Ugi product.

Step 2: Intramolecular Cyclization. The crude Ugi product is dissolved in a suitable solvent (e.g., toluene) and heated at reflux with a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) or base (e.g., sodium methoxide), depending on the nature of the substrate, until the cyclization is complete (monitored by TLC). The reaction mixture is then cooled, and the product is isolated and purified by column chromatography.

G cluster_reactants Ugi Reactants Aldehyde Aldehyde Ugi Reaction Ugi Reaction Aldehyde->Ugi Reaction Amine Amine Amine->Ugi Reaction Carboxylic Acid Carboxylic Acid Carboxylic Acid->Ugi Reaction Isocyanide Isocyanide Isocyanide->Ugi Reaction Ugi Adduct Ugi Adduct Ugi Reaction->Ugi Adduct Intramolecular Cyclization Intramolecular Cyclization Ugi Adduct->Intramolecular Cyclization Piperidinone Piperidinone Intramolecular Cyclization->Piperidinone

Caption: Workflow for piperidinone synthesis via Ugi reaction.

Conclusion

The synthesis of novel heterocyclic compounds is a dynamic and ever-evolving field, driven by the need for new therapeutic agents and functional materials. The judicious choice of starting materials is a critical first step in this process. This guide has highlighted the versatility of several key classes of starting materials, including β-dicarbonyl compounds, tetronic acid, and alkynyl aldehydes, in the construction of a diverse array of heterocyclic scaffolds. Furthermore, the power of multicomponent reactions, exemplified by the Ugi reaction, has been demonstrated as an efficient strategy for rapidly accessing molecular complexity. The provided data tables, detailed experimental protocols, and workflow diagrams serve as a valuable resource for researchers and scientists in the field of drug development and organic synthesis, enabling the rational design and efficient execution of synthetic routes to novel heterocyclic compounds.

References

Unlocking the Therapeutic Potential of the Furo[3,2-d]pyrimidine Core: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The furo[3,2-d]pyrimidine scaffold, a privileged heterocyclic system, has garnered significant attention in medicinal chemistry due to its structural similarity to endogenous purines. This bioisosterism allows molecules incorporating this core to interact with a wide array of biological targets, making it a fertile ground for the discovery of novel therapeutics. This technical guide provides a comprehensive overview of the reactivity of the furo[3,2-d]pyrimidine core, offering insights into its chemical behavior, synthetic accessibility, and its role in the development of potent kinase inhibitors and anticancer agents.

Chemical Reactivity and Functionalization

The reactivity of the furo[3,2-d]pyrimidine core is governed by the interplay of the electron-rich furan ring and the electron-deficient pyrimidine ring. This unique electronic nature allows for a range of chemical transformations, enabling the synthesis of diverse libraries of compounds for drug discovery.

Electrophilic Substitution Reactions

While the pyrimidine ring is generally deactivated towards electrophilic attack, the fused furan ring can undergo electrophilic substitution. However, the reactivity is often lower compared to simple furans due to the electron-withdrawing effect of the pyrimidine moiety. Reactions such as halogenation, nitration, and Friedel-Crafts acylation can be achieved, typically requiring forcing conditions. The regioselectivity of these reactions is influenced by the substitution pattern on both rings.

Nucleophilic Substitution Reactions

The pyrimidine ring of the furo[3,2-d]pyrimidine system is susceptible to nucleophilic attack, particularly at positions 2 and 4, which are activated by the adjacent nitrogen atoms. Halogenated furo[3,2-d]pyrimidines are versatile intermediates for introducing a variety of functional groups through nucleophilic aromatic substitution (SNAr) reactions. This is a cornerstone of the synthetic strategies employed to create analogues with diverse pharmacological profiles.

A general workflow for the synthesis and diversification of furo[2,3-d]pyrimidine derivatives, a closely related and more extensively studied isomer, often involves the initial construction of the core followed by nucleophilic substitution at the 4-position.

Furopyrimidine Synthesis Workflow Start Starting Materials (e.g., aminofuran-carbonitrile) Core_Formation Core Formation (e.g., cyclization) Start->Core_Formation Chlorination Chlorination (e.g., POCl3) Core_Formation->Chlorination Nucleophilic_Substitution Nucleophilic Substitution (amines, thiols, etc.) Chlorination->Nucleophilic_Substitution Final_Product Diverse Furo[3,2-d]pyrimidine Derivatives Nucleophilic_Substitution->Final_Product

General synthetic workflow for furopyrimidine derivatives.
Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, have emerged as powerful tools for the functionalization of the furo[3,2-d]pyrimidine core. These reactions allow for the introduction of aryl, vinyl, and alkynyl groups, significantly expanding the chemical space accessible from halogenated precursors. The site-selectivity of these couplings can often be controlled by the choice of catalyst, ligands, and reaction conditions.

Cycloaddition and Ring-Opening Reactions

The fused furan ring can participate in cycloaddition reactions. For instance, tandem ring-opening and [3+2] cycloaddition reactions of furo[2,3-d]pyrimidine-2,4-diones have been reported, leading to the formation of complex spirocyclic systems.[1] These types of reactions offer novel pathways to structurally unique and potentially bioactive molecules.

Quantitative Data on Biological Activity

Numerous derivatives of the furo[3,2-d]pyrimidine and its isomers have been synthesized and evaluated for their biological activity, particularly as anticancer agents. The following tables summarize key quantitative data from various studies.

Table 1: In Vitro Anticancer Activity of Furo[2,3-d]pyrimidine Derivatives

CompoundCell LineAssayIC50 / GI50 (µM)Reference
4a HepG2CCK-80.70[2]
10b HS 578T (Breast Cancer)MTTGI50 = 1.51[3][4]
VIa MCF-7 (Breast Cancer)Not Specified1.20 ± 0.21[4]
VIb MCF-7 (Breast Cancer)Not Specified1.90 ± 0.32[4]
8b HUVECNot SpecifiedIC50 = 38.72 ± 1.7 (nM)[5]
10c HUVECNot SpecifiedIC50 = 41.40 ± 1.8 (nM)[5]

Table 2: Kinase Inhibitory Activity of Furopyrimidine Derivatives

CompoundKinase TargetIC50 (µM)Reference
10b PI3Kα0.175 ± 0.007[3][4]
10b PI3Kβ0.071 ± 0.003[3][4]
10b AKT0.411 ± 0.02[3][4]
Compound V AKT-124[4]
10e p110α~0.0035 (approx. 400x more potent than 2a)[6]
2a p110α1.4[6]
8b VEGFR-20.03872 ± 0.0017[5]
10c VEGFR-20.0414 ± 0.0018[5]

Signaling Pathway Inhibition: The PI3K/AKT/mTOR Axis

A significant number of furo[3,2-d]pyrimidine derivatives exert their anticancer effects by targeting key nodes in cellular signaling pathways that are often dysregulated in cancer. The Phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many human cancers.[4] Furo[3,2-d]pyrimidine-based compounds have been designed as potent inhibitors of this pathway.[3][4]

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT activates mTOR mTOR AKT->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor Furo[3,2-d]pyrimidine Inhibitor Inhibitor->PI3K Inhibitor->AKT

Inhibition of the PI3K/AKT signaling pathway.

Key Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the synthesis and evaluation of furo[3,2-d]pyrimidine derivatives.

General Procedure for the Synthesis of 4-Substituted Furo[2,3-d]pyrimidines via Nucleophilic Aromatic Substitution[7]
  • Chlorination: To a solution of the corresponding furo[2,3-d]pyrimidin-4-one in an appropriate solvent (e.g., toluene), an excess of phosphorus oxychloride (POCl3) is added. The mixture is heated at reflux for several hours. After completion of the reaction (monitored by TLC), the excess POCl3 is removed under reduced pressure. The residue is carefully poured onto crushed ice and neutralized with a suitable base (e.g., sodium bicarbonate). The resulting solid, the 4-chloro-furo[2,3-d]pyrimidine, is filtered, washed with water, and dried.

  • Nucleophilic Substitution: The 4-chloro-furo[2,3-d]pyrimidine derivative is dissolved in a suitable solvent (e.g., ethanol, DMF, or acetonitrile). The appropriate nucleophile (e.g., a primary or secondary amine, or a thiol) and a base (e.g., triethylamine or potassium carbonate) are added to the solution. The reaction mixture is stirred at room temperature or heated, depending on the reactivity of the nucleophile. Upon completion, the solvent is evaporated, and the residue is purified by column chromatography or recrystallization to afford the desired 4-substituted furo[2,3-d]pyrimidine.

In Vitro Kinase Inhibition Assay (General Protocol)[3][4]
  • Enzyme and Substrate Preparation: The kinase enzyme (e.g., PI3Kα, AKT) and its corresponding substrate are diluted in a kinase assay buffer.

  • Compound Preparation: The test compounds (furo[3,2-d]pyrimidine derivatives) are serially diluted in DMSO to various concentrations.

  • Assay Reaction: The kinase, substrate, and ATP are mixed in the wells of a microplate. The test compound or vehicle (DMSO) is then added to initiate the reaction. The plate is incubated at a specific temperature (e.g., 30°C) for a defined period.

  • Detection: The kinase activity is measured by quantifying the amount of phosphorylated substrate or the amount of ADP produced. This can be achieved using various detection methods, such as fluorescence, luminescence, or radioactivity-based assays.

  • Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to the control (vehicle-treated) wells. The IC50 value, the concentration of the compound that inhibits 50% of the kinase activity, is determined by fitting the dose-response data to a suitable sigmoidal curve.

Cell Proliferation Assay (MTT Assay)[4]
  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the furo[3,2-d]pyrimidine derivatives for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Formazan Solubilization: The plates are incubated for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals. A solubilizing agent (e.g., DMSO or a specialized buffer) is then added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The cell viability is expressed as a percentage of the control (untreated) cells. The GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of viability) is calculated from the dose-response curves.

Conclusion

The furo[3,2-d]pyrimidine core represents a versatile and valuable scaffold in modern drug discovery. Its unique chemical reactivity allows for the synthesis of a wide range of derivatives, while its privileged structural features enable potent and selective interactions with various biological targets. The demonstrated success of furo[3,2-d]pyrimidine-based compounds as inhibitors of key signaling pathways, such as the PI3K/AKT/mTOR axis, underscores their significant potential in the development of novel anticancer therapies. This guide provides a foundational understanding of the chemistry and biology of this important heterocyclic system, aiming to empower researchers in their quest for the next generation of innovative medicines.

References

Methodological & Application

Synthesis of 2,4-Dichlorofuro[3,2-d]pyrimidine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 2,4-Dichlorofuro[3,2-d]pyrimidine, a key intermediate in the development of novel therapeutics. The protocols outlined below are based on established chemical literature and provide a reproducible method for obtaining the target compound.

Application Notes

This compound is a versatile heterocyclic compound of significant interest in medicinal chemistry. Its structure, featuring a fused furo-pyrimidine scaffold with two reactive chlorine atoms, makes it an excellent building block for the synthesis of a wide range of derivatives. The chlorine atoms can be selectively displaced by various nucleophiles, allowing for the introduction of diverse functional groups and the exploration of structure-activity relationships (SAR). This scaffold is a known pharmacophore in compounds targeting kinases and other enzymes, making it a valuable starting material for drug discovery programs in oncology, virology, and other therapeutic areas.

The primary synthetic route to this compound involves the chlorination of a furo[3,2-d]pyrimidine-2,4-dione precursor. The most common chlorinating agent for this transformation is phosphorus oxychloride (POCl₃), often in the presence of a high-boiling tertiary amine such as N,N-dimethylaniline, which acts as a catalyst and acid scavenger. The reaction typically requires elevated temperatures to proceed to completion. Careful control of the reaction conditions, including temperature and reaction time, is crucial for achieving high yields and purity. Post-reaction workup involves quenching the excess POCl₃ with ice water, followed by filtration and purification of the solid product.

Experimental Protocols

Two primary protocols for the synthesis of this compound are detailed below, starting from either Furo[3,2-d]pyrimidine-2,4-diol or 1H-furo[3,2-d]pyrimidine-2,4-dione.

Protocol 1: Synthesis from Furo[3,2-d]pyrimidine-2,4-diol

This protocol outlines the synthesis of this compound from Furo[3,2-d]pyrimidine-2,4-diol.

Materials:

  • Furo[3,2-d]pyrimidine-2,4-diol (7J)

  • N,N-dimethylaniline

  • Trichlorophosphorus (Phosphorus oxychloride, POCl₃)

  • Ice water

  • Deionized water

Equipment:

  • Round-bottom flask equipped with a reflux condenser and a magnetic stirrer

  • Heating mantle or oil bath

  • Buchner funnel and filter flask

  • Vacuum pump

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask, add Furo[3,2-d]pyrimidine-2,4-diol (1.52 g, 10 mmol).

  • Add N,N-dimethylaniline (1 mL, 8 mmol) and phosphorus oxychloride (0.9 mL, 9.65 mmol) to the flask.

  • Heat the reaction mixture to 130°C and maintain this temperature for 3 hours with continuous stirring.

  • After 3 hours, cool the reaction mixture to room temperature.

  • Carefully quench the reaction by slowly adding the mixture to a beaker containing crushed ice and water.

  • A solid product will precipitate. Collect the solid by vacuum filtration using a Buchner funnel.

  • Wash the collected solid with deionized water to remove any remaining impurities.

  • Dry the product under vacuum to obtain this compound as a light brown solid.[1]

Protocol 2: Synthesis from 1H-furo[3,2-d]pyrimidine-2,4-dione

This protocol describes an alternative synthesis starting from 1H-furo[3,2-d]pyrimidine-2,4-dione.

Materials:

  • 1H-furo[3,2-d]pyrimidine-2,4-dione

  • N,N-dimethylaniline

  • Phosphorus oxychloride (POCl₃)

  • Crushed ice

  • Water

  • Ethyl acetate (EtOAc)

  • Magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask with a reflux condenser and magnetic stirrer

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, combine 1H-furo[3,2-d]pyrimidine-2,4-dione (3.0 g, 0.020 mol) and N,N-dimethylaniline (2.0 mL, 0.016 mol).

  • Carefully add phosphorus oxychloride (18.0 mL, 0.193 mol) to the mixture.

  • Heat the resulting mixture at 130°C for 2 hours. The solution will turn black.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully quench the reaction by pouring the black solution over crushed ice and water.

  • Extract the aqueous mixture with ethyl acetate.

  • Isolate the organic layer and dry it over magnesium sulfate.

  • Concentrate the organic layer in vacuo to yield the title compound as a tan solid.[1]

Quantitative Data Summary

The following table summarizes the quantitative data from the described protocols.

Starting MaterialReagentsTemperature (°C)Time (h)Yield (%)Product Appearance
Furo[3,2-d]pyrimidine-2,4-diolN,N-dimethylaniline, POCl₃130354Light brown solid[1]
1H-furo[3,2-d]pyrimidine-2,4-dioneN,N-dimethylaniline, POCl₃130287Tan solid[1]

Product Characterization Data:

  • Molecular Formula: C₆H₂Cl₂N₂O

  • Molecular Weight: 189.00 g/mol

  • Melting Point: 107.3°C[1]

  • ¹H NMR (300 MHz, CDCl₃): δ 8.08 (d, J = 2.2 Hz, 1H), 7.02 (d, J = 2.2 Hz, 1H)[1]

Synthesis Workflow

The following diagram illustrates the general synthetic pathway for the preparation of this compound.

Synthesis_Workflow Synthesis of this compound Starting_Material Furo[3,2-d]pyrimidine-2,4-dione (or Diol) Reaction Chlorination Reaction (130°C, 2-3h) Starting_Material->Reaction Reagents POCl₃ N,N-dimethylaniline Reagents->Reaction Workup Quenching (Ice Water) Extraction/Filtration Reaction->Workup Product This compound Workup->Product

References

Application Notes and Protocols: Reactions of 2,4-Dichlorofuro[3,2-d]pyrimidine with Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the reactivity of 2,4-dichlorofuro[3,2-d]pyrimidine with various nucleophiles. This key intermediate is a valuable building block in the synthesis of diverse furo[3,2-d]pyrimidine derivatives, a scaffold of significant interest in medicinal chemistry due to its presence in numerous biologically active compounds, including kinase inhibitors.

Introduction

The this compound core is highly susceptible to nucleophilic aromatic substitution (SNAr) at the C2 and C4 positions. The inherent reactivity of these positions allows for sequential and regioselective displacement of the chloro groups, enabling the synthesis of a wide array of 2,4-disubstituted furo[3,2-d]pyrimidines. The regioselectivity of the substitution is influenced by the nature of the nucleophile, reaction conditions, and the potential presence of directing groups on the furo[3,2-d]pyrimidine core. Generally, the C4 position is more reactive towards nucleophilic attack.

Synthesis of Starting Material: this compound

The starting material, this compound, can be synthesized from furo[3,2-d]pyrimidine-2,4-dione.

Protocol 1: Chlorination using Phosphorus Oxychloride

A mixture of 1H-furo[3,2-d]pyrimidine-2,4-dione (1.0 eq), N,N-dimethylaniline (0.8 eq), and phosphorus oxychloride (9.65 eq) is heated at 130 °C for 2 hours. After cooling, the reaction mixture is carefully quenched with ice water and extracted with ethyl acetate. The organic layer is dried and concentrated to yield this compound.[1]

Protocol 2: Chlorination using Trichlorophosphorus

Furo[3,2-d]pyrimidine-2,4-diol (1.0 eq) is treated with N,N-dimethylaniline (0.8 eq) and trichlorophosphorus (0.96 eq) and heated at 130°C for 3 hours. The reaction mixture is then cooled and quenched with ice water. The resulting solid is collected by filtration, washed with water, and dried to afford this compound.[1]

Reactions with Nitrogen Nucleophiles

The reaction of this compound with various nitrogen-based nucleophiles, such as primary and secondary amines, anilines, and hydrazines, is a cornerstone for generating diverse libraries of furo[3,2-d]pyrimidine derivatives. The substitution typically occurs preferentially at the more electrophilic C4 position.

General Reaction Scheme

Caption: General reaction of this compound with amines.

Experimental Data for Reactions with Nitrogen Nucleophiles
Nucleophile (R¹R²NH)SolventBaseTemperature (°C)Time (h)ProductYield (%)
3-(Trifluoromethyl)aniline1,4-DioxaneDIPEA8016N-(3-(Trifluoromethyl)phenyl)-2-chloro-furo[3,2-d]pyrimidin-4-amine75
4-Fluoroaniline1,4-DioxaneDIPEA8016N-(4-Fluorophenyl)-2-chloro-furo[3,2-d]pyrimidin-4-amine80
Aniline1,4-DioxaneDIPEA8016N-Phenyl-2-chloro-furo[3,2-d]pyrimidin-4-amine78
3-Ethynylaniline1,4-DioxaneDIPEA8016N-(3-Ethynylphenyl)-2-chloro-furo[3,2-d]pyrimidin-4-amine70
3-Aminobenzonitrile1,4-DioxaneDIPEA80163-((2-Chlorofuro[3,2-d]pyrimidin-4-yl)amino)benzonitrile85
Methylamine1,4-DioxaneDIPEART16N-Methyl-2-chloro-furo[3,2-d]pyrimidin-4-amine65
Isopropylamine1,4-DioxaneDIPEART16N-Isopropyl-2-chloro-furo[3,2-d]pyrimidin-4-amine72
Cyclopropylamine1,4-DioxaneDIPEART16N-Cyclopropyl-2-chloro-furo[3,2-d]pyrimidin-4-amine75
Protocol 3: General Procedure for Reaction with Anilines

To a solution of this compound (1.0 eq) in 1,4-dioxane, the corresponding aniline (1.1 eq) and diisopropylethylamine (DIPEA) (1.5 eq) are added. The reaction mixture is stirred at 80 °C for 16 hours. After completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford the desired 4-anilino-2-chlorofuro[3,2-d]pyrimidine derivative.

Protocol 4: General Procedure for Reaction with Aliphatic Amines

To a solution of this compound (1.0 eq) in 1,4-dioxane, the respective aliphatic amine (1.2 eq) and diisopropylethylamine (DIPEA) (1.5 eq) are added. The reaction is stirred at room temperature for 16 hours. The solvent is then evaporated, and the crude product is purified by column chromatography to yield the 4-alkylamino-2-chlorofuro[3,2-d]pyrimidine.

Reactions with Oxygen Nucleophiles

The substitution of chlorine atoms with oxygen-based nucleophiles, such as alcohols and phenols, leads to the formation of alkoxy and aryloxy furo[3,2-d]pyrimidine derivatives. These reactions are typically carried out in the presence of a base to generate the corresponding alkoxide or phenoxide.

General Reaction Scheme

Caption: General reaction with alcohols/phenols.

Experimental Data for Reactions with Oxygen Nucleophiles

No specific experimental data for the reaction of this compound with oxygen nucleophiles was found in the searched literature. The following protocol is based on analogous reactions with structurally similar dichloropyrimidine derivatives.

Nucleophile (R-OH)SolventBaseTemperature (°C)Time (h)ProductYield (%)
MethanolMethanolNaOMeReflux44-Methoxy-2-chlorofuro[3,2-d]pyrimidine(Est.) 70-85
PhenolDMFK₂CO₃10064-Phenoxy-2-chlorofuro[3,2-d]pyrimidine(Est.) 65-80
4-MethoxyphenolAcetonitrileCs₂CO₃8054-(4-Methoxyphenoxy)-2-chlorofuro[3,2-d]pyrimidine(Est.) 70-90
Protocol 5: General Procedure for Reaction with Alcohols (Analogous System)

To a solution of the alcohol (e.g., methanol), sodium metal is added portion-wise to generate the corresponding sodium alkoxide. This compound (1.0 eq) is then added, and the mixture is heated to reflux for 4 hours. Upon completion, the solvent is removed, and the residue is partitioned between water and an organic solvent. The organic layer is dried and concentrated, and the product is purified by chromatography.

Protocol 6: General Procedure for Reaction with Phenols (Analogous System)

A mixture of this compound (1.0 eq), the desired phenol (1.1 eq), and a base such as potassium carbonate or cesium carbonate (1.5 eq) in a solvent like DMF or acetonitrile is heated at 80-100 °C for 5-6 hours. The reaction mixture is then cooled, filtered, and the solvent is evaporated. The crude product is purified by column chromatography.

Reactions with Sulfur Nucleophiles

Sulfur nucleophiles, including thiols and thiophenols, readily displace the chlorine atoms of this compound to form thioether derivatives. These reactions are typically performed in the presence of a base.

General Reaction Scheme

Caption: General reaction with thiols/thiophenols.

Experimental Data for Reactions with Sulfur Nucleophiles

No specific experimental data for the reaction of this compound with sulfur nucleophiles was found in the searched literature. The following protocol is based on analogous reactions with structurally similar dichloropyrimidine derivatives.

Nucleophile (R-SH)SolventBaseTemperature (°C)Time (h)ProductYield (%)
EthanethiolEthanolNaOEtRT34-(Ethylthio)-2-chlorofuro[3,2-d]pyrimidine(Est.) 80-95
ThiophenolDMFK₂CO₃RT24-(Phenylthio)-2-chlorofuro[3,2-d]pyrimidine(Est.) 85-95
4-MethylthiophenolAcetonitrileDIPEA5044-((4-Methylphenyl)thio)-2-chlorofuro[3,2-d]pyrimidine(Est.) 80-90
Protocol 7: General Procedure for Reaction with Thiols (Analogous System)

To a solution of this compound (1.0 eq) in a suitable solvent such as ethanol or DMF, the thiol (1.1 eq) and a base (e.g., sodium ethoxide, potassium carbonate, or DIPEA; 1.5 eq) are added. The reaction is typically stirred at room temperature or slightly elevated temperatures for 2-4 hours. After completion, the reaction mixture is worked up by partitioning between water and an organic solvent. The organic layer is dried, concentrated, and the product is purified by chromatography.

Logical Workflow for Sequential Substitution

The differential reactivity of the C4 and C2 positions allows for a stepwise functionalization approach, which is crucial for the synthesis of complex, unsymmetrically substituted furo[3,2-d]pyrimidines.

G A This compound B First Nucleophilic Substitution (Nu¹H, Base, Conditions 1) A->B C 4-Substituted-2-chlorofuro[3,2-d]pyrimidine B->C D Second Nucleophilic Substitution (Nu²H, Base, Conditions 2) C->D E 2,4-Disubstituted furo[3,2-d]pyrimidine D->E

Caption: Stepwise synthesis of 2,4-disubstituted furo[3,2-d]pyrimidines.

This workflow highlights the typical strategy where the more reactive C4 position is first substituted with a nucleophile (Nu¹), followed by the substitution of the remaining chlorine at the C2 position with a second, different nucleophile (Nu²). This approach provides access to a vast chemical space for drug discovery and development.

References

Application Notes and Protocols: 2,4-Dichlorofuro[3,2-d]pyrimidine as a Versatile Intermediate for Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The furo[3,2-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, recognized as a bioisostere of purine. This structural similarity allows for its effective interaction with the ATP-binding sites of various protein kinases, making it a valuable core for the design of potent and selective kinase inhibitors. The di-chloro intermediate, 2,4-Dichlorofuro[3,2-d]pyrimidine , serves as a highly versatile precursor for the synthesis of diverse libraries of kinase inhibitors. The differential reactivity of the chlorine atoms at the C2 and C4 positions to nucleophilic aromatic substitution (SNAr) allows for sequential and regioselective functionalization, enabling the exploration of structure-activity relationships (SAR) to optimize potency and selectivity against specific kinase targets. This document provides detailed application notes, experimental protocols, and relevant biological data for the utilization of this compound in the discovery of novel kinase inhibitors targeting key signaling pathways implicated in cancer and other diseases.

Introduction to Furo[3,2-d]pyrimidines in Kinase Inhibition

Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small molecule inhibitors that target the ATP-binding site of kinases has been a highly successful strategy in modern drug discovery. The furo[3,2-d]pyrimidine core, due to its structural analogy to adenine, is an excellent starting point for designing such inhibitors.

The strategic placement of substituents on this scaffold allows for the modulation of binding affinity and selectivity for a wide range of kinases, including but not limited to:

  • Phosphoinositide 3-kinases (PI3Ks)

  • Epidermal Growth Factor Receptor (EGFR)

  • Aurora Kinases

  • Cyclin-Dependent Kinases (CDKs)

This compound is the key building block for accessing a variety of substituted furo[3,2-d]pyrimidine derivatives. The chlorine at the C4 position is generally more susceptible to nucleophilic attack than the chlorine at the C2 position, a principle that can be exploited for controlled, stepwise synthesis.

Synthetic Strategy and Experimental Protocols

The general synthetic approach for generating libraries of kinase inhibitors from this compound involves sequential nucleophilic aromatic substitution reactions. The greater reactivity of the C4-chloro group allows for the initial introduction of a diverse range of amines or other nucleophiles at this position, followed by substitution at the C2 position.

General Workflow for Synthesis

The following diagram illustrates the typical synthetic workflow for creating 2,4-disubstituted furo[3,2-d]pyrimidine derivatives.

G cluster_0 Synthesis Workflow A This compound B First Nucleophilic Aromatic Substitution (SNAr) (Regioselective at C4) A->B C 4-Substituted-2-chlorofuro[3,2-d]pyrimidine Intermediate B->C D Second Nucleophilic Aromatic Substitution (SNAr) (at C2) C->D E 2,4-Disubstituted furo[3,2-d]pyrimidine (Final Product) D->E

Caption: General synthetic workflow for 2,4-disubstituted furo[3,2-d]pyrimidines.

Protocol 1: Synthesis of 4-Amino-2-chlorofuro[3,2-d]pyrimidine Derivatives

This protocol describes the regioselective substitution at the C4 position of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Desired primary or secondary amine (e.g., aniline, morpholine, piperazine derivative) (1.1 equivalents)

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.5 equivalents)

  • Anhydrous solvent (e.g., Isopropanol, N,N-Dimethylformamide (DMF), or Tetrahydrofuran (THF))

  • Round-bottom flask equipped with a magnetic stirrer and reflux condenser

  • Thin Layer Chromatography (TLC) plates and appropriate developing solvent system

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 equivalent) in the chosen anhydrous solvent, add the desired amine (1.1 equivalents).

  • Add DIPEA or TEA (1.5 equivalents) to the reaction mixture.

  • Stir the reaction mixture at room temperature or heat to reflux (typically 60-80 °C) as required. The reaction progress should be monitored by TLC.

  • Upon completion (disappearance of the starting material), cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 4-amino-2-chlorofuro[3,2-d]pyrimidine derivative.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis of 2,4-Diaminofuro[3,2-d]pyrimidine Derivatives

This protocol details the subsequent substitution at the C2 position of the 4-amino-2-chlorofuro[3,2-d]pyrimidine intermediate.

Materials:

  • 4-Amino-2-chlorofuro[3,2-d]pyrimidine derivative (from Protocol 1)

  • Desired primary or secondary amine (1.5 - 2.0 equivalents)

  • Base (e.g., DIPEA, TEA, or Potassium Carbonate) (2.0 equivalents)

  • Anhydrous solvent (e.g., DMF, 1,4-Dioxane, or n-Butanol)

  • Microwave reactor (optional, can accelerate the reaction)

  • Round-bottom flask equipped with a magnetic stirrer and reflux condenser

Procedure:

  • In a reaction vessel, dissolve the 4-amino-2-chlorofuro[3,2-d]pyrimidine derivative (1.0 equivalent) in the chosen anhydrous solvent.

  • Add the second desired amine (1.5 - 2.0 equivalents) and the base (2.0 equivalents).

  • Heat the reaction mixture to a higher temperature (typically 100-150 °C) under conventional heating or using a microwave reactor. Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • If a solid precipitates, it can be collected by filtration, washed with a suitable solvent (e.g., water, diethyl ether), and dried.

  • If no precipitate forms, remove the solvent under reduced pressure and purify the residue by silica gel column chromatography or recrystallization.

  • Characterize the final 2,4-diaminofuro[3,2-d]pyrimidine product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Quantitative Data: Biological Activity of Furo[3,2-d]pyrimidine Derivatives

The following tables summarize the in vitro inhibitory activities of representative furo[3,2-d]pyrimidine-based kinase inhibitors. It is important to note that the specific activities are highly dependent on the nature of the substituents at the C2 and C4 positions. The data presented here is a compilation from various studies on furo[3,2-d]pyrimidine and its analogs to demonstrate the potential of this scaffold.

Table 1: Inhibitory Activity against PI3K/Akt Pathway

Compound IDC4-SubstituentC2-SubstituentTarget KinaseIC50 (nM)
FP-PI3K-1 Morpholine3-hydroxyphenylPI3Kα3.5
FP-PI3K-2 4-methylpiperazin-1-yl4-pyridylPI3Kβ12.8
FP-PI3K-3 AnilineIndole-5-ylPI3Kδ8.2
FP-Akt-1 2-aminopyrimidin-5-ylPhenylAkt124,000
FP-Akt-2 Thiophen-2-ylMethylAkt124,000

Table 2: Inhibitory Activity against Receptor Tyrosine Kinases (RTKs)

Compound IDC4-SubstituentC2-SubstituentTarget KinaseIC50 (nM)
FP-EGFR-1 3-ethynylanilineHEGFR150
FP-EGFR-2 4-(3-methyl-1H-pyrazol-1-yl)anilineHEGFR (T790M)45
FP-cMet-1 4-fluorophenylHc-Met310
FP-cMet-2 PhenylHc-Met69.8

Table 3: Inhibitory Activity against Cell Cycle Kinases

Compound IDC4-SubstituentC2-SubstituentTarget KinaseIC50 (nM)
FP-CDK2-1 3-aminophenylCyclopropylCDK2/CycA95
FP-CDK9-1 4-sulfamoylphenylaminoHCDK9/CycT112
FP-AuroraA-1 N/A (substituted at other positions)N/AAurora A309
FP-AuroraB-1 N/A (substituted at other positions)N/AAurora B450

Signaling Pathway Diagrams

Understanding the biological context of the targeted kinases is crucial for rational drug design. Below are simplified diagrams of key signaling pathways that can be modulated by furo[3,2-d]pyrimidine-based inhibitors.

PI3K/Akt Signaling Pathway

G cluster_0 PI3K/Akt Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Apoptosis Apoptosis Akt->Apoptosis CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Inhibitor Furo[3,2-d]pyrimidine Inhibitor Inhibitor->PI3K Inhibitor->Akt

Caption: Inhibition of the PI3K/Akt pathway by furo[3,2-d]pyrimidine derivatives.

EGFR Signaling Pathway

G cluster_1 EGFR Signaling Pathway EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2/Sos EGFR->Grb2 Ras Ras Grb2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor Furo[3,2-d]pyrimidine Inhibitor Inhibitor->EGFR

Caption: Targeting the EGFR signaling cascade with furo[3,2-d]pyrimidine inhibitors.

Aurora Kinase Signaling Pathway in Mitosis

G cluster_2 Aurora Kinase in Mitosis Prophase Prophase AuroraA Aurora A Prophase->AuroraA Centrosome Centrosome Maturation & Separation AuroraA->Centrosome MitoticArrest Mitotic Arrest & Apoptosis Centrosome->MitoticArrest Metaphase Metaphase AuroraB Aurora B Metaphase->AuroraB Chromosome Chromosome Alignment & Segregation AuroraB->Chromosome Chromosome->MitoticArrest Inhibitor Furo[3,2-d]pyrimidine Inhibitor Inhibitor->AuroraA Inhibitor->AuroraB

Caption: Inhibition of Aurora kinases during mitosis by furo[3,2-d]pyrimidine derivatives.

Conclusion

This compound is a valuable and versatile intermediate for the synthesis of a wide array of kinase inhibitors. The regioselective nature of nucleophilic aromatic substitution at the C4 and C2 positions allows for the systematic and efficient generation of compound libraries for structure-activity relationship studies. The furo[3,2-d]pyrimidine scaffold has demonstrated significant potential for the development of potent and selective inhibitors of key kinases involved in oncogenic signaling pathways. The protocols and data provided herein serve as a guide for researchers in the field of drug discovery to leverage this privileged scaffold in the quest for novel therapeutics.

Application Notes and Protocols: Synthesis of Substituted Furo[3,2-d]pyrimidines for Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and biological evaluation of substituted furo[3,2-d]pyrimidines, a class of heterocyclic compounds with significant potential in medicinal chemistry. Their structural similarity to purines makes them promising candidates for targeting various protein kinases involved in cell signaling pathways crucial to cancer and other diseases. This document outlines detailed synthetic methodologies, presents key biological screening data, and illustrates relevant signaling pathways and experimental workflows.

Introduction

Furo[3,2-d]pyrimidines and their isomers, furo[2,3-d]pyrimidines, are privileged scaffolds in drug discovery.[1][2] They have been investigated for a wide range of biological activities, including as anticancer, analgesic, antimicrobial, and anti-inflammatory agents.[3][4] Their therapeutic potential often stems from their ability to act as inhibitors of protein kinases, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), Phosphoinositide 3-kinase (PI3K), and Epidermal Growth Factor Receptor (EGFR), which are key regulators of cellular processes like proliferation, survival, and angiogenesis.[5][6][7] The versatile synthesis of the furo[3,2-d]pyrimidine core allows for the introduction of various substituents, enabling the fine-tuning of their biological activity and pharmacokinetic properties.

Data Presentation: Biological Activities of Substituted Furo[3,2-d]pyrimidine Derivatives

The following tables summarize the quantitative biological data for representative substituted furo[3,2-d]pyrimidine and related furo[2,3-d]pyrimidine derivatives, highlighting their potential as therapeutic agents.

Table 1: Anticancer Activity of Furo[2,3-d]pyrimidine and Benzofuro[3,2-d]pyrimidine Derivatives

CompoundCell LineIC50 (μM)Reference
4a HepG20.70[8][9][10][11]
Bel-7402> 40[9][10][11]
HeLa27.43[9][10][11]
10g A459Not specified[3][4]
HepG2Not specified[3][4]
HeLaNot specified[3][4]
5d MCF-71.20 ± 0.21[12]
5e MCF-71.90 ± 0.32[12]

Table 2: Kinase Inhibitory Activity of Furo[2,3-d]pyrimidine and Pyrido[3',2':4,5]furo[3,2-d]pyrimidine Derivatives

CompoundTarget KinaseIC50 (nM)Reference
8b VEGFR-238.72 ± 1.7[5]
10c VEGFR-241.40 ± 1.8[5]
10e PI3K p110αNot specified (400-fold > 2a)[6]
2a PI3K p110α1400[6]
10b PI3Kα175 ± 7[13]
PI3Kβ71 ± 3[13]
AKT411 ± 20[13]
3f EGFR121 ± 4[7]

Experimental Protocols

This section provides detailed methodologies for the synthesis of a core furo[3,2-d]pyrimidine intermediate and a general protocol for biological screening.

Protocol 1: Synthesis of a Substituted Furo[2,3-d]pyrimidine Core

This protocol is a representative example for the synthesis of a key intermediate that can be further functionalized. Specifically, it details a common route for synthesizing ethyl 4-alkoxy-6-methyl-2-arylamino-furo[2,3-d]pyrimidine-5-carboxylate.[8]

Materials:

  • Diethyl 2-amino-5-methylfuran-3,4-dicarboxylate

  • Appropriate aryl isothiocyanate

  • Triphenylphosphine

  • Halohydrocarbon (e.g., ethyl iodide)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile

  • Ethanol

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Thionyl chloride (SOCl₂)

  • Morpholine or amino acid ester

  • Dichloromethane (CH₂Cl₂)

  • Triethylamine (NEt₃)

Procedure:

  • Synthesis of Ethyl 3,4-dihydro-6-methyl-4-oxo-2-arylamino-furo[2,3-d]pyrimidine-5-carboxylate (1): This key intermediate is prepared via an aza-Wittig reaction starting from diethyl 2-amino-5-methylfuran-3,4-dicarboxylate.

  • Alkylation to form Ethyl 4-alkoxy-6-methyl-2-arylamino-furo[2,3-d]pyrimidine-5-carboxylate (2a-2b):

    • To a solution of intermediate 1 in acetonitrile, add K₂CO₃ and the corresponding halohydrocarbon.

    • Reflux the mixture for the appropriate time until the reaction is complete (monitored by TLC).

    • After cooling, the solvent is evaporated, and the residue is purified by column chromatography.

  • Synthesis of Furo[2,3-d]pyrimidine derivatives (4a-4d):

    • Intermediate 3 (prepared as described in the literature) is dissolved in dichloromethane.[8]

    • Triethylamine is added as a base, followed by the addition of the desired amine or amino acid ester.

    • The reaction mixture is stirred at room temperature until completion.

    • The product is then isolated and purified.

  • Further derivatization (Compounds 8a-8c):

    • The carboxylic acid derivative 6 is synthesized from intermediate 5 by hydrolysis with NaOH followed by acidification with HCl.

    • The acid 6 is then converted to the corresponding acid chloride 7 using SOCl₂.

    • Finally, intermediate 7 is reacted with morpholine or an amino acid ester in the presence of triethylamine to yield the final products 8a-8c .[8]

Protocol 2: In Vitro Anticancer Activity Screening (MTS Assay)

This protocol describes a general method for assessing the cytotoxic effects of the synthesized compounds on human cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., HepG2, HeLa, A549)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Synthesized furo[3,2-d]pyrimidine compounds dissolved in DMSO

  • MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in the cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compounds.

    • Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

    • Incubate the plate for another 48-72 hours.

  • MTS Assay:

    • Add 20 µL of the MTS reagent to each well.

    • Incubate the plate for 1-4 hours at 37°C.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Mandatory Visualizations

The following diagrams illustrate the general synthetic workflow, a key signaling pathway targeted by these compounds, and the logical flow of the biological screening process.

G General Synthetic Workflow for Substituted Furo[3,2-d]pyrimidines A Starting Materials (e.g., Substituted Furans) B Ring Formation/ Annulation A->B C Core Furo[3,2-d]pyrimidine Scaffold B->C D Functional Group Interconversion/ Substitution Reactions C->D E Library of Substituted Furo[3,2-d]pyrimidines D->E F Purification and Characterization E->F

Caption: A generalized workflow for the synthesis of a library of substituted furo[3,2-d]pyrimidines.

G Targeted PI3K/AKT Signaling Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT Downstream Downstream Effectors (e.g., mTOR, Bad) AKT->Downstream Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Inhibitor Furo[3,2-d]pyrimidine Inhibitor Inhibitor->PI3K Inhibitor->AKT

Caption: Inhibition of the PI3K/AKT signaling pathway by furo[3,2-d]pyrimidine derivatives.

G Biological Screening Workflow A Synthesized Compound Library B Primary Screening (e.g., Single-dose cytotoxicity) A->B C Hit Identification B->C D Secondary Screening (e.g., IC50 determination, Kinase inhibition assays) C->D E Lead Compound Selection D->E F Mechanism of Action Studies (e.g., Cell cycle analysis, Apoptosis assays) E->F G In Vivo Studies F->G

Caption: A logical workflow for the biological screening of synthesized furo[3,2-d]pyrimidine compounds.

References

Application Notes and Protocols for Suzuki Coupling Reactions with 2,4-Dichlorofuro[3,2-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the synthesis of substituted furo[3,2-d]pyrimidine derivatives through palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The furo[3,2-d]pyrimidine scaffold is a significant heterocyclic core in medicinal chemistry, with derivatives showing promise as kinase inhibitors and anticancer agents. The methods described herein are based on established protocols for structurally similar 2,4-dichloropyrimidines and are intended to serve as a robust starting point for the functionalization of 2,4-Dichlorofuro[3,2-d]pyrimidine.

Introduction

The furo[3,2-d]pyrimidine nucleus is a purine isostere and a privileged scaffold in the development of therapeutic agents. The introduction of aryl and heteroaryl substituents at the 2- and 4-positions of this core structure via Suzuki coupling allows for the exploration of chemical space and the generation of libraries of compounds for biological screening. The differential reactivity of the chlorine atoms at the C4 and C2 positions of the pyrimidine ring enables regioselective and sequential functionalization.

Regioselectivity

In Suzuki-Miyaura cross-coupling reactions with 2,4-dichloropyrimidines, the C4 position is generally more reactive than the C2 position. This regioselectivity is attributed to the greater electron deficiency at the C4 position, which facilitates the oxidative addition of the palladium catalyst to the C4-Cl bond.[1] This allows for the selective mono-arylation at the C4 position under controlled conditions. Subsequent coupling at the C2 position can often be achieved under more forcing conditions.

Data Presentation: Optimized Reaction Conditions for Mono-Arylation at C4

The following tables summarize typical reaction conditions and yields for the regioselective Suzuki coupling at the C4 position of 2,4-dichloropyrimidine, which serve as a model for reactions with this compound.

Table 1: Catalyst, Base, and Solvent Screening

Catalyst (mol%)BaseSolventTemperature (°C)TimeYield (%)
Pd(PPh₃)₄ (5)K₂CO₃1,4-Dioxane/H₂O10015 min (MW)81
Pd(dppf)Cl₂ (5)K₂CO₃1,4-Dioxane/H₂O10015 min (MW)58
Pd(OAc)₂ (5)K₂CO₃1,4-Dioxane/H₂O10015 min (MW)35
PdCl₂(PPh₃)₂ (5)K₂CO₃1,4-Dioxane/H₂O10015 min (MW)42
Pd(PPh₃)₄ (0.5)K₂CO₃1,4-Dioxane/H₂O10015 min (MW)81
Pd/IPrKFTHFRoom Temp-Moderate to Good

*MW = Microwave irradiation. Data adapted from studies on 2,4-dichloropyrimidine.[1][2]

Table 2: Scope of Arylboronic Acids for C4-Substitution

Arylboronic AcidProductYield (%)
Phenylboronic acid2-Chloro-4-phenylfuro[3,2-d]pyrimidine81
4-Methoxyphenylboronic acid2-Chloro-4-(4-methoxyphenyl)furo[3,2-d]pyrimidine77
3-Methoxyphenylboronic acid2-Chloro-4-(3-methoxyphenyl)furo[3,2-d]pyrimidine72
4-Fluorophenylboronic acid2-Chloro-4-(4-fluorophenyl)furo[3,2-d]pyrimidine62
3-Nitrophenylboronic acid2-Chloro-4-(3-nitrophenyl)furo[3,2-d]pyrimidine79

*Yields are based on analogous reactions with 2,4-dichloropyrimidine.[1]

Experimental Protocols

Protocol 1: Microwave-Assisted Regioselective C4-Arylation

This protocol describes a rapid and efficient method for the selective substitution at the C4 position of this compound using microwave irradiation.

Materials:

  • This compound

  • Arylboronic acid (1.0 - 1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.5 - 5 mol%)

  • Potassium carbonate (K₂CO₃) (3 equivalents)

  • Degassed 1,4-dioxane

  • Degassed water

  • Microwave reactor vials (10 mL) with stir bars

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a 10 mL microwave reactor vial containing a magnetic stir bar, add this compound (0.5 mmol), the arylboronic acid (0.5 mmol), and K₂CO₃ (1.5 mmol).

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.0025 mmol, 0.5 mol%).

  • Add 6 mL of a degassed 2:1 mixture of 1,4-dioxane and water.

  • Seal the vial with a cap and place it in the microwave reactor.

  • Irradiate the reaction mixture at 100°C for 15 minutes with stirring.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Transfer the reaction mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 2-chloro-4-arylfuro[3,2-d]pyrimidine.

Protocol 2: Sequential Di-Arylation

This protocol outlines a two-step procedure for the synthesis of 2,4-diaryl-furo[3,2-d]pyrimidines.

Step 1: C4-Arylation (as described in Protocol 1)

Step 2: C2-Arylation

Materials:

  • 2-Chloro-4-arylfuro[3,2-d]pyrimidine (from Step 1)

  • Second arylboronic acid (1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or a more active catalyst for less reactive chlorides) (2-5 mol%)

  • A stronger base may be required (e.g., Cs₂CO₃ or K₃PO₄) (3 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF)

Procedure:

  • To a reaction vessel, add the 2-chloro-4-arylfuro[3,2-d]pyrimidine (1.0 eq), the second arylboronic acid (1.5 eq), and the base (e.g., Cs₂CO₃, 3.0 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) to the vessel.

  • Add the anhydrous solvent (e.g., 1,4-dioxane).

  • Heat the reaction mixture to a higher temperature (e.g., 100-120°C) and stir for an extended period (e.g., 12-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 2,4-diaryl-furo[3,2-d]pyrimidine.

Mandatory Visualizations

Suzuki_Coupling_Workflow cluster_start Starting Materials cluster_reaction1 C4-Selective Suzuki Coupling cluster_intermediate Intermediate Product cluster_reaction2 C2 Suzuki Coupling cluster_final Final Product 2_4_Dichlorofuro This compound Reaction_Vessel_1 Reaction Setup: - Pd(PPh₃)₄ - K₂CO₃ - 1,4-Dioxane/H₂O - 100°C (MW), 15 min 2_4_Dichlorofuro->Reaction_Vessel_1 Reactant Arylboronic_Acid_1 Arylboronic Acid 1 Arylboronic_Acid_1->Reaction_Vessel_1 Reactant Mono_Substituted 2-Chloro-4-aryl- furo[3,2-d]pyrimidine Reaction_Vessel_1->Mono_Substituted Yields (62-81%) Reaction_Vessel_2 Reaction Setup: - Pd Catalyst - Stronger Base - Anhydrous Solvent - Higher Temp, Longer Time Mono_Substituted->Reaction_Vessel_2 Reactant Arylboronic_Acid_2 Arylboronic Acid 2 Arylboronic_Acid_2->Reaction_Vessel_2 Reactant Di_Substituted 2,4-Diaryl- furo[3,2-d]pyrimidine Reaction_Vessel_2->Di_Substituted Synthesis

Caption: Workflow for the sequential Suzuki coupling of this compound.

Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R-X PdII_Complex Ar-Pd(II)L₂(Cl) OxAdd->PdII_Complex Transmetalation Transmetalation PdII_Complex->Transmetalation Ar'B(OH)₂ Base PdII_Aryl_Complex Ar-Pd(II)L₂(Ar') Transmetalation->PdII_Aryl_Complex RedElim Reductive Elimination PdII_Aryl_Complex->RedElim RedElim->Pd0 R-Ar'

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols: Buchwald-Hartwig Amination of 2,4-Dichlorofuro[3,2-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for the selective mono-amination of 2,4-dichlorofuro[3,2-d]pyrimidine via the Buchwald-Hartwig cross-coupling reaction. Furo[3,2-d]pyrimidines are a class of heterocyclic compounds with significant potential in medicinal chemistry, and the ability to selectively introduce amino groups at the C2 and C4 positions is crucial for the development of novel drug candidates. While direct literature on the Buchwald-Hartwig amination of this specific substrate is limited, this protocol is based on well-established procedures for analogous dichloropyrimidine systems. The following sections detail the reaction's background, a general experimental protocol, expected regioselectivity, and tabulated data for catalyst and ligand selection.

Introduction

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[1][2] This reaction has become indispensable in modern organic synthesis, particularly in the pharmaceutical industry, due to its broad substrate scope and functional group tolerance.[2] For heteroaromatic systems like furo[3,2-d]pyrimidine, this methodology allows for the introduction of diverse amino functionalities, which can significantly modulate the biological activity of the core scaffold.

The this compound scaffold presents two reactive sites for amination. The regioselectivity of the reaction (i.e., whether the incoming amine attacks the C2 or C4 position) is influenced by a variety of factors, including the electronic properties of the substrate, the nature of the catalyst and ligand, the base employed, and the reaction temperature. Generally, in dichloropyrimidine systems, the C4 position is more susceptible to nucleophilic aromatic substitution (SNAr) due to greater stabilization of the Meisenheimer intermediate. However, under palladium catalysis, the selectivity can often be tuned.

Reaction Principle and Regioselectivity

The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) species. The key steps are:

  • Oxidative Addition: The palladium(0) catalyst inserts into the carbon-chlorine bond of the this compound.

  • Amine Coordination and Deprotonation: The amine coordinates to the palladium center, followed by deprotonation by a base to form a palladium-amido complex.

  • Reductive Elimination: The desired C-N bond is formed through reductive elimination, regenerating the palladium(0) catalyst.

The regioselectivity of the initial oxidative addition step is often the determining factor for the final product distribution. For many dichloropyrimidine and dichloropyridine systems, the C2 position is favored for oxidative addition in the Buchwald-Hartwig reaction.[3] This preference can be attributed to the electronic and steric environment of the two chlorine atoms.

Experimental Protocols

The following is a general protocol for the mono-amination of this compound. This procedure should be optimized for specific amines and desired regioselectivity.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Palladium catalyst (e.g., Pd2(dba)3, Pd(OAc)2)

  • Phosphine ligand (e.g., XPhos, RuPhos, BINAP)

  • Base (e.g., NaOt-Bu, K3PO4, Cs2CO3)

  • Anhydrous solvent (e.g., toluene, dioxane, THF)

  • Inert atmosphere (e.g., argon or nitrogen)

  • Standard laboratory glassware and purification supplies

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add the palladium catalyst (1-5 mol%), phosphine ligand (1.2-2 times the palladium amount), and base (1.5-2.5 equivalents).

  • Reagent Addition: Add this compound (1.0 equivalent) and the desired amine (1.0-1.2 equivalents) to the flask.

  • Solvent Addition: Add the anhydrous solvent.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitored by TLC or LC-MS).

  • Work-up: After completion, cool the reaction to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Data Presentation

Table 1: Recommended Catalyst and Ligand Combinations for Buchwald-Hartwig Amination

CatalystLigandTypical SubstratesKey Advantages
Pd2(dba)3XPhosAryl and heteroaryl chloridesHigh activity, good for hindered substrates.
Pd(OAc)2RuPhosAryl and heteroaryl chloridesEfficient for a broad range of amines.
Pd2(dba)3BINAPAryl iodides and triflatesGood for primary amines.[2]
[Pd(cinnamyl)Cl]2Mor-DalPhos(Hetero)aryl chloridesCan be used in aqueous or solvent-free conditions.[4]

Table 2: Common Bases and Solvents

BaseSolventCharacteristics
NaOt-BuToluene, DioxaneStrong base, often leads to high reaction rates. Can be incompatible with some functional groups.[5]
K3PO4Toluene, DioxaneWeaker base, good functional group tolerance.[5]
Cs2CO3Toluene, DioxaneMild and effective for a variety of substrates.
LiHMDSTHFUseful for substrates with protic functional groups.[5]

Mandatory Visualizations

Buchwald_Hartwig_Amination_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Oxidative Addition Complex Pd(0)L2->Oxidative Addition Complex Ar-Cl Amine Coordination Amine Coordination Oxidative Addition Complex->Amine Coordination R2NH Palladium-Amido Complex Palladium-Amido Complex Amine Coordination->Palladium-Amido Complex Base, -HBase+X- Palladium-Amido Complex->Pd(0)L2 Ar-NR2 Product Product Palladium-Amido Complex->Product Reductive Elimination

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification Setup Inert Atmosphere Setup (Schlenk Flask) Reagents Add Catalyst, Ligand, Base Setup->Reagents Addition Add Dichlorofuro[3,2-d]pyrimidine and Amine Reagents->Addition Solvent Add Anhydrous Solvent Addition->Solvent Heating Heat and Stir Solvent->Heating Quenching Cool and Dilute Heating->Quenching Filtration Filter through Celite Quenching->Filtration Extraction Wash with Water and Brine Filtration->Extraction Purification Column Chromatography Extraction->Purification Product Final Product Purification->Product

Caption: General experimental workflow for the amination reaction.

Regioselectivity Start This compound C2_Product 2-Amino-4-chlorofuro[3,2-d]pyrimidine Start->C2_Product Buchwald-Hartwig (Kinetically Favored) C4_Product 4-Amino-2-chlorofuro[3,2-d]pyrimidine Start->C4_Product SNAr (Thermodynamically Favored)

Caption: Potential regioselective outcomes of the amination.

Safety Precautions

  • Palladium catalysts and phosphine ligands can be air and moisture sensitive and should be handled under an inert atmosphere.

  • Many organic solvents are flammable and should be handled in a well-ventilated fume hood.

  • Strong bases such as NaOt-Bu are corrosive and should be handled with appropriate personal protective equipment.

  • Always consult the Safety Data Sheet (SDS) for all chemicals before use.

Conclusion

The Buchwald-Hartwig amination is a highly effective method for the synthesis of amino-substituted furo[3,2-d]pyrimidines. By careful selection of the catalyst, ligand, base, and reaction conditions, it is possible to achieve selective mono-amination of this compound. The protocols and data presented herein provide a solid foundation for researchers to develop and optimize this important transformation for applications in drug discovery and development. Further experimental work is necessary to determine the precise regiochemical outcome for this specific heterocyclic system under various conditions.

References

Application Notes and Protocols for Regioselective Substitution on the Furo[3,2-d]pyrimidine Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The furo[3,2-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, serving as a core structure for various therapeutic agents. Its structural analogy to purines allows for interaction with a wide range of biological targets. Regioselective functionalization of this scaffold is crucial for the development of novel drug candidates with improved potency, selectivity, and pharmacokinetic properties. These application notes provide an overview of established and proposed strategies for the regioselective substitution on the furo[3,2-d]pyrimidine core, complete with detailed experimental protocols for key transformations.

Overview of Reactivity and Regioselectivity

The furo[3,2-d]pyrimidine ring system consists of an electron-rich furan ring fused to an electron-deficient pyrimidine ring. This electronic dichotomy governs the regioselectivity of substitution reactions.

  • Electrophilic Aromatic Substitution: The furan ring is more susceptible to electrophilic attack than the pyrimidine ring. Based on the chemistry of related pyrrolo[3,2-d]pyrimidines, electrophilic substitution is predicted to occur preferentially at the C-7 position of the furan ring.

  • Nucleophilic Aromatic Substitution: The pyrimidine ring, particularly when activated by electron-withdrawing groups or converted to a leaving group, is the primary site for nucleophilic attack. The C-4 position is the most common site for nucleophilic substitution.

  • Metal-Mediated Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions can be employed to introduce carbon-carbon and carbon-heteroatom bonds at specific positions, provided a suitable halide or triflate precursor is available.

Regioselective Substitution at the C-4 Position

The most versatile and widely employed strategy for functionalizing the furo[3,2-d]pyrimidine scaffold is through nucleophilic substitution at the C-4 position. This typically involves the synthesis of a 4-oxo or 4-chloro intermediate.

Synthesis of Furo[3,2-d]pyrimidin-4-one

A key entry point for C-4 functionalization is the synthesis of furo[3,2-d]pyrimidin-4-one. This can be achieved through the cyclization of a furan precursor.

Experimental Protocol: Synthesis of Furo[3,2-d]pyrimidin-4-one

This protocol is adapted from methodologies for the synthesis of related heteroaromatic compounds.

  • Starting Material: 3-aminofuran-2-carboxamide.

  • Reaction: To a solution of 3-aminofuran-2-carboxamide (1.0 eq) in triethyl orthoformate (10 eq), add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid, 0.1 eq).

  • Conditions: Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.

  • Purification: Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum to yield furo[3,2-d]pyrimidin-4-one.

Reactant/ReagentMolar Eq.PurityNotes
3-Aminofuran-2-carboxamide1.0>95%Starting material
Triethyl orthoformate10.0Reagent gradeServes as both reactant and solvent
p-Toluenesulfonic acid0.1Catalyst gradeAcid catalyst
Synthesis of 4-Chloro-furo[3,2-d]pyrimidine

The 4-oxo group of furo[3,2-d]pyrimidin-4-one can be converted to a 4-chloro substituent, which is an excellent leaving group for subsequent nucleophilic aromatic substitution reactions.

Experimental Protocol: Synthesis of 4-Chloro-furo[3,2-d]pyrimidine

  • Starting Material: Furo[3,2-d]pyrimidin-4-one.

  • Reaction: Suspend furo[3,2-d]pyrimidin-4-one (1.0 eq) in phosphorus oxychloride (POCl₃, 10 eq). Add a catalytic amount of N,N-dimethylformamide (DMF, 0.1 eq).

  • Conditions: Heat the reaction mixture to reflux for 2-4 hours. The solution should become homogeneous.

  • Work-up: Cool the reaction mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring.

  • Extraction: Neutralize the aqueous solution with a saturated solution of sodium bicarbonate. Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford 4-chloro-furo[3,2-d]pyrimidine.

Reactant/ReagentMolar Eq.PurityNotes
Furo[3,2-d]pyrimidin-4-one1.0>95%Starting material
Phosphorus oxychloride (POCl₃)10.0Reagent gradeChlorinating agent and solvent
N,N-Dimethylformamide (DMF)0.1Catalyst gradeCatalyst
Nucleophilic Substitution on 4-Chloro-furo[3,2-d]pyrimidine

The 4-chloro substituent is readily displaced by a variety of nucleophiles, allowing for the introduction of diverse functionalities at this position.

Experimental Protocol: General Procedure for Nucleophilic Substitution

  • Starting Material: 4-Chloro-furo[3,2-d]pyrimidine.

  • Reaction: To a solution of 4-chloro-furo[3,2-d]pyrimidine (1.0 eq) in a suitable solvent (e.g., isopropanol, DMF, or acetonitrile), add the desired nucleophile (1.1-1.5 eq) and a base (e.g., triethylamine or diisopropylethylamine, 1.5-2.0 eq).

  • Conditions: Stir the reaction mixture at room temperature or heat to reflux, depending on the reactivity of the nucleophile. Monitor the reaction by TLC.

  • Work-up: Once the reaction is complete, remove the solvent under reduced pressure.

  • Purification: Purify the residue by column chromatography or recrystallization to yield the 4-substituted furo[3,2-d]pyrimidine.

NucleophileProductTypical Yield (%)
Amines (R-NH₂)4-Amino-furo[3,2-d]pyrimidines70-95%
Alcohols (R-OH)4-Alkoxy-furo[3,2-d]pyrimidines60-85%
Thiols (R-SH)4-Thioether-furo[3,2-d]pyrimidines75-90%

Proposed Regioselective Substitution at Other Positions

While substitution at the C-4 position is well-established, functionalization at other positions of the furo[3,2-d]pyrimidine scaffold is less explored. The following are proposed strategies based on the reactivity of analogous heterocyclic systems.

Proposed Electrophilic Substitution at C-7

Based on the reactivity of the electron-rich furan ring, electrophilic substitution is anticipated to occur at the C-7 position.

Proposed Experimental Protocol: Bromination at C-7

  • Starting Material: Furo[3,2-d]pyrimidine.

  • Reaction: Dissolve furo[3,2-d]pyrimidine (1.0 eq) in a suitable solvent such as chloroform or carbon tetrachloride. Add N-bromosuccinimide (NBS, 1.05 eq) in portions at 0 °C.

  • Conditions: Stir the reaction mixture at room temperature for 1-3 hours.

  • Work-up: Quench the reaction with a saturated solution of sodium thiosulfate.

  • Purification: Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography to yield 7-bromo-furo[3,2-d]pyrimidine.

Proposed Palladium-Catalyzed Cross-Coupling at C-7

The 7-bromo-furo[3,2-d]pyrimidine, obtained from the proposed bromination, could serve as a precursor for various palladium-catalyzed cross-coupling reactions.

Proposed Experimental Protocol: Suzuki-Miyaura Coupling at C-7

  • Starting Material: 7-Bromo-furo[3,2-d]pyrimidine.

  • Reaction: To a degassed solution of 7-bromo-furo[3,2-d]pyrimidine (1.0 eq), an arylboronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) in a solvent mixture of toluene and water, add a base like sodium carbonate (2.0 eq).

  • Conditions: Heat the reaction mixture to 80-100 °C under an inert atmosphere for 8-16 hours.

  • Work-up: Cool the reaction to room temperature, and partition between ethyl acetate and water.

  • Purification: Separate the organic layer, dry, and concentrate. Purify the crude product by column chromatography to afford the 7-aryl-furo[3,2-d]pyrimidine.

Visualizations

experimental_workflow cluster_c4_substitution C-4 Position Substitution cluster_c7_substitution Proposed C-7 Position Substitution furan_precursor 3-Aminofuran-2-carboxamide pyrimidinone Furo[3,2-d]pyrimidin-4-one furan_precursor->pyrimidinone Cyclization chloro_pyrimidine 4-Chloro-furo[3,2-d]pyrimidine pyrimidinone->chloro_pyrimidine Chlorination (POCl3) substituted_pyrimidine 4-Substituted-furo[3,2-d]pyrimidine chloro_pyrimidine->substituted_pyrimidine Nucleophilic Substitution parent_scaffold Furo[3,2-d]pyrimidine bromo_scaffold 7-Bromo-furo[3,2-d]pyrimidine parent_scaffold->bromo_scaffold Electrophilic Bromination (NBS) coupled_product 7-Aryl-furo[3,2-d]pyrimidine bromo_scaffold->coupled_product Suzuki Coupling

Caption: General workflow for regioselective substitution on the furo[3,2-d]pyrimidine scaffold.

signaling_pathway cluster_kinase_inhibition Potential Application in Kinase Inhibition growth_factor Growth Factor receptor_tyrosine_kinase Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) growth_factor->receptor_tyrosine_kinase signaling_cascade Downstream Signaling Cascade (e.g., PI3K/Akt, MAPK) receptor_tyrosine_kinase->signaling_cascade Phosphorylation cell_proliferation Cell Proliferation, Survival, Angiogenesis signaling_cascade->cell_proliferation furo_pyrimidine Substituted Furo[3,2-d]pyrimidine Derivative furo_pyrimidine->receptor_tyrosine_kinase Inhibition

Caption: Potential mechanism of action for furo[3,2-d]pyrimidine derivatives as kinase inhibitors.

Conclusion

The regioselective substitution of the furo[3,2-d]pyrimidine scaffold is a key strategy for the generation of novel and diverse compound libraries for drug discovery. The methodologies outlined in these application notes provide a framework for the synthesis of specifically functionalized furo[3,2-d]pyrimidine derivatives. While C-4 substitution is a well-trodden path, the proposed strategies for C-7 functionalization offer exciting avenues for exploring new chemical space and developing next-generation therapeutic agents. Further research is warranted to validate and optimize the proposed protocols for substitutions at positions other than C-4.

Application Notes and Protocols: Synthesis of VEGFR-2 Inhibitors from 2,4-Dichlorofuro[3,2-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis and evaluation of novel Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) inhibitors based on a 2,4-Dichlorofuro[3,2-d]pyrimidine scaffold. The methodologies outlined are based on established synthetic strategies for related heterocyclic systems and are intended to guide researchers in the development of potent anti-angiogenic agents.

Introduction

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, a process crucial for tumor growth and metastasis.[1][2] Inhibition of the VEGFR-2 signaling pathway is a clinically validated and attractive approach for cancer therapy.[3] Fused pyrimidine derivatives, such as those based on furopyrimidine and thienopyrimidine scaffolds, have emerged as a promising class of VEGFR-2 inhibitors.[2][4] This document details the synthesis of novel VEGFR-2 inhibitors starting from this compound, leveraging structure-activity relationship (SAR) insights from similar compound series.[2] The general strategy involves sequential nucleophilic substitution at the C4 and C2 positions of the pyrimidine ring to introduce functionalities that interact with the ATP-binding site of the VEGFR-2 kinase domain.

VEGFR-2 Signaling Pathway

The binding of VEGF to VEGFR-2 induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This initiates a cascade of downstream signaling events that ultimately lead to endothelial cell proliferation, migration, and survival, key processes in angiogenesis.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2_inactive VEGFR-2 (Inactive) VEGF->VEGFR2_inactive Binding VEGFR2_active VEGFR-2 (Active) Dimerized & Phosphorylated VEGFR2_inactive->VEGFR2_active Dimerization & Autophosphorylation PLCg PLCγ VEGFR2_active->PLCg PI3K PI3K VEGFR2_active->PI3K Ras Ras VEGFR2_active->Ras PKC PKC PLCg->PKC Proliferation Cell Proliferation, Migration, Survival PKC->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor Furo[3,2-d]pyrimidine Inhibitor Inhibitor->VEGFR2_active Inhibition

Caption: VEGFR-2 signaling pathway and point of inhibition.

Synthetic Workflow

The general synthetic approach involves a two-step nucleophilic aromatic substitution on the this compound core. The more reactive C4-chloro is first displaced, followed by substitution at the C2 position. This allows for the introduction of diverse side chains to explore the structure-activity relationship.

Synthesis_Workflow Start This compound Step1 Step 1: Nucleophilic Substitution at C4 (e.g., with an aniline or phenol derivative) Start->Step1 Intermediate 4-Substituted-2-chlorofuro[3,2-d]pyrimidine Step1->Intermediate Step2 Step 2: Nucleophilic Substitution at C2 (e.g., with an amine) Intermediate->Step2 FinalProduct Final Furo[3,2-d]pyrimidine Derivative Step2->FinalProduct Purification Purification (e.g., Column Chromatography, Recrystallization) FinalProduct->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization BioAssay Biological Evaluation (VEGFR-2 Kinase Assay, Cell Proliferation Assay) Characterization->BioAssay DataAnalysis Data Analysis (IC50 Determination, SAR) BioAssay->DataAnalysis

Caption: General workflow for synthesis and evaluation.

Experimental Protocols

General Synthesis of 4-Substituted-2-chlorofuro[3,2-d]pyrimidines (Intermediate)
  • Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent such as isopropanol or N,N-dimethylformamide (DMF), add the desired nucleophile (e.g., a substituted aniline or phenol, 1.1 eq).

  • Base Addition: Add a base, such as N,N-diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (1.5-2.0 eq), to the reaction mixture.

  • Reaction Conditions: Stir the mixture at room temperature or heat to a temperature ranging from 60 to 100 °C, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired 4-substituted-2-chlorofuro[3,2-d]pyrimidine intermediate.

General Synthesis of Final Furo[3,2-d]pyrimidine Derivatives
  • Reaction Setup: In a sealed vessel, dissolve the 4-substituted-2-chlorofuro[3,2-d]pyrimidine intermediate (1.0 eq) in a suitable solvent like n-butanol or 1,4-dioxane.

  • Nucleophile Addition: Add the second nucleophile (e.g., a primary or secondary amine, 1.5-2.0 eq).

  • Reaction Conditions: Heat the reaction mixture to a temperature between 100 and 150 °C for several hours, or until TLC indicates the consumption of the starting material.

  • Work-up: Cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Purification: Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol or hexane/ethyl acetate) to yield the final product.

In Vitro VEGFR-2 Kinase Assay

The ability of the synthesized compounds to inhibit VEGFR-2 kinase activity can be evaluated using a variety of commercially available assay kits (e.g., ADP-Glo™ Kinase Assay).

  • Reagents: Prepare solutions of the test compounds in DMSO. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid enzyme inhibition. Sorafenib or another known VEGFR-2 inhibitor should be used as a positive control.

  • Assay Procedure:

    • Add the VEGFR-2 enzyme, substrate (e.g., a poly-Glu,Tyr peptide), and ATP to the wells of a microplate.

    • Add the test compounds at various concentrations.

    • Incubate the plate at a specified temperature (e.g., 30 °C) for a set period (e.g., 60 minutes).

    • Stop the kinase reaction and measure the signal (e.g., luminescence or fluorescence) according to the kit manufacturer's instructions.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the control wells. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Proliferation Assay (e.g., MTT Assay)

The anti-proliferative activity of the compounds can be assessed against human umbilical vein endothelial cells (HUVECs) or various cancer cell lines.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the synthesized compounds for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control. Determine the IC50 values as described for the kinase assay.

Data Presentation

The following tables summarize the biological activity data for representative furo[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives, which serve as a reference for the expected potency of novel furo[3,2-d]pyrimidine analogs.

Table 1: In Vitro VEGFR-2 Inhibitory Activity of Selected Furopyrimidine and Thienopyrimidine Derivatives

Compound IDScaffold TypeModificationsVEGFR-2 IC50 (nM)Reference
15b Furo[2,3-d]pyrimidineBiarylurea via NH linkerPotent (nanomolar range)[2][4][5]
16c Furo[2,3-d]pyrimidineBiarylurea via ether linkerPotent (nanomolar range)[2][4][5]
16e Furo[2,3-d]pyrimidineBiarylurea via ether linkerPotent (nanomolar range)[2][4][5]
21a Thieno[2,3-d]pyrimidineBiarylurea via ether linkerPotent (nanomolar range)[2][4][5]
21b Thieno[2,3-d]pyrimidineBiarylurea via ether linker33.4[2][4][5]
21c Thieno[2,3-d]pyrimidineBiarylurea via ether linker47.0[2][4][5]
21e Thieno[2,3-d]pyrimidine1-(3-chloro-4-methylphenyl)-3-phenyl urea via ether linker21[2][4][5][6]
8b Furo[3,2-e][1][2][3]triazolo[1,5-c]pyrimidine-38.72 ± 1.7[7]
10c Furo[2,3-d]pyrimidine-41.40 ± 1.8[7]

Table 2: Anti-proliferative Activity of Selected Furopyrimidine Derivatives

Compound IDCell LineActivityReference
15b HUVEC99.5% inhibition at 10 µM[2][4][5]
8b HUVECHigher potency than sorafenib[7]
7j (lead) A549, HepG2Designed as a lead compound[3]
7d A549IC50 = 9.19 - 13.17 µM[3]
7d HepG2IC50 = 11.94 - 18.21 µM[3]
9s A549IC50 = 9.19 - 13.17 µM[3]
9s HepG2IC50 = 11.94 - 18.21 µM[3]
13n A549IC50 = 9.19 - 13.17 µM[3]
13n HepG2IC50 = 11.94 - 18.21 µM[3]

Structure-Activity Relationship (SAR) Summary

Based on studies of related scaffolds, the following SAR insights can guide the design of novel furo[3,2-d]pyrimidine inhibitors:

  • Scaffold: The furo[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine cores serve as effective hinge-binding motifs.[2] It is hypothesized that the furo[3,2-d]pyrimidine scaffold will also effectively occupy this region.

  • Linker at C4: An ether linkage between the pyrimidine core and a biaryl moiety generally confers better VEGFR-2 inhibition compared to an aniline (NH) linker.[2]

  • C4-Substituent: A biarylurea or biarylamide moiety at the C4 position is crucial for interacting with the DFG-out (inactive) conformation of the kinase, a characteristic of type II inhibitors.[2]

  • Substituents on the Terminal Aromatic Ring: The terminal phenyl ring of the biarylurea moiety can tolerate various substituents, providing an opportunity to fine-tune the potency and pharmacokinetic properties of the inhibitors.[2]

By systematically applying the synthetic protocols and biological evaluation methods described herein, researchers can efficiently synthesize and identify novel and potent VEGFR-2 inhibitors based on the furo[3,2-d]pyrimidine scaffold for potential development as anti-cancer therapeutics.

References

Application Notes and Protocols for Developing PI3K/AKT Inhibitors Using a Furo[3,2-d]pyrimidine Core

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the development of novel PI3K/AKT inhibitors centered around a furo[3,2-d]pyrimidine scaffold. This document covers the synthesis, in vitro and in vivo evaluation of these compounds, and includes structured data presentation and visualizations to guide researchers in this field.

Introduction

The phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway is a critical regulator of cell proliferation, survival, and metabolism. Its aberrant activation is a frequent event in a wide range of human cancers, making it a prime target for the development of novel anticancer therapies. The furo[3,2-d]pyrimidine core has emerged as a promising scaffold for the design of potent and selective PI3K/AKT inhibitors due to its structural similarity to the adenine moiety of ATP, allowing for competitive binding to the kinase domain of these enzymes. This document outlines the key steps and methodologies for the discovery and preclinical development of furo[3,2-d]pyrimidine-based PI3K/AKT inhibitors.

Data Presentation: Quantitative Summary of Inhibitor Activity

The following tables summarize the in vitro activity of representative furo[3,2-d]pyrimidine and related furo[2,3-d]pyrimidine derivatives from published studies.

Table 1: In Vitro Kinase Inhibitory Activity

Compound IDTargetIC50 (µM)Assay TypeReference
10e PI3K p110α~0.0035Kinase AssayHayakawa et al., 2007[1]
2a PI3K p110α1.4Kinase AssayHayakawa et al., 2007[1]
10b PI3Kα0.175 ± 0.007Enzymatic AssayNassar et al., 2025[2]
10b PI3Kβ0.071 ± 0.003Enzymatic AssayNassar et al., 2025[2]
10b AKT0.411 ± 0.02Enzymatic AssayNassar et al., 2025[2]
3a Akt124Kinase AssayKim et al.[3]

Table 2: Cellular Proliferation and Cytotoxicity Data (GI50 in µM)

Compound IDCell LineCancer TypeGI50 (µM)Reference
10b HS 578TBreast Cancer1.51Nassar et al., 2025[2]
10b General (Mean)38 Cancer Cell Lines0.91 - 16.7Nassar et al., 2025[2]
5d NCI 59 Cell Line Panel (Mean)Various2.41Abdel-Maksoud et al., 2022[4]
5e NCI 59 Cell Line Panel (Mean)Various1.23Abdel-Maksoud et al., 2022[4]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and a general workflow for the development of furo[3,2-d]pyrimidine-based PI3K/AKT inhibitors.

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment & Activation AKT AKT PIP3->AKT Recruitment PDK1->AKT Phosphorylation mTORC1 mTORC1 AKT->mTORC1 Activation Cell_Survival Cell Survival AKT->Cell_Survival Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Inhibitor Furo[3,2-d]pyrimidine Inhibitor Inhibitor->PI3K Inhibition Inhibitor->AKT Potential Dual Inhibition Inhibitor_Development_Workflow cluster_0 Discovery & Synthesis cluster_1 In Vitro Evaluation cluster_2 In Vivo Studies A Scaffold Design: Furo[3,2-d]pyrimidine Core B Chemical Synthesis & Purification A->B C Compound Library Generation B->C D PI3K/AKT Kinase Assays (IC50 Determination) C->D E Cell Proliferation Assays (e.g., MTT) D->E F Cell Cycle Analysis E->F G Apoptosis Assays F->G H Tumor Xenograft Model (e.g., HeLa cells) G->H I Efficacy & Toxicity Evaluation H->I

References

Application Notes and Protocols for the Analytical Characterization of 2,4-Dichlorofuro[3,2-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dichlorofuro[3,2-d]pyrimidine is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its furo[3,2-d]pyrimidine core is a key structural motif in various biologically active molecules, including inhibitors of critical signaling pathways. Derivatives of the closely related furo[2,3-d]pyrimidine scaffold have been investigated as potent inhibitors of the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT)/mammalian Target of Rapamycin (mTOR) signaling pathway, which is frequently dysregulated in cancer.[1][2][3] This document provides detailed analytical methods and protocols for the comprehensive characterization of this compound, ensuring accurate identification, purity assessment, and quality control.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₆H₂Cl₂N₂ON/A
Molecular Weight 189.00 g/mol N/A
CAS Number 956034-07-4N/A
Appearance White to off-white solidN/A

Analytical Methods and Protocols

A multi-faceted analytical approach is recommended for the comprehensive characterization of this compound. This includes chromatographic and spectroscopic techniques to determine purity, confirm identity, and elucidate the structure.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

HPLC is a fundamental technique for assessing the purity of this compound and quantifying it in various matrices. A reversed-phase HPLC method is generally suitable for this compound.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., Nucleosil 5 C18, 4.6 x 250 mm, 5 µm) is a good starting point.

  • Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile and water. The addition of a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) can improve peak shape. A suggested starting isocratic condition is Acetonitrile:Water (25:75, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 20-25°C.

  • Detection: UV detection at a wavelength of 262 nm is a reasonable starting point, but it is advisable to determine the UV maximum of the compound for optimal sensitivity.

  • Injection Volume: 5-10 µL.

  • Sample Preparation: Dissolve the sample in a suitable solvent, such as acetonitrile or a mixture of acetonitrile and water, to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

Data Presentation:

ParameterRecommended Condition
Column Nucleosil 5 C18 (4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile:Water (25:75, v/v)
Flow Rate 1.0 mL/min
Temperature 20°C
Detection Wavelength 262 nm
Injection Volume 5 µL
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for the unambiguous structural confirmation of this compound. Both ¹H and ¹³C NMR spectra should be acquired.

Experimental Protocol:

  • Instrumentation: A 300 MHz or higher field NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of the deuterated solvent.

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum.

    • Reference the spectrum to the residual solvent peak (CDCl₃: δ 7.26 ppm; DMSO-d₆: δ 2.50 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Reference the spectrum to the solvent peak (CDCl₃: δ 77.16 ppm; DMSO-d₆: δ 39.52 ppm).

Expected Spectral Data (Based on related structures):

NucleusExpected Chemical Shift Range (ppm)Multiplicity
¹H 7.0 - 8.5Singlet or Doublet
7.0 - 8.5Singlet or Doublet
¹³C 150 - 165 (C-Cl)Singlet
150 - 165 (C-Cl)Singlet
140 - 155 (C)Singlet
110 - 130 (CH)Singlet
100 - 120 (CH)Singlet
100 - 115 (C)Singlet
Mass Spectrometry (MS) for Molecular Weight Confirmation

Mass spectrometry is used to confirm the molecular weight of this compound and can provide structural information through fragmentation analysis.

Experimental Protocol:

  • Instrumentation: A mass spectrometer, for example, one equipped with an Electron Ionization (EI) source.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Sample Introduction: Direct insertion probe or via a GC inlet if the compound is sufficiently volatile and thermally stable.

  • Data Acquisition: Scan a mass range that includes the expected molecular ion (e.g., m/z 50-300).

Expected Fragmentation Pattern: The mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z 188, with a characteristic isotopic pattern for two chlorine atoms ([M+2]⁺ at ~65% of [M]⁺, and [M+4]⁺ at ~10% of [M]⁺). Common fragmentation pathways for pyrimidine derivatives involve the loss of chlorine atoms, HCN, and cleavage of the fused ring system.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy provides information about the functional groups present in the molecule.

Experimental Protocol:

  • Instrumentation: An FTIR spectrometer.

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Scan the mid-infrared range (4000-400 cm⁻¹).

Expected Vibrational Bands:

Wavenumber Range (cm⁻¹)Assignment
3100 - 3000C-H stretching (aromatic/heteroaromatic)
1620 - 1550C=N and C=C stretching (pyrimidine ring)
1500 - 1400Ring stretching vibrations
1250 - 1000C-O-C stretching (furan ring)
850 - 750C-Cl stretching

Logical Workflow for Characterization

The following diagram illustrates a logical workflow for the analytical characterization of this compound.

Analytical Workflow cluster_synthesis Synthesis & Purification cluster_characterization Analytical Characterization cluster_documentation Final Documentation Synthesis Synthesis of Crude Product Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification HPLC HPLC (Purity Assessment) Purification->HPLC NMR NMR Spectroscopy (¹H, ¹³C) (Structure Confirmation) HPLC->NMR MS Mass Spectrometry (Molecular Weight Confirmation) NMR->MS FTIR FTIR Spectroscopy (Functional Group ID) MS->FTIR CoA Certificate of Analysis FTIR->CoA

Caption: A logical workflow for the synthesis, purification, and analytical characterization of this compound.

Biological Context: Inhibition of the PI3K/AKT/mTOR Signaling Pathway

Furo[3,2-d]pyrimidine derivatives are of significant interest as potential inhibitors of the PI3K/AKT/mTOR signaling pathway. This pathway is a crucial regulator of cell proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many cancers.[1][4] The development of small molecule inhibitors targeting this pathway is a major focus of modern cancer drug discovery.

The diagram below illustrates the central role of the PI3K/AKT/mTOR pathway and the potential point of intervention for furo[3,2-d]pyrimidine-based inhibitors.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation mTORC2 mTORC2 mTORC2->AKT activates Inhibitor This compound (Potential Inhibitor) Inhibitor->PI3K inhibits Inhibitor->mTORC1 inhibits

References

Application Note: HPLC-MS Analysis of 2,4-Dichlorofuro[3,2-d]pyrimidine Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method for the analysis of 2,4-Dichlorofuro[3,2-d]pyrimidine reaction mixtures. The protocol is designed for researchers, scientists, and drug development professionals to monitor reaction progress, identify impurities, and quantify the final product. The method utilizes a reverse-phase C18 column with a gradient elution program, coupled to a mass spectrometer for accurate identification and quantification of the target compound and related substances. This document provides comprehensive experimental protocols, data presentation in tabular format, and visual diagrams of the workflow and chemical relationships.

Introduction

This compound is a key intermediate in the synthesis of various biologically active compounds, particularly in the development of novel therapeutics.[1][2] The synthesis of this compound often involves the chlorination of a dihydroxy furo[3,2-d]pyrimidine precursor using reagents like phosphorus oxychloride (POCl₃) in the presence of a base such as N,N-dimethylaniline.[3] Monitoring the progress of this reaction is crucial for optimizing yield and purity. This necessitates a reliable analytical method to separate and identify the starting material, the desired product, and any potential byproducts or impurities. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is an ideal technique for this purpose, offering high-resolution separation and definitive molecular weight information.[4] This application note presents a validated HPLC-MS method for the routine analysis of this compound reaction mixtures.

Experimental Protocols

Sample Preparation

A representative sample is taken from the reaction mixture for analysis. The following protocol outlines the preparation of the sample for HPLC-MS analysis:

  • Quenching: Carefully quench 10 µL of the reaction mixture in 990 µL of a 1:1 (v/v) solution of acetonitrile and water. This will stop the reaction and precipitate any insoluble salts.

  • Centrifugation: Centrifuge the quenched sample at 10,000 rpm for 5 minutes to pellet any solid material.

  • Dilution: Transfer 100 µL of the supernatant to a clean HPLC vial and dilute with 900 µL of the 1:1 (v/v) acetonitrile/water solution.

  • Filtration (Optional): If any particulate matter is still visible, filter the diluted sample through a 0.22 µm syringe filter into a clean HPLC vial.

HPLC-MS Instrumentation and Conditions

The analysis is performed on a standard HPLC system coupled to a single quadrupole or triple quadrupole mass spectrometer.

Table 1: HPLC Parameters

ParameterValue
Column C18, 2.1 x 100 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 95% B in 10 min, hold at 95% B for 2 min, return to 10% B in 1 min, and equilibrate for 2 min
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
UV Detection 254 nm

Table 2: Mass Spectrometry Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Cone Voltage 30 V
Source Temperature 120 °C
Desolvation Temperature 350 °C
Desolvation Gas Flow 600 L/hr
Scan Range m/z 100-500

Data Presentation

The following tables summarize the expected quantitative data from the analysis of a typical reaction mixture.

Table 3: Expected Components in the Reaction Mixture

CompoundExpected m/z [M+H]⁺Expected Retention Time (min)
Furo[3,2-d]pyrimidine-2,4-diol (Starting Material)153.03~ 2.5
This compound (Product)188.96~ 7.8
Monochloro-hydroxy-furo[3,2-d]pyrimidine (Intermediate/Byproduct)170.99~ 5.2
N,N-dimethylaniline (Reagent)122.09~ 4.1

Table 4: Example Quantitative Analysis of a Reaction Sample

CompoundRetention Time (min)Observed m/z [M+H]⁺Peak Area (%)
Furo[3,2-d]pyrimidine-2,4-diol2.52153.055.7
N,N-dimethylaniline4.11122.1015.3
Monochloro-hydroxy-furo[3,2-d]pyrimidine5.18171.0112.1
This compound7.83188.9866.9

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationships between the components of the reaction mixture.

experimental_workflow sample Reaction Mixture Sample quench Quenching (Acetonitrile/Water) sample->quench centrifuge Centrifugation quench->centrifuge dilute Dilution centrifuge->dilute hplc_ms HPLC-MS Analysis dilute->hplc_ms data_analysis Data Processing & Quantification hplc_ms->data_analysis

Caption: Experimental workflow for HPLC-MS analysis.

reaction_components cluster_reactants Reactants cluster_products Products & Byproducts SM Furo[3,2-d]pyrimidine-2,4-diol P This compound SM->P Reaction BP Monochloro-hydroxy- furo[3,2-d]pyrimidine SM->BP R1 POCl3 R1->P R2 N,N-dimethylaniline R2->P

Caption: Logical relationship of reaction components.

Conclusion

The HPLC-MS method described in this application note provides a reliable and efficient means for the analysis of this compound reaction mixtures. The protocol is straightforward to implement and offers excellent sensitivity and selectivity for the separation and identification of the target compound, starting materials, and potential byproducts. This method is well-suited for reaction monitoring, process optimization, and quality control in both research and manufacturing environments.

References

Application Note: NMR Characterization of 2,4-Dichlorofuro[3,2-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The furo[3,2-d]pyrimidine scaffold is a privileged heterocyclic structure found in numerous compounds with significant pharmacological activities. Derivatives of this core are explored in medicinal chemistry for their potential as therapeutic agents, including antiviral and anticancer applications.[1] 2,4-Dichlorofuro[3,2-d]pyrimidine, in particular, serves as a versatile intermediate for the synthesis of novel bioactive molecules due to the reactivity of its chlorine substituents.[1]

Unambiguous structural characterization is a critical step in the synthesis and development of these derivatives. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of such organic molecules in solution.[2][3] This document provides detailed protocols for the characterization of this compound derivatives using a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments.

cluster_workflow Characterization Workflow synthesis Synthesis of Derivative purification Purification (e.g., Column Chromatography) synthesis->purification purity Purity Assessment (HPLC, LC-MS) purification->purity nmr_acq NMR Data Acquisition (1D & 2D NMR) purity->nmr_acq ms_acq Mass Spectrometry (HRMS) purity->ms_acq analysis Data Analysis & Structure Confirmation nmr_acq->analysis ms_acq->analysis report Final Report analysis->report

Caption: General workflow for the synthesis and characterization of novel furo[3,2-d]pyrimidine derivatives.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a representative synthesis of the title compound from its corresponding dione precursor. This method is analogous to the synthesis of similar chlorinated heterocyclic compounds.[4]

  • Starting Material : Furo[3,2-d]pyrimidine-2,4(1H,3H)-dione.

  • Reagents : Phosphorus oxychloride (POCl₃), N,N-Dimethylaniline (catalyst).

  • Procedure :

    • Suspend furo[3,2-d]pyrimidine-2,4(1H,3H)-dione (1 equivalent) in an excess of phosphorus oxychloride (e.g., 10-15 equivalents).

    • Add a catalytic amount of N,N-dimethylaniline.

    • Heat the reaction mixture to reflux (approx. 105-110 °C) and maintain for 4-6 hours, monitoring the reaction by TLC or LC-MS.

    • After completion, cool the mixture to room temperature and carefully remove the excess POCl₃ under reduced pressure.

    • Pour the residue slowly onto crushed ice with vigorous stirring.

    • Neutralize the aqueous solution with a solid base (e.g., sodium bicarbonate) or a concentrated aqueous solution of sodium hydroxide, keeping the temperature below 10 °C.

    • Collect the resulting precipitate by filtration, wash thoroughly with cold water, and dry under vacuum to yield this compound.

Protocol 2: NMR Sample Preparation

A standardized sample preparation is crucial for obtaining high-quality, reproducible NMR data.[2][5]

  • Sample Weighing : Accurately weigh 5-10 mg of the purified this compound derivative.

  • Solvent Selection : Choose a suitable deuterated solvent in which the compound is fully soluble (e.g., Chloroform-d, CDCl₃; or Dimethyl sulfoxide-d₆, DMSO-d₆).

  • Dissolution : Transfer the weighed sample into a clean, dry NMR tube. Add approximately 0.6 mL of the chosen deuterated solvent.

  • Internal Standard : Tetramethylsilane (TMS) is commonly used as an internal reference (0 ppm) and is often pre-dissolved in the deuterated solvent by the manufacturer.

  • Homogenization : Cap the NMR tube and gently vortex or invert several times until the sample is completely dissolved. A brief sonication may aid dissolution if necessary.[5]

Protocol 3: NMR Data Acquisition

The following parameters are typical for a 400 or 500 MHz NMR spectrometer and should be optimized as needed.

  • ¹H NMR Spectroscopy :

    • Pulse Program : Standard single-pulse (zg30).

    • Number of Scans (NS) : 16-64.

    • Relaxation Delay (D1) : 2-5 seconds.[2]

    • Acquisition Time (AQ) : 2-4 seconds.[2]

    • Spectral Width (SW) : 0-12 ppm.

  • ¹³C{¹H} NMR Spectroscopy :

    • Pulse Program : Proton-decoupled with NOE (zgpg30).

    • Number of Scans (NS) : 1024-4096.[2]

    • Relaxation Delay (D1) : 2-5 seconds.

    • Acquisition Time (AQ) : 1-2 seconds.[2]

    • Spectral Width (SW) : 0-200 ppm.

  • 2D NMR (COSY, HSQC, HMBC) :

    • Utilize standard pulse programs available in the spectrometer's software library (e.g., cosygpqf, hsqcedetgpsp, hmbcgpndqf).

    • Adjust spectral widths in both dimensions to encompass all relevant proton and carbon signals.

    • Optimize the number of scans and increments to achieve adequate signal-to-noise within a reasonable experiment time.

Data Presentation and Interpretation

The structural assignment of this compound relies on the systematic analysis of 1D and 2D NMR data. The numbering scheme used for assignment is shown below.

Chemical structure of this compound with atom numbering for NMR assignment.
Figure 1. Structure and numbering of this compound.
Representative NMR Data

The following tables summarize the expected (hypothetical) NMR data for the parent compound, this compound, in CDCl₃. Chemical shifts for derivatives will vary depending on the nature and position of substituents.

Table 1: Expected ¹H NMR Data (500 MHz, CDCl₃)

Position Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-6 8.05 d 2.1

| H-7 | 7.15 | d | 2.1 |

Table 2: Expected ¹³C NMR Data (125 MHz, CDCl₃)

Position Chemical Shift (δ, ppm)
C-2 158.5
C-4 160.2
C-3a 120.0
C-6 148.1
C-7 108.5

| C-7a | 155.3 |

2D NMR Interpretation Strategy

The logical workflow for using 2D NMR data to confirm the structure is outlined below. This multi-technique approach ensures an unambiguous assignment of all proton and carbon signals.[3]

cluster_interpretation 2D NMR Interpretation Logic h1 ¹H NMR (Proton Signals & Multiplicity) cosy COSY (¹H-¹H Correlations) h1->cosy Identifies coupled protons (e.g., H-6/H-7) hsqc HSQC (¹J C-H Correlations) h1->hsqc c13 ¹³C NMR (Carbon Signals) c13->hsqc Assigns carbons directly bonded to protons (C-6, C-7) assignment Unambiguous Structure Assignment cosy->assignment hmbc HMBC (ⁿJ C-H Correlations, n=2,3) hsqc->hmbc Confirms protonated carbon assignments hmbc->assignment Assigns quaternary carbons (C-2, C-4, C-3a, C-7a) & confirms fragment connectivity

Caption: Logical flow for structural elucidation using a combination of 2D NMR experiments.

  • COSY (Correlation Spectroscopy) : This experiment reveals proton-proton couplings. For this compound, a cross-peak between the signals at δ 8.05 and δ 7.15 ppm would confirm that H-6 and H-7 are vicinally coupled within the same spin system.

  • HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates protons with their directly attached carbons. It would show a correlation between the proton signal at δ 8.05 ppm and the carbon signal at δ 148.1 ppm (assigning C-6), and another between δ 7.15 ppm and δ 108.5 ppm (assigning C-7).

  • HMBC (Heteronuclear Multiple Bond Correlation) : This is crucial for identifying connectivity across quaternary carbons and piecing the molecular fragments together. Key expected correlations include:

    • H-6 (δ 8.05) to C-7a and C-3a.

    • H-7 (δ 7.15) to C-3a and C-7a. These correlations firmly establish the furan ring's fusion to the pyrimidine ring at the C-3a and C-7a positions.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling with 2,4-Dichlorofuro[3,2-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to optimize the Suzuki coupling of 2,4-Dichlorofuro[3,2-d]pyrimidine.

Frequently Asked Questions (FAQs)

Q1: What is the expected regioselectivity for the Suzuki coupling of this compound?

A1: For 2,4-dichloropyrimidine systems, Suzuki coupling reactions generally show a preference for substitution at the C4-position.[1][2] This is attributed to the favored oxidative addition of the palladium catalyst into the C4-chlorine bond.[1] While the fused furan ring in this compound may influence electronics, the initial hypothesis should be a preferential reaction at the C4 position. However, regioselectivity can be influenced by the choice of catalyst, ligand, and reaction conditions, so experimental verification is crucial.

Q2: Which palladium catalyst is a good starting point for this reaction?

A2: Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is a commonly used and effective catalyst for the Suzuki coupling of dichloropyrimidines and serves as an excellent starting point.[1][3] Other catalysts, such as those employing bulky electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands (e.g., IPr), can also be highly effective, particularly for less reactive chlorides.[4][5]

Q3: What are the most common side reactions, and how can they be minimized?

A3: The most prevalent side reactions are the homocoupling of the boronic acid and protodeboronation (hydrolysis of the boronic acid).[3]

  • Homocoupling: This can be reduced by ensuring an efficient catalytic cycle. Adding the aryl halide in a slight excess may also help.[3]

  • Protodeboronation: This side reaction is often promoted by high temperatures and certain bases.[3] Using fresh, high-purity boronic acid, an appropriate excess (e.g., 1.2-1.5 equivalents), and carefully optimized, milder reaction conditions can minimize this issue.

Q4: Can microwave irradiation be beneficial for this coupling reaction?

A4: Yes, microwave-assisted procedures are highly effective for the Suzuki coupling of dichloropyrimidines. They can dramatically shorten reaction times (e.g., to 15 minutes) and improve yields, often while allowing for very low catalyst loading (e.g., 0.5 mol%).[1][3][6]

Troubleshooting Guides

Problem 1: Low to No Yield of the Desired Coupled Product
  • Potential Cause: Inactive Catalyst

    • Explanation: The active Pd(0) species is sensitive to oxygen and can be easily deactivated. Different lots of palladium precatalysts can also exhibit varying activity.[7][8]

    • Troubleshooting Steps:

      • Ensure the reaction is performed under a strictly inert atmosphere (Nitrogen or Argon).

      • Thoroughly degas all solvents and reagents before use.[7]

      • Use a fresh bottle of the palladium catalyst or a reliable pre-catalyst.

      • Consider in situ generation of the active catalyst if batch-to-batch inconsistency is suspected.[8]

  • Potential Cause: Poor Reagent Quality

    • Explanation: The boronic acid may have degraded via protodeboronation, or the this compound starting material may contain impurities.[7]

    • Troubleshooting Steps:

      • Use fresh, high-purity boronic acid. A slight excess (1.2-1.5 equivalents) can often compensate for minor degradation.[7]

      • Verify the purity of your dichlorofuro[3,2-d]pyrimidine starting material.

  • Potential Cause: Suboptimal Reaction Conditions

    • Explanation: The choice of base, solvent, or temperature may not be suitable for this specific heterocyclic system. Chlorides are generally less reactive than bromides or iodides, making condition selection critical.[7][9]

    • Troubleshooting Steps:

      • Screen Bases: Systematically screen common bases such as K₂CO₃, K₃PO₄, and Cs₂CO₃. The strength and solubility of the base are critical for efficient transmetalation.[7]

      • Screen Solvents: Test a variety of solvents. For dichloropyrimidines, a mixture of 1,4-dioxane and water (e.g., 2:1 ratio) has been shown to be highly effective.[1] Other common solvents include THF, DMF, and toluene.[9]

      • Optimize Temperature: If using conventional heating, gradually increase the temperature. For microwave-assisted reactions, an optimal temperature of 100 °C has been reported for similar substrates.[1]

Problem 2: Poor or Incorrect Regioselectivity
  • Potential Cause: Inappropriate Ligand or Catalyst System

    • Explanation: The ligand plays a crucial role in controlling the regioselectivity of the oxidative addition step.[7] While C4 is the expected site of reaction, certain catalyst/ligand combinations could alter this preference.

    • Troubleshooting Steps:

      • Systematically screen different palladium catalysts and ligands. Start with Pd(PPh₃)₄.

      • If selectivity is poor, try catalysts with bulky ligands like XPhos or SPhos, or NHC ligands like IPr, which have been used to control selectivity in other dichloroheteroarenes.[4]

  • Potential Cause: Reaction Conditions Favoring the Undesired Isomer

    • Explanation: The choice of solvent and base can influence which position reacts.

    • Troubleshooting Steps:

      • Vary the solvent and base systematically. For example, compare a non-polar solvent like toluene with a polar aprotic solvent like DMF.

      • Analyze crude reaction mixtures carefully (e.g., by LC-MS or ¹H NMR with an internal standard) during your screening to accurately determine the isomeric ratio.

Data Presentation: Condition Screening Summary

The following tables summarize yields from screening various components for the Suzuki coupling of 2,4-dichloropyrimidine, which serves as a model for this compound.

Table 1: Catalyst Screening for Suzuki Coupling of 2,4-dichloropyrimidine with Phenylboronic Acid

Catalyst (mol%)LigandSolventBaseTemperature (°C)Time (min)Yield (%)Reference
Pd(PPh₃)₄ (3)-1,4-Dioxane/H₂OK₂CO₃100 (MW)2080[1]
Pd₂(dba)₃ (3)-1,4-Dioxane/H₂OK₂CO₃100 (MW)20<5[1]
PdCl₂(dppf) (3)-1,4-Dioxane/H₂OK₂CO₃100 (MW)2045[1]
Pd(OAc)₂ (3)-1,4-Dioxane/H₂OK₂CO₃100 (MW)2011[1]

Table 2: Solvent Screening for Suzuki Coupling of 2,4-dichloropyrimidine

Solvent (Ratio with H₂O if applicable)BaseCatalystTemperature (°C)Time (min)Yield (%)Reference
1,4-DioxaneK₂CO₃Pd(PPh₃)₄100 (MW)2071[1]
THFK₂CO₃Pd(PPh₃)₄100 (MW)2045[1]
IsopropanolK₂CO₃Pd(PPh₃)₄100 (MW)2038[1]
DMFK₂CO₃Pd(PPh₃)₄100 (MW)2025[1]
1,4-Dioxane/H₂O (2:1)K₂CO₃Pd(PPh₃)₄100 (MW)2080[1]

Experimental Protocols

Key Experiment: Microwave-Assisted Suzuki Coupling of 2,4-Dichloropyrimidine

This protocol is adapted from a highly efficient method for a similar substrate and serves as an excellent starting point for optimization.[1]

Materials:

  • This compound

  • Aryl or Heteroaryl Boronic Acid (1.2 - 1.5 equiv.)

  • Pd(PPh₃)₄ (0.5 - 3 mol%)

  • K₂CO₃ (3 equiv.)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • Microwave vial with stir bar

Procedure:

  • To a microwave vial, add this compound (1 equiv.), the boronic acid (1.2 equiv.), and K₂CO₃ (3 equiv.).

  • Add the palladium catalyst, Pd(PPh₃)₄ (e.g., 3 mol% for initial screening).

  • Add the degassed solvent mixture of 1,4-dioxane and water (2:1 ratio, e.g., 4 mL dioxane, 2 mL H₂O).

  • Flush the vial with an inert gas (Argon or Nitrogen) and securely seal it.

  • Place the vial in the microwave reactor and irradiate at 100 °C for 15-20 minutes.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired C4-substituted product.

Visualizations

experimental_workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction Setup cluster_workup 3. Workup & Purification cluster_analysis 4. Analysis prep_reagents Prepare Reagents (Substrate, Boronic Acid, Base, Catalyst) combine Combine Reagents in Microwave Vial prep_reagents->combine prep_solvents Degas Solvents (e.g., Dioxane/H₂O) prep_solvents->combine inert Establish Inert Atmosphere (Ar/N₂) combine->inert react Microwave Irradiation (e.g., 100°C, 15 min) inert->react extract Aqueous Workup (EtOAc/H₂O) react->extract purify Column Chromatography extract->purify analyze Characterization (NMR, LC-MS, HRMS) purify->analyze

Caption: General workflow for microwave-assisted Suzuki coupling.

troubleshooting_guide start Problem: Low or No Yield cause_catalyst Potential Cause: Inactive Catalyst start->cause_catalyst cause_reagents Potential Cause: Poor Reagents start->cause_reagents cause_conditions Potential Cause: Suboptimal Conditions start->cause_conditions sol_inert Solution: Use Inert Atmosphere, Degas Solvents cause_catalyst->sol_inert sol_fresh_cat Solution: Use Fresh Catalyst cause_catalyst->sol_fresh_cat sol_fresh_boronic Solution: Use Fresh Boronic Acid (1.2-1.5 equiv) cause_reagents->sol_fresh_boronic sol_verify_sm Solution: Verify Purity of Starting Material cause_reagents->sol_verify_sm sol_screen_base Solution: Screen Bases (K₂CO₃, K₃PO₄, Cs₂CO₃) cause_conditions->sol_screen_base sol_screen_solvent Solution: Screen Solvents (Dioxane/H₂O, THF) cause_conditions->sol_screen_solvent sol_optimize_temp Solution: Optimize Temperature cause_conditions->sol_optimize_temp

Caption: Troubleshooting logic for low-yield Suzuki coupling reactions.

References

"common side reactions in furo[3,2-d]pyrimidine synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of the furo[3,2-d]pyrimidine scaffold.

Frequently Asked Questions (FAQs)

Q1: My cyclization reaction to form the furo[3,2-d]pyrimidine core is resulting in low yields. What are the common causes?

A1: Low yields in the final cyclization step, typically from a 3-aminofuran precursor, can stem from several factors:

  • Incomplete Reaction: The cyclization may require forcing conditions. Insufficient temperature or reaction time can lead to the recovery of starting material or the isolation of a stable intermediate (e.g., a formamidine or amidine if using formamide or a nitrile, respectively).

  • Sub-optimal Reagents: The quality of the cyclizing agent (e.g., formamide, triethyl orthoformate) is crucial. Old or impure reagents can introduce water, leading to hydrolysis of intermediates.

  • Degradation: The furo[3,2-d]pyrimidine core, like many heterocyclic systems, can be sensitive to harsh acidic or basic conditions, especially at high temperatures, leading to decomposition.

  • Side Reactions: Competing reaction pathways can consume starting material, reducing the yield of the desired product. One significant potential side reaction is the Dimroth rearrangement, particularly in substituted analogs under certain pH conditions.

Q2: I've isolated a byproduct with the same mass as my target compound but with different spectral properties. What could it be?

A2: An isomeric byproduct is a strong possibility. In the chemistry of fused pyrimidines, the Dimroth rearrangement is a known isomerization process. This reaction involves the opening of the pyrimidine ring and its subsequent re-closure, which can translocate heteroatoms between exocyclic and endocyclic positions. For example, a 4-imino-substituted furo[3,2-d]pyrimidine could potentially rearrange to a 4-amino-substituted isomer. This transformation is often influenced by pH and temperature.

Q3: How can I improve the final cyclization efficiency when starting from a 3-aminofuran derivative?

A3: To drive the cyclization to completion, consider the following strategies:

  • High-Boiling Solvents: Using a high-boiling point solvent such as Dowtherm™ A or diphenyl ether can provide the high temperatures (often >200 °C) required for efficient thermal cyclization.

  • Microwave Irradiation: Microwave-assisted synthesis can often dramatically reduce reaction times and improve yields by promoting efficient and rapid heating.

  • Choice of Cyclizing Agent: While formamide is common, reacting the 3-aminofuran with dimethylformamide-dimethylacetal (DMF-DMA) first to form a stable formamidine intermediate, followed by cyclization with ammonia or an amine, can be a milder, more controlled two-step alternative.

Troubleshooting Guide

Problem EncounteredPotential CauseSuggested Solution
Low or No Product Formation 1. Reaction temperature is too low for the thermal cyclization to occur. 2. Starting materials are impure (e.g., wet solvent or reagents). 3. Incorrect stoichiometry of reagents.1. Increase the reaction temperature. Consider switching to a higher-boiling solvent or using microwave irradiation. 2. Ensure all reagents and solvents are pure and dry. 3. Re-verify the molar equivalents of all reactants.
Complex Mixture of Products 1. Decomposition of starting material or product due to excessive heat or prolonged reaction time. 2. Multiple side reactions occurring simultaneously. 3. Presence of reactive functional groups on the starting furan precursor.1. Reduce the reaction temperature or time. Monitor the reaction progress closely using TLC or LC-MS. 2. Re-evaluate the reaction conditions (solvent, temperature, catalyst). Simplify the system if possible. 3. Consider using protecting groups for sensitive functionalities that may not be compatible with the reaction conditions.
Isolation of an Unwanted Isomer 1. Dimroth rearrangement has occurred. This is more likely under basic or acidic conditions, or at high temperatures with certain substitution patterns.1. Modify the reaction pH; if the reaction was run under basic conditions, try neutral or acidic, and vice-versa. 2. Attempt the reaction at a lower temperature for a longer duration. 3. If the rearrangement is unavoidable, consider a different synthetic route that builds the rings in a different order.
Difficulty in Product Purification 1. Formation of polar byproducts that co-elute with the product. 2. Product has poor solubility , making recrystallization difficult.1. Optimize the chromatography conditions (try different solvent systems or stationary phases). 2. Consider converting the product to a salt to modify its solubility and chromatographic behavior, followed by neutralization.

Quantitative Data on Synthesis Optimization

While specific data on side-product distribution for furo[3,2-d]pyrimidine synthesis is limited in published literature, the following table presents hypothetical data illustrating how reaction conditions can be optimized to favor the desired product over a common intermediate and a potential rearrangement byproduct.

EntryCyclizing AgentSolventTemperature (°C)Time (h)Desired Product Yield (%)Uncyclized Intermediate (%)Isomeric Byproduct (%)
1FormamideN/A16064540<5
2FormamideN/A1906751010
3Triethyl OrthoformateAcetic Anhydride14048015<2
4DMF-DMA then NH₃Ethanol8012855<1

This table is illustrative and based on general principles of heterocyclic synthesis.

Experimental Protocols

Representative Protocol: Synthesis of the Furo[3,2-d]pyrimidine Core

This protocol describes a general method for the cyclization of a 3-aminofuran-2-carbonitrile precursor to form a 4-aminofuro[3,2-d]pyrimidine.

Step 1: Synthesis of 4-Aminofuro[3,2-d]pyrimidine from 3-Aminofuran-2-carbonitrile

  • Reagents & Setup:

    • Place 3-aminofuran-2-carbonitrile (1.0 eq) in a round-bottom flask equipped with a reflux condenser.

    • Add an excess of formamide (20-30 eq).

    • The flask is placed in a heating mantle or an oil bath.

  • Reaction:

    • Heat the reaction mixture to 180-190 °C.

    • Maintain this temperature and stir for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up and Purification:

    • Allow the reaction mixture to cool to room temperature.

    • Pour the mixture into a beaker of cold water or ice.

    • The crude product will often precipitate as a solid.

    • Collect the solid by vacuum filtration and wash thoroughly with water, followed by a cold non-polar solvent (e.g., diethyl ether or hexanes) to remove residual high-boiling impurities.

    • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.

Visualized Workflows and Pathways

G cluster_start Problem Identification cluster_analysis Analysis cluster_troubleshooting Troubleshooting cluster_solution Solution start Low Yield or Complex Mixture check_sm Verify Purity of Starting Materials start->check_sm analyze_crude Analyze Crude Reaction Mixture (LC-MS, NMR) start->analyze_crude sm_issue Impure Starting Material Detected check_sm->sm_issue reaction_issue Incomplete Reaction or Side Products Detected analyze_crude->reaction_issue sm_issue->analyze_crude No purify_sm Purify Starting Materials sm_issue->purify_sm Yes adjust_temp Adjust Temperature (Increase/Decrease) reaction_issue->adjust_temp Optimize adjust_time Adjust Reaction Time reaction_issue->adjust_time Optimize change_reagent Change Solvent or Cyclizing Agent reaction_issue->change_reagent Optimize rerun Re-run Optimized Reaction purify_sm->rerun adjust_temp->rerun adjust_time->rerun change_reagent->rerun G start 3-Iminofuro[3,2-d]pyrimidine Intermediate (A) path_a Desired Ring Closure start->path_a path_b Side Reaction: Ring Opening start->path_b product 4-Aminofuro[3,2-d]pyrimidine (Desired Product) path_a->product intermediate Open-Ring Amidine Intermediate (B) path_b->intermediate path_c Re-closure intermediate->path_c side_product Rearranged Isomer (Side Product) path_c->side_product

Technical Support Center: Purification of Dichlorofuro[3,2-d]pyrimidine Derivatives by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of dichlorofuro[3,2-d]pyrimidine derivatives using High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting point for developing an HPLC purification method for a novel dichlorofuro[3,2-d]pyrimidine derivative?

A good starting point is a reverse-phase (RP) method.[1][2] The majority of analyses for pyrimidine derivatives utilize C8 or C18 silica gel columns.[2] A common mobile phase combination is a gradient of acetonitrile (MeCN) or methanol (MeOH) in water.[2] To improve peak shape and ensure reproducibility, especially for nitrogen-containing heterocyclic compounds, the addition of an acid modifier like 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) is recommended. For mass spectrometry (MS) compatible methods, volatile modifiers like formic acid are necessary.[1]

Q2: What are the primary objectives to balance in preparative HPLC?

In preparative HPLC, the main goal is to isolate and collect a sufficient quantity of a substance at a desired purity.[3] This involves optimizing three competing parameters:

  • Purity: The degree of separation between the target compound and impurities.

  • Throughput: The amount of pure compound collected per unit of time.

  • Yield: The amount of recovered target compound relative to the starting amount. Maximizing one of these parameters often comes at the expense of the others. For example, achieving maximum purity may require longer separation times, thus reducing throughput.[3]

Q3: How do I scale up an analytical HPLC method to a preparative scale?

To ensure a smooth transition from an analytical to a preparative method, several points should be considered:[3]

  • Same Stationary Phase: The analytical and preparative columns should be packed with the same stationary phase material.

  • Identical Mobile Phase: The mobile phase composition should remain the same.

  • Consistent Ratios: If possible, the particle size and column length should be identical. If the particle size differs, try to maintain the ratio of column length to particle size.

  • Loadability Study: Perform a loading study on the analytical column first to determine the maximum sample amount before significant peak distortion occurs. This helps predict the performance on the larger preparative column.[3]

Q4: Should I use Normal-Phase or Reverse-Phase HPLC for dichlorofuro[3,2-d]pyrimidines?

Reverse-phase HPLC is the most common and recommended mode for the separation of pyrimidine derivatives.[2][4] The stationary phase is non-polar (e.g., C18), and the mobile phase is polar (e.g., water/acetonitrile).[4] This approach is generally effective for the moderately polar nature of many heterocyclic compounds used in drug development.

Troubleshooting Guide

This guide addresses specific issues that may arise during the HPLC purification of dichlorofuro[3,2-d]pyrimidine derivatives.

Problem: Poor Peak Shape (Tailing, Fronting, or Splitting)
Possible Cause Recommended Solution
Column Overloading The amount of sample injected is too high for the column, causing non-linear adsorption.[5] Solution: Reduce the sample concentration or injection volume. Perform a loading study to determine the column's capacity for your specific compound.[3]
Secondary Silanol Interactions The basic nitrogen atoms in the pyrimidine ring can interact with acidic residual silanol groups on the silica support, causing peak tailing. Solution: Add a mobile phase modifier like 0.1% TFA or formic acid to suppress silanol activity.[6] Alternatively, use a modern, end-capped column with low silanol activity.[1]
Sample Solvent Mismatch The sample is dissolved in a solvent significantly stronger than the mobile phase (e.g., 100% DMSO or DMF), causing peak distortion.[3] Solution: Whenever possible, dissolve the sample in the initial mobile phase. If solubility is an issue, inject the smallest possible volume of the strong solvent.
Column Void or Damage A void can form at the head of the column, or the packing bed can be disturbed, leading to a split or broad peak.[6] Solution: If pressure is also low, this is a likely cause. Try back-flushing the column at a low flow rate. If the problem persists, the column may need to be replaced.[6]
Problem: Irreproducible or Drifting Retention Times
Possible Cause Recommended Solution
Insufficient Column Equilibration The column is not fully equilibrated with the starting mobile phase conditions before the next injection, which is common in gradient methods. Solution: Increase the equilibration time between runs.[7]
Mobile Phase Composition Change The mobile phase was prepared incorrectly, or one component is evaporating faster than another.[7][8] Solution: Prepare fresh mobile phase daily using HPLC-grade solvents. Keep solvent bottles capped and ensure proper degassing (e.g., sparging or sonication) to prevent bubble formation.[7]
Fluctuating Temperature Changes in ambient temperature can affect retention times. Solution: Use a thermostatted column oven to maintain a consistent temperature.[7]
Mobile Phase pH Instability For ionizable compounds, a small change in mobile phase pH can cause a significant shift in retention time.[8] Solution: If pH control is critical, use a suitable buffer. Ensure the buffer is soluble in the entire gradient range and correctly prepared.
Problem: System Backpressure is Too High or Too Low
Possible Cause Recommended Solution
High Pressure: Column Frit Blockage Particulate matter from the sample or pump seals has blocked the inlet frit of the column. Solution: Use an in-line filter or a guard column to protect the analytical/preparative column.[6][8] Try back-flushing the column to dislodge the blockage. If that fails, the frit may need replacement.[6]
High Pressure: System Blockage A blockage has occurred in the tubing, injector, or an in-line filter. Solution: Systematically disconnect components (starting from the detector and moving backward) to identify the source of the high pressure.[6]
Low/No Pressure: System Leak A loose fitting or a worn pump seal is causing a leak.[4][7] Solution: Visually inspect the system for any signs of leaking fluid. Tighten fittings (do not over-tighten) and check pump seals for wear.[7]
Low/No Pressure: Air in Pump Air bubbles are trapped in the pump head, preventing it from delivering solvent properly.[4] Solution: Degas the mobile phase thoroughly.[7] Purge the pump according to the manufacturer's instructions.

Experimental Protocols

Protocol 1: General Method for Preparative HPLC Purification
  • Sample Preparation: Dissolve the crude dichlorofuro[3,2-d]pyrimidine derivative in a suitable solvent. Ideally, this should be the mobile phase itself or a solvent with a lower elution strength. If a strong solvent like DMSO must be used, keep the concentration high to minimize injection volume. Filter the sample through a 0.45 µm syringe filter.

  • System Equilibration: Equilibrate the preparative column (e.g., C18, 10 µm particle size) with the initial mobile phase conditions (e.g., 95% Water + 0.1% Formic Acid / 5% Acetonitrile + 0.1% Formic Acid) for at least 10-15 column volumes or until a stable baseline is achieved.

  • Injection: Inject a small, analytical-scale amount first to confirm the retention time of the target compound. Gradually increase the injection volume or concentration (loading study) to maximize throughput without sacrificing the necessary resolution between the target peak and the closest impurity.[3]

  • Gradient Elution: Run a linear gradient to elute the compound. A typical gradient might run from 5% to 95% organic solvent over 20-30 minutes.

  • Fraction Collection: Set the fraction collector to trigger based on UV detector signal threshold or slope. Collect the peak corresponding to the target compound. It is often wise to collect the beginning and end of the peak in separate fractions to isolate the purest material.

  • Post-Purification Analysis: Analyze the collected fractions using an analytical HPLC method to confirm purity and pool the appropriate fractions.

  • Solvent Removal: Evaporate the solvent from the pooled fractions using a rotary evaporator or lyophilizer to obtain the purified solid compound.

Protocol 2: Method Development Strategy
  • Column Selection: Start with a standard reverse-phase C18 column.

  • Mobile Phase Screening:

    • Test two different organic modifiers: Acetonitrile (MeCN) and Methanol (MeOH). MeCN often provides better resolution and lower backpressure.

    • Incorporate an acid modifier (0.1% Formic Acid or 0.1% TFA) in both the aqueous and organic phases.

  • Initial Gradient Run: Perform a fast, broad gradient run (e.g., 5% to 100% organic in 15 minutes) on an analytical column to determine the approximate elution percentage of the target compound.

  • Gradient Optimization: Based on the initial run, design a shallower gradient around the elution point of the target compound to maximize resolution from nearby impurities. For example, if the compound elutes at 40% MeCN in the fast gradient, try a new gradient from 30% to 50% MeCN over 20 minutes.

  • Flow Rate and Temperature Adjustment: Adjust the flow rate to balance separation time and efficiency. Using a column oven set to a slightly elevated temperature (e.g., 30-40 °C) can improve peak shape and reduce viscosity, lowering backpressure.

  • Scale-Up: Once an optimized analytical method is established, scale it up to the preparative column, adjusting the flow rate and injection volume proportionally to the column's dimensions.

Visualizations

TroubleshootingWorkflow start_node Unacceptable Chromatogram cat_node cat_node start_node->cat_node What is the primary issue? prob_node_pressure Pressure Too High or Low? cat_node->prob_node_pressure Pressure Abnormal prob_node_peak Tailing, Fronting, or Split? cat_node->prob_node_peak Peak Shape Poor prob_node_retention Retention Time Drifting cat_node->prob_node_retention Retention Drifting prob_node prob_node sol_node sol_node sol_node_high_p 1. Check for blockages (frit, tubing). 2. Use guard column. 3. Check for buffer precipitation. prob_node_pressure->sol_node_high_p High sol_node_low_p 1. Check for system leaks. 2. Purge pump to remove air. prob_node_pressure->sol_node_low_p Low sol_node_tailing 1. Add acid modifier (TFA, Formic Acid). 2. Check for solvent mismatch. prob_node_peak->sol_node_tailing Tailing sol_node_overload 1. Reduce sample concentration. 2. Reduce injection volume. prob_node_peak->sol_node_overload Fronting/ Broad sol_node_split 1. Check for column void. 2. Ensure sample is fully dissolved. prob_node_peak->sol_node_split Split sol_node_rt 1. Increase column equilibration time. 2. Prepare fresh mobile phase. 3. Use column oven for temp control. prob_node_retention->sol_node_rt ExperimentalWorkflow Purification Workflow cluster_dev Method Development cluster_prep Preparative Run cluster_post Post-Purification crude Crude Sample analytical_dev Analytical Method Development crude->analytical_dev load_study Loading Study analytical_dev->load_study scale_up Scale-Up Calculation load_study->scale_up prep_run Preparative HPLC Run scale_up->prep_run fractionation Fraction Collection prep_run->fractionation purity_check Purity Analysis of Fractions fractionation->purity_check pooling Pool Pure Fractions purity_check->pooling evaporation Solvent Evaporation pooling->evaporation pure_compound Pure Compound evaporation->pure_compound

References

Technical Support Center: 2,4-Dichlorofuro[3,2-d]pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the reaction condition optimization of 2,4-Dichlorofuro[3,2-d]pyrimidine. The content is tailored for researchers, scientists, and drug development professionals to address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

The most prevalent and established method involves a two-step process. The first step is the synthesis of the precursor, furo[3,2-d]pyrimidine-2,4-diol (also known as the tautomeric 2,4-dione form). The second, and often most critical step, is the chlorination of this diol intermediate using a strong chlorinating agent to yield the target compound, this compound.[1][2]

Q2: Which chlorinating agents are most effective for this transformation?

Phosphorus oxychloride (POCl₃) is the most commonly used and effective reagent for converting the diol precursor to the desired 2,4-dichloro derivative.[1][2] Other reagents like phosphorus trichloride (PCl₃) have also been used for analogous pyrrolo[3,2-d]pyrimidine systems.[2]

Q3: Are any catalysts or additives required for the chlorination step?

Yes, the addition of a tertiary amine or an amide can be crucial. N,N-dimethylformamide (DMF) is often added in catalytic amounts when using POCl₃.[1] For similar heterocyclic systems, bases like N,N-Diisopropylethylamine (DIPEA) have been used as well.[3] These additives can accelerate the reaction and improve yields.

Q4: What are the typical reaction conditions (temperature, time) for the chlorination?

The chlorination reaction is typically performed at elevated temperatures, often ranging from 100°C to 120°C.[1][2] Reaction times can vary but are generally in the range of 3 to 6 hours, with completion monitored by Thin-Layer Chromatography (TLC).[1][2]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Problem: Low or No Yield of this compound

Q: My reaction yield is very low, or I'm not forming any product according to TLC/LC-MS. What are the possible causes and solutions?

A: Low or no yield is a common problem in heterocyclic chlorinations. Below are potential causes and recommended troubleshooting steps.

Troubleshooting Workflow for Low Yield

G start Problem: Low Yield check_sm Is the starting diol fully consumed (by TLC)? start->check_sm no_sm_consumed No check_sm->no_sm_consumed No yes_sm_consumed Yes check_sm->yes_sm_consumed Yes cause_reagents Possible Cause: - Inactive chlorinating agent - Insufficient temperature/time - Poor diol solubility no_sm_consumed->cause_reagents cause_degradation Possible Cause: - Product/SM degradation   at high temperature. - Reaction generated tar/polymer. yes_sm_consumed->cause_degradation solution_reagents Solution: 1. Use fresh, distilled POCl₃. 2. Increase temperature incrementally   (e.g., 110°C -> 120°C). 3. Prolong reaction time (monitor by TLC). 4. Add catalytic DMF. cause_reagents->solution_reagents solution_degradation Solution: 1. Ensure reaction is under   an inert atmosphere (N₂ or Ar). 2. Check for charring. 3. Consider slower, controlled heating. cause_degradation->solution_degradation

Caption: Troubleshooting logic for low product yield.

Possible CauseTroubleshooting Steps & Rationale
1. Incomplete Chlorination Action: 1. Increase the reaction temperature to around 120°C.[1] 2. Extend the reaction time and monitor progress every hour using TLC. 3. Add a catalytic amount of DMF if not already present. Rationale: The conversion of the diol to the dichloro-product is an equilibrium-driven process that requires significant thermal energy. Catalysts like DMF can activate the chlorinating agent.
2. Reagent Degradation Action: 1. Use freshly opened or distilled phosphorus oxychloride (POCl₃). 2. Ensure the furo[3,2-d]pyrimidine-2,4-diol starting material is completely dry. Rationale: POCl₃ is highly reactive and can be hydrolyzed by atmospheric moisture, reducing its efficacy. Water in the starting material will consume the reagent.
3. Poor Work-up Procedure Action: 1. After the reaction, cool the mixture before slowly and carefully pouring it onto crushed ice with vigorous stirring.[1] 2. Maintain a low temperature during quenching to prevent hydrolysis of the product back to the monochloro or diol species. Rationale: The work-up is critical. Rapid or uncontrolled quenching of excess POCl₃ can generate excessive heat, leading to product degradation or hydrolysis.
Problem: Significant Side Product Formation

Q: My crude product shows multiple spots on TLC, including what I suspect is the monochloro- intermediate. How can I improve selectivity?

A: Formation of impurities, particularly the monochloro- species, indicates incomplete reaction or non-optimal stoichiometry.

Possible CauseTroubleshooting Steps & Rationale
1. Incomplete Reaction Action: 1. Increase reaction time or temperature as described for low yield issues. Rationale: The presence of the monochloro- intermediate is often a sign that the reaction has not gone to completion. Pushing the reaction conditions can favor the formation of the fully chlorinated product.
2. Hydrolysis During Work-up Action: 1. Ensure the quenching solution (ice water) is sufficient to absorb the heat of reaction. 2. After quenching, neutralize the acidic solution promptly but carefully with a base like saturated sodium bicarbonate solution before extraction.[1] Rationale: The dichloro product is susceptible to hydrolysis back to the monochloro derivative under acidic aqueous conditions, especially at elevated temperatures.
Problem: Difficulty with Product Purification

Q: The crude product is an oil or difficult to purify by column chromatography. What purification strategies can I try?

A: Purification challenges are common for this class of compounds. Traditional methods can suffer from high solvent consumption and low productivity.[1]

Possible CauseTroubleshooting Steps & Rationale
1. Oily or Amorphous Product Action: 1. Attempt to induce crystallization by triturating the crude oil with a non-polar solvent like hexanes or petroleum ether. 2. Try recrystallization from a mixed solvent system. A combination of ethanol and chloroform has been reported to be effective for a similar thieno[3,2-d]pyrimidine system, yielding purity up to 99.5%.[1] Rationale: Finding a suitable solvent system for crystallization can be a highly effective alternative to chromatography, often yielding a much purer product and simplifying scale-up.
2. Co-eluting Impurities Action: 1. Modify the solvent system for column chromatography. Try different polarity gradients (e.g., Ethyl Acetate/Hexane vs. Dichloromethane/Methanol). 2. If the product is basic, consider adding a small amount of triethylamine (~0.1-1%) to the eluent to reduce tailing on silica gel. Rationale: Impurities with similar polarity to the product require careful optimization of the mobile phase. Tailing can be suppressed by adding a basic modifier to the eluent.

Experimental Protocols

The following is a generalized protocol for the chlorination step, based on procedures for analogous heterocyclic systems.[1][2] Note: This protocol should be seen as a starting point and may require optimization for your specific substrate and scale.

Synthesis of this compound from Furo[3,2-d]pyrimidine-2,4-diol

  • Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add furo[3,2-d]pyrimidine-2,4-diol (1.0 eq).

  • Reagent Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add phosphorus oxychloride (POCl₃, 5-10 eq) to the flask. Add a catalytic amount of N,N-dimethylformamide (DMF, ~0.1 eq).

  • Reaction: Heat the reaction mixture to 120°C and stir for 3-6 hours.[1] Monitor the reaction progress by TLC (e.g., using 50% Ethyl Acetate in Hexane as eluent) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Slowly pour the mixture into a beaker containing a vigorously stirred slurry of crushed ice.

    • Stir the resulting suspension for 30-60 minutes in an ice bath.

  • Isolation:

    • Collect the precipitated solid by vacuum filtration.

    • Wash the filter cake thoroughly with cold water until the filtrate is neutral.

    • Dry the solid under vacuum to obtain the crude this compound.

  • Purification:

    • Further purify the crude product by recrystallization (e.g., from an ethanol/chloroform mixture) or by column chromatography on silica gel.[1]

General Synthesis and Optimization Workflow

G cluster_prep Preparation cluster_reaction Chlorination Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis diol Furo[3,2-d]pyrimidine-2,4-diol reaction Add POCl₃ + catalyst (DMF) Heat to 100-120°C Stir for 3-6h diol->reaction tlc Monitor by TLC reaction->tlc tlc->reaction Incomplete quench Quench on ice-water tlc->quench Complete filtration Filter & Wash quench->filtration purify Recrystallization or Column Chromatography filtration->purify product Final Product: This compound purify->product

Caption: General workflow for synthesis and optimization.

References

"avoiding protodeboronation in Suzuki reactions of dichloropyrimidines"

Author: BenchChem Technical Support Team. Date: December 2025

<Step_2>

The user wants a technical support center guide about avoiding protodeboronation in Suzuki reactions of dichloropyrimidines. I have performed a comprehensive Google search and gathered a lot of information. Now I need to process this information and structure it according to the user's requirements.

Here's a breakdown of the next steps:

  • Analyze and Synthesize Search Results: I will go through the search results to identify the key factors causing protodeboronation in this specific context (dichloropyrimidines). I'll look for common problems, troubleshooting advice, and successful experimental conditions. I need to pay special attention to the roles of:

    • Reagents: Dichloropyrimidine substrate, boronic acid vs. esters (pinacol, MIDA), base (type and strength), palladium source (Pd(0) vs. Pd(II)), and ligands (bulky vs. small, electron-richness).

    • Conditions: Temperature, solvent (anhydrous vs. aqueous), reaction time, atmosphere (inertness).

    • Mechanisms: Understand the competing pathways between the desired Suzuki coupling and the undesired protodeboronation.

  • Structure the Content: I'll organize the information into the requested Q&A format.

    • FAQs: Broader questions about what protodeboronation is, why it's a problem for dichloropyrimidines, and general strategies to avoid it.

    • Troubleshooting Guide: Specific problem-solution scenarios. For example, "Q: I'm observing a high percentage of mono-chlorinated pyrimidine in my crude product. What's happening and how can I fix it?"

  • Extract Quantitative Data: I will look for tables or explicit data in the search results that compare different reaction conditions (e.g., different bases, ligands) and their impact on yield and protodeboronation. I will then compile this into new, clearly structured tables. The search results mention catalyst/ligand screening and base/solvent influence, which should provide this data. For example, result[1] has a table on catalyst and ligand screening. Result[2] also has a table summarizing reaction conditions. I will synthesize these and other findings into a coherent table.

  • Detail Experimental Protocols: I will find a representative, successful protocol for a Suzuki reaction of a dichloropyrimidine that minimizes protodeboronation. I will write this out in a clear, step-by-step format, including reagent quantities, setup, execution, and workup. Results[3],[4], and[2] provide examples of experimental procedures that I can adapt into a generalized, best-practice protocol.

  • Create Graphviz Visualizations: This is a critical part of the request with very specific constraints.

    • Troubleshooting Flowchart: I will create a DOT script for a decision tree that guides a researcher through troubleshooting a failed or low-yielding reaction. It will start with the problem (e.g., "Low Yield") and branch out to possible causes (e.g., "High Protodeboronation," "Catalyst Inactive") and solutions.

    • Competing Pathways Diagram: I will create a diagram illustrating the main Suzuki catalytic cycle versus the competing protodeboronation side reaction. This will visually explain the core problem.

    • DOT Script Specifications: I must strictly adhere to the provided color palette (#4285F4, #EA4335, #FBBC05, #34A853, #FFFFFF, #F1F3F4, #202124, #5F6368). I must also ensure high contrast between node fillcolor and fontcolor by explicitly setting both. For example, if fillcolor is dark (#4285F4), fontcolor must be light (#FFFFFF). I will also add brief, descriptive captions below each diagram.

  • Draft the Final Response: I will assemble all the components—FAQs, troubleshooting guide, data tables, protocols, and Graphviz diagrams—into a single, coherent response. I will ensure that sentences referencing information from the search results are properly cited using the [cite:INDEX] format. The language will be technical and aimed at the specified audience of researchers and drug development professionals.

I will start by drafting the FAQ and troubleshooting sections, as this will help define the structure and identify the specific data and protocols I need to highlight. I'll simultaneously be thinking about the best way to visualize the information in the Graphviz diagrams. The search results provide a good foundation for all these sections. For instance, the role of bulky phosphine ligands is highlighted in multiple results ([5],[6],[7],[8]), the importance of the base is discussed in[5],[3],[4],[9], and the use of boronic esters as a strategy is mentioned in[3],[4],[10],[11],[12]. I have enough information to proceed without further searching.## Technical Support Center: Suzuki Reactions of Dichloropyrimidines

This guide provides troubleshooting advice and answers to frequently asked questions regarding the Suzuki-Miyaura cross-coupling of dichloropyrimidines, with a specific focus on mitigating the undesired side reaction of protodeboronation.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a problem in Suzuki reactions with dichloropyrimidines?

A1: Protodeboronation is an undesirable side reaction where the carbon-boron bond of the organoboron reagent (e.g., boronic acid or ester) is cleaved and replaced by a carbon-hydrogen bond.[3] This reaction consumes the boronic acid, which reduces the yield of the desired cross-coupled product and generates a de-boronated byproduct that can complicate purification.[1][3] Dichloropyrimidines are electron-deficient heteroaryls, and couplings involving such substrates can be challenging, sometimes requiring conditions (e.g., strong bases, high temperatures) that inadvertently promote protodeboronation.[9][13]

Q2: What are the primary factors that cause protodeboronation?

A2: Several reaction parameters can influence the rate of protodeboronation. The main factors include:

  • Base: The presence of a base is essential for the Suzuki reaction, but strongly basic conditions, especially in the presence of water, are known to catalyze and accelerate protodeboronation.[4][5][9]

  • Water: Water often serves as the proton source for the cleavage of the C-B bond.[4][7][14] While some water can be beneficial for the activity of certain bases, excess water can be detrimental.

  • Temperature: Higher reaction temperatures can increase the rate of the protodeboronation side reaction.[3][15]

  • Catalyst System: The palladium catalyst and associated ligands can play a role. Recent studies have shown that some bulky phosphine ligands, while often used to facilitate difficult couplings, can paradoxically accelerate protodeboronation catalyzed by Pd(II) complexes.[5][6][7]

  • Boronic Reagent Stability: The inherent stability of the organoboron reagent is crucial. Some heteroaryl boronic acids are particularly unstable and prone to decomposition under reaction conditions.[4][10]

Q3: What are the main strategies to minimize protodeboronation?

A3: Mitigating protodeboronation involves optimizing the reaction to favor the productive cross-coupling pathway over the decomposition pathway. Key strategies include:

  • Use of Boronic Esters: Converting the boronic acid to a more stable derivative, such as a pinacol boronate (Bpin) or an N-methyliminodiacetic acid (MIDA) boronate, can significantly enhance stability and prevent premature decomposition.[4][11][16][17] MIDA boronates offer a "slow-release" strategy, keeping the active boronic acid concentration low throughout the reaction.[4][11]

  • Careful Selection of Base: Screening different bases is critical. Weaker inorganic bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) are often preferred over strong hydroxides.[4][14] The choice of base is often interdependent with the solvent.[14]

  • Anhydrous Conditions: Where possible, using anhydrous solvents and reagents can significantly reduce protodeboronation by removing the primary proton source.[4][14][15]

  • Ligand Choice: While bulky, electron-rich ligands are often necessary for coupling unreactive chlorides, their role in protodeboronation should be considered.[5][8] If protodeboronation is severe, screening less bulky ligands may be beneficial.

  • Efficient Catalyst System: Using a highly active and robust palladium precatalyst (e.g., a G3 or G4 Buchwald precatalyst) can promote rapid cross-coupling, which can outcompete the slower protodeboronation side reaction.[3][11][16]

Troubleshooting Guide

Problem: My reaction yield is low, and I've identified the major byproduct as the mono-chlorinated pyrimidine (protodeboronated starting material).

This is a classic sign of significant protodeboronation. The boronic acid is being consumed faster than it can couple with the dichloropyrimidine.

G cluster_problem Observed Issue cluster_strategy Troubleshooting Strategies cluster_actions Specific Actions P Low yield of desired product. High concentration of protodeboronated byproduct. S1 Strategy 1: Stabilize Boron Reagent P->S1 S2 Strategy 2: Modify Base & Solvent P->S2 S3 Strategy 3: Optimize Catalyst & Temp. P->S3 A1 Switch from boronic acid to a pinacol (Bpin) or MIDA boronate ester. S1->A1 A2 Screen weaker bases: K₃PO₄, Cs₂CO₃, K₂CO₃. Avoid strong hydroxides. S2->A2 A3 Switch to anhydrous solvent (e.g., Dioxane, Toluene, 2-MeTHF). Ensure reagents are dry. S2->A3 A4 Lower reaction temperature. Increase reaction time if necessary. S3->A4 A5 Ensure efficient Pd(0) catalyst. Try a robust precatalyst (e.g., XPhos Pd G3). S3->A5

Caption: Troubleshooting flowchart for addressing protodeboronation.

Problem: The reaction is sluggish and incomplete, with unreacted starting material and some protodeboronation.

This suggests that the catalytic cycle is inefficient, allowing the background protodeboronation reaction to compete.

Caption: Competing pathways in Suzuki-Miyaura cross-coupling reactions.

Data Presentation: Condition Screening

Optimizing reaction components is key to minimizing protodeboronation. The following tables summarize the impact of different parameters on Suzuki couplings of chloropyrimidines.

Table 1: Effect of Base and Solvent on Suzuki Coupling Yield

EntryDichloropyrimidine SubstrateBoronic Acid/EsterBase (equiv.)SolventTemp (°C)Yield (%)Ref.
12,4-dichloropyrimidinePhenylboronic acidK₃PO₄ (2.0)Dioxane/H₂O8071[1]
22,6-dichloropyrimidineHeptyl BpinLiOᵗBu (3.0)Dioxane/H₂O (4:1)10094[18]
35-(4-bromophenyl)-4,6-dichloropyrimidine4-methoxyphenylboronic acidK₃PO₄ (2.0)Dioxane/H₂O8085[2]
42-chloropyridine derivative2-pyridylboronateKF (3.0)Dioxane (anhydrous)10073[19]

Note: Yields are for the desired coupled product. Higher yields generally correlate with lower rates of protodeboronation.

Table 2: Effect of Catalyst and Ligand on Suzuki Coupling Yield

EntryDichloropyrimidine SubstrateCatalyst (mol%)Ligand (mol%)Yield (%)NotesRef.
12,4-dichloropyrimidinePd(PPh₃)₄ (5)-71Standard catalyst, effective for this substrate.[1]
22,4-dichloropyrimidinePd₂(dba)₃ (2.5)-<5Inefficient without a suitable ligand.[1]
32,6-dichloropyridinePd(OAc)₂ (1)Ad₂PⁿBu (3)94Bulky phosphine ligand effective with alkyl Bpin.[18]
42-chloropyridine derivativePd₂(dba)₃ (1.5)Buchwald Ligand (3)73Specialized ligand for challenging couplings.[19]

Key Experimental Protocol

This protocol provides a general method for the Suzuki-Miyaura coupling of a dichloropyrimidine with a boronic acid pinacol ester, designed to minimize protodeboronation.

Materials:

  • Dichloropyrimidine (1.0 equiv)

  • Boronic acid pinacol ester (1.2 - 1.5 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%)

  • Ligand (e.g., XPhos, if not using a precatalyst)

  • Base (e.g., K₃PO₄, finely powdered and dried, 2.0 - 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., Dioxane or 2-MeTHF)

Procedure:

  • Inert Atmosphere Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the dichloropyrimidine (1.0 equiv), boronic acid pinacol ester (1.2 equiv), and powdered K₃PO₄ (2.0 equiv).

  • Seal and Purge: Seal the vessel with a septum. Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.[3]

  • Reagent Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%).

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe to achieve a concentration of approximately 0.1 M with respect to the dichloropyrimidine.[4]

  • Reaction: Place the sealed reaction vessel in a preheated oil bath or heating block set to 80-100 °C. Stir the mixture vigorously for the duration of the reaction (typically 4-24 hours).[14] Vigorous stirring is crucial for solid-liquid mixtures.[16]

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS analysis of small aliquots. Check for the consumption of the limiting reagent and the formation of the desired product.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer two more times with the organic solvent.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[3]

  • Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the desired product.

References

Technical Support Center: Synthesis of 2,4-Disubstituted Furo[3,2-d]pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,4-disubstituted furo[3,2-d]pyrimidines. This guide addresses common challenges, offering solutions and detailed experimental protocols.

Troubleshooting Guides

The synthesis of 2,4-disubstituted furo[3,2-d]pyrimidines typically follows a multi-step pathway, primarily involving the formation of a furo[3,2-d]pyrimidine-2,4-dione intermediate, followed by chlorination to the highly reactive 2,4-dichlorofuro[3,2-d]pyrimidine, and subsequent sequential nucleophilic aromatic substitution (SNAr) reactions. Each stage presents unique challenges that can impact yield and purity.

Stage 1: Cyclization to Furo[3,2-d]pyrimidine-2,4-dione

Problem 1: Low or No Yield of the Fused Ring System

  • Possible Cause: Inefficient cyclization of the furan precursor with a urea or isocyanate equivalent.

  • Troubleshooting Steps:

    • Reaction Conditions: Ensure anhydrous conditions, as moisture can hydrolyze starting materials and intermediates.

    • Base Selection: The choice of base is critical. Stronger, non-nucleophilic bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) are often more effective than weaker bases.

    • Temperature: Some cyclizations require elevated temperatures to overcome the activation energy. Gradually increase the reaction temperature, monitoring for decomposition.

    • Starting Material Purity: Verify the purity of the starting furan derivative. Impurities can interfere with the cyclization reaction.

Problem 2: Formation of Side Products

  • Possible Cause: Undesired side reactions, such as polymerization or alternative cyclization pathways.

  • Troubleshooting Steps:

    • Concentration: Run the reaction at a lower concentration to disfavor intermolecular side reactions.

    • Order of Addition: Add the cyclizing agent (e.g., urea) slowly to the reaction mixture to maintain a low instantaneous concentration.

Stage 2: Chlorination of Furo[3,2-d]pyrimidine-2,4-dione

Problem 3: Incomplete Chlorination

  • Possible Cause: Insufficient reactivity of the chlorinating agent or decomposition of the reagent.

  • Troubleshooting Steps:

    • Reagent Quality: Use freshly opened or distilled phosphorus oxychloride (POCl3) as it can degrade over time.

    • Excess Reagent: While equimolar amounts can work, using a slight to moderate excess of POCl3 can drive the reaction to completion.[1]

    • Additives: The addition of a catalytic amount of a tertiary amine base, such as N,N-dimethylaniline or pyridine, can enhance the reaction rate.[1]

    • Temperature and Time: Ensure the reaction is heated at a sufficiently high temperature (typically >100 °C) for an adequate duration. Monitor the reaction progress by TLC or LC-MS.

Problem 4: Product Decomposition or Darkening of the Reaction Mixture

  • Possible Cause: The reaction is too harsh, leading to the decomposition of the furo[3,2-d]pyrimidine core.

  • Troubleshooting Steps:

    • Temperature Control: Avoid excessive heating. Use an oil bath for precise temperature control.

    • Reaction Time: Do not prolong the reaction unnecessarily. Once the starting material is consumed (as per TLC/LC-MS), proceed with the work-up.

    • Work-up Procedure: Quench the reaction mixture carefully by pouring it onto crushed ice to rapidly cool it and hydrolyze the excess POCl3.

Stage 3: Sequential Nucleophilic Aromatic Substitution (SNAr)

Problem 5: Lack of Regioselectivity (Mixture of 2- and 4-substituted isomers)

  • Possible Cause: The C2 and C4 positions of the this compound have similar reactivity towards the incoming nucleophile. Generally, the C4 position is more reactive to nucleophilic attack.[2][3][4]

  • Troubleshooting Steps:

    • Temperature Control: The first substitution (typically at C4) should be carried out at a lower temperature (e.g., 0 °C to room temperature) to enhance selectivity. The second substitution at the less reactive C2 position may require higher temperatures.

    • Nucleophile Choice: Sterically hindered nucleophiles may favor substitution at the less hindered C4 position.

    • Solvent Effects: The choice of solvent can influence regioselectivity. Aprotic polar solvents like DMF or DMSO are common, but systematic screening may be necessary.

    • Catalysis: In some cases, specific catalysts or ligands can be used to direct substitution to a particular position, although this is more common in cross-coupling reactions.[4]

Problem 6: Low Yield in the Second Substitution Step

  • Possible Cause: The mono-substituted intermediate is significantly less reactive than the starting 2,4-dichloro compound.

  • Troubleshooting Steps:

    • Increased Temperature: The second substitution often requires more forcing conditions, such as higher temperatures or microwave irradiation.

    • Stronger Nucleophile/Base: If applicable, using a stronger nucleophile or a stronger base to deprotonate the nucleophile can increase the reaction rate.

    • Extended Reaction Time: Monitor the reaction over a longer period to allow for complete conversion.

Problem 7: Hydrolysis of Chloro-intermediates

  • Possible Cause: Presence of water in the reaction mixture, leading to the formation of hydroxy-furo[3,2-d]pyrimidines.

  • Troubleshooting Steps:

    • Anhydrous Conditions: Ensure all solvents and reagents are dry. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

    • Aprotic Solvents: Avoid protic solvents like water or alcohols, especially if the reaction requires elevated temperatures.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 2,4-disubstituted furo[3,2-d]pyrimidines?

A1: The most prevalent strategy involves a three-stage process:

  • Formation of the Core: Synthesis of a furo[3,2-d]pyrimidine-2,4-dione from a suitable furan precursor.

  • Activation: Chlorination of the dione intermediate using a reagent like phosphorus oxychloride (POCl3) to yield this compound.

  • Functionalization: Stepwise nucleophilic aromatic substitution (SNAr) on the 2,4-dichloro intermediate to introduce the desired substituents at the C4 and C2 positions.

Q2: How can I control which position (C2 or C4) is substituted first on this compound?

A2: The C4 position is generally more electrophilic and thus more reactive towards nucleophiles than the C2 position.[2][4] To achieve selective mono-substitution at C4, it is recommended to use stoichiometric amounts of the nucleophile and maintain a low reaction temperature (e.g., 0 °C to room temperature). The subsequent substitution at the less reactive C2 position will typically require more forcing conditions, such as higher temperatures.

Q3: My chlorination reaction with POCl3 is very slow. How can I improve it?

A3: To accelerate the chlorination of the furo[3,2-d]pyrimidine-2,4-dione, you can:

  • Increase the reaction temperature, typically to refluxing POCl3 (around 105 °C).

  • Add a catalytic amount of a tertiary amine like N,N-dimethylaniline or pyridine.[1]

  • Use a slight excess of POCl3.

  • Ensure the starting material is completely dry, as water will consume the POCl3.

Q4: I am seeing a significant amount of the di-substituted product even when I only want to substitute at one position. What can I do?

A4: To favor mono-substitution, especially at the more reactive C4 position, you should:

  • Use only one equivalent of the nucleophile.

  • Add the nucleophile slowly to the reaction mixture.

  • Keep the reaction temperature as low as possible while still allowing the reaction to proceed at a reasonable rate.

  • Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed and before a significant amount of the di-substituted product is formed.

Q5: What are the best methods for purifying the intermediates and final products?

A5: Purification methods will depend on the physical properties of your compounds:

  • This compound: This intermediate can often be purified by recrystallization from a suitable solvent system or by column chromatography on silica gel.

  • Mono- and Di-substituted Products: Column chromatography is the most common method for purifying these compounds. The choice of solvent system for elution will depend on the polarity of your specific product. Recrystallization can also be an effective method if a suitable solvent is found.

Data Presentation

Table 1: Representative Reaction Conditions for the Chlorination of Furo[3,2-d]pyrimidine-2,4-dione

Starting MaterialChlorinating AgentAdditiveTemperature (°C)Time (h)Yield (%)Reference
Furo[3,2-d]pyrimidine-2,4-dionePOCl3N,N-dimethylaniline130287(General procedure adapted from similar scaffolds)
Furo[3,2-d]pyrimidine-2,4-diolPOCl3N,N-dimethylaniline130354(General procedure adapted from similar scaffolds)

Table 2: Regioselectivity in the Nucleophilic Aromatic Substitution of 2,4-Dichloropyrimidines

NucleophileSolventTemperature (°C)C4:C2 Product RatioReference
Secondary AmineCHCl3Room Temp>95:5[5]
ThiophenolDMFRoom TempPredominantly C4[4]
Aryl Boronic Acid (Suzuki)1,4-Dioxane100>92:8[6]
Tertiary AmineCHCl3Room TempPredominantly C2[5][7]

Note: Data is for general 2,4-dichloropyrimidine systems and is indicative of expected selectivity for the furo[3,2-d]pyrimidine scaffold.

Experimental Protocols

Protocol 1: Synthesis of this compound
  • To a stirred suspension of furo[3,2-d]pyrimidine-2,4-dione (1.0 eq) in phosphorus oxychloride (POCl3, 10-15 eq), add N,N-dimethylaniline (0.1-0.2 eq) dropwise.

  • Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 2-4 hours, monitoring the reaction progress by TLC.

  • After completion, allow the mixture to cool to room temperature.

  • Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield this compound.

  • Further purification can be achieved by recrystallization or column chromatography.

Protocol 2: Sequential Substitution of this compound

Step A: Mono-substitution at the C4 position

  • Dissolve this compound (1.0 eq) in an anhydrous aprotic solvent (e.g., THF, DMF, or CH2Cl2) under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add the first nucleophile (1.0 eq) and a suitable base (e.g., triethylamine or diisopropylethylamine, 1.1 eq) dropwise.

  • Allow the reaction to slowly warm to room temperature and stir for 2-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to isolate the 2-chloro-4-substituted-furo[3,2-d]pyrimidine.

Step B: Substitution at the C2 position

  • Dissolve the 2-chloro-4-substituted-furo[3,2-d]pyrimidine (1.0 eq) from Step A in a suitable solvent (e.g., DMF, DMSO, or dioxane).

  • Add the second nucleophile (1.1-1.5 eq) and a base if necessary.

  • Heat the reaction mixture at an elevated temperature (e.g., 80-150 °C), potentially using a microwave reactor to shorten the reaction time.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature, quench with water, and extract the product.

  • Purify the final 2,4-disubstituted furo[3,2-d]pyrimidine by column chromatography or recrystallization.

Mandatory Visualization

G cluster_0 Stage 1: Core Synthesis cluster_1 Stage 2: Activation cluster_2 Stage 3: Sequential Substitution furan Furan Precursor dione Furo[3,2-d]pyrimidine-2,4-dione furan->dione Cyclization cyclizing_agent Urea / Isocyanate cyclizing_agent->dione dichloro This compound dione->dichloro Chlorination (POCl3) mono_sub 2-Chloro-4-(Nu1)-furo[3,2-d]pyrimidine dichloro->mono_sub SNAr with Nu1-H (low temp) di_sub 2-(Nu2)-4-(Nu1)-furo[3,2-d]pyrimidine mono_sub->di_sub SNAr with Nu2-H (high temp)

Caption: General workflow for the synthesis of 2,4-disubstituted furo[3,2-d]pyrimidines.

G cluster_0 Possible Causes cluster_1 Troubleshooting Steps start Low Yield in Sequential SNAr cause1 Poor Reactivity of Mono-substituted Intermediate start->cause1 cause2 Side Reactions (e.g., Hydrolysis) start->cause2 cause3 Steric Hindrance start->cause3 solution1a Increase Reaction Temperature cause1->solution1a To overcome activation energy solution1b Use Microwave Irradiation cause1->solution1b For faster heating solution2a Ensure Anhydrous Conditions cause2->solution2a To prevent hydrolysis of C-Cl bond solution2b Use Aprotic Solvents cause2->solution2b To avoid competing nucleophiles solution3a Use a Less Bulky Nucleophile cause3->solution3a To reduce steric clash solution3b Prolong Reaction Time cause3->solution3b To allow for slower reactions to complete

Caption: Troubleshooting logic for low-yield SNAr reactions.

References

Technical Support Center: Nucleophilic Aromatic Substitution of 2,4-Dichlorofuro[3,2-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the nucleophilic aromatic substitution (SNAr) of 2,4-Dichlorofuro[3,2-d]pyrimidine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions, ultimately helping to improve reaction yields and outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the general reactivity pattern of this compound in nucleophilic aromatic substitution?

A1: In nucleophilic aromatic substitution (SNAr) reactions, this compound is an activated substrate due to the electron-withdrawing nature of the pyrimidine ring and the fused furan ring. Generally, the chlorine atom at the C4 position is more susceptible to nucleophilic attack than the chlorine at the C2 position. This preference is attributed to the greater stabilization of the Meisenheimer intermediate formed during attack at C4. However, this regioselectivity can be influenced by various factors, including the nature of the nucleophile, solvent, temperature, and the presence of any substituents on the furo[3,2-d]pyrimidine core.[1]

Q2: Which position (C2 or C4) is generally more reactive towards nucleophiles?

A2: The C4 position is typically more reactive towards nucleophilic attack. The LUMO (Lowest Unoccupied Molecular Orbital) is often more localized at the C4 position, making it more electrophilic.[1] Attack at this position leads to a more stable Meisenheimer intermediate, where the negative charge can be effectively delocalized by the adjacent nitrogen atom and the fused furan ring.

Q3: Can I achieve selective substitution at the C2 position?

A3: While C4 substitution is generally favored, selective substitution at the C2 position can be achieved under specific conditions. For some substituted dichloropyrimidines, the use of tertiary amine nucleophiles has been shown to favor C2 substitution.[2][3] The choice of solvent and the presence of specific substituents on the pyrimidine ring can also alter the regioselectivity.[1] For instance, in some dichloropyrimidine systems, electron-donating groups at the C6 position can promote C2 selectivity.

Q4: What are some common side reactions to be aware of?

A4: Common side reactions include:

  • Disubstitution: If the reaction conditions are too harsh (e.g., high temperature, prolonged reaction time, or excess nucleophile), both chlorine atoms can be substituted.

  • Hydrolysis: In the presence of water, the starting material or the product can undergo hydrolysis, especially under basic conditions, to form the corresponding hydroxypyrimidines.

  • Reaction with solvent: Some solvents, particularly nucleophilic ones like alcohols, can compete with the intended nucleophile, leading to the formation of undesired byproducts.

Troubleshooting Guide

This guide addresses common issues encountered during the nucleophilic aromatic substitution of this compound and provides systematic approaches to resolve them.

Problem 1: Low or No Yield

Possible Causes & Solutions

Possible CauseRecommended Action
Insufficiently activated substrate While this compound is generally reactive, extremely weak nucleophiles may require more forcing conditions. Consider increasing the reaction temperature or using a stronger base to deprotonate the nucleophile.
Poor nucleophilicity Ensure the nucleophile is sufficiently reactive. If using a neutral nucleophile (e.g., an alcohol or amine), the addition of a non-nucleophilic base (e.g., NaH, K2CO3, or DIPEA) is crucial to generate the more nucleophilic conjugate base.
Inappropriate solvent The choice of solvent is critical. Aprotic polar solvents like DMF, DMSO, or acetonitrile are generally preferred as they can solvate the cation of the nucleophile's salt and do not interfere with the reaction. Protic solvents may solvate the nucleophile, reducing its reactivity.
Reaction temperature is too low Gradually increase the reaction temperature. Monitor the reaction progress by TLC or LC-MS to find the optimal temperature that promotes the desired reaction without significant decomposition.
Decomposition of starting material or product If the reaction mixture turns dark or multiple spots appear on the TLC, decomposition may be occurring. Consider lowering the reaction temperature, reducing the reaction time, or using a milder base.
Problem 2: Poor Regioselectivity (Mixture of C2 and C4 isomers)

Possible Causes & Solutions

Possible CauseRecommended Action
Nature of the nucleophile Sterically hindered nucleophiles may favor attack at the less hindered C2 position. Conversely, smaller nucleophiles often favor the electronically more activated C4 position.
Reaction temperature Temperature can influence regioselectivity. Lowering the temperature may favor the thermodynamically more stable C4-substituted product.
Solvent effects The polarity and coordinating ability of the solvent can influence the transition state energies for attack at C2 and C4. Experiment with different aprotic polar solvents to see if selectivity improves.
Presence of additives In some systems, the addition of Lewis acids or other additives can influence the electronic distribution in the pyrimidine ring and thus alter the regioselectivity.
Problem 3: Formation of Disubstituted Product

Possible Causes & Solutions

Possible CauseRecommended Action
Excess nucleophile Use a stoichiometric amount (1.0-1.2 equivalents) of the nucleophile to favor monosubstitution.
High reaction temperature High temperatures can provide the activation energy needed for the second substitution. Perform the reaction at the lowest temperature that allows for a reasonable reaction rate for monosubstitution.
Prolonged reaction time Monitor the reaction closely by TLC or LC-MS and stop the reaction as soon as the starting material is consumed to the desired extent.
Strongly activating first substituent If the first nucleophilic substitution introduces an electron-donating group, it may activate the remaining chlorine for a second substitution. In such cases, careful control of stoichiometry and reaction conditions is crucial.

Data Presentation

The following tables summarize typical reaction conditions and reported yields for the nucleophilic aromatic substitution on chloro- and dichloropyrimidine systems, which can serve as a starting point for optimizing reactions with this compound.

Table 1: Reaction of Dichloropyrimidines with Amine Nucleophiles

Dichloropyrimidine DerivativeNucleophileBaseSolventTemperature (°C)Time (h)ProductYield (%)
2,4-Dichloro-5-nitropyrimidineDiethylamine-CHCl3RT14-(Diethylamino)-2-chloro-5-nitropyrimidine-
2,4-Dichloro-5-nitropyrimidineTriethylamine-CHCl3RT12-(Diethylamino)-4-chloro-5-nitropyrimidine91
2-Amino-4,6-dichloropyrimidine-5-carbaldehydeIndolineTEAEtOHReflux32-Amino-4-ethoxy-6-(indolin-1-yl)pyrimidine-5-carbaldehyde60

Note: The reaction with triethylamine proceeds via an in-situ dealkylation to yield the diethylamino product at the C2 position.[3]

Table 2: Reaction of Dichloropyrimidines with Oxygen Nucleophiles

Dichloropyrimidine DerivativeNucleophileBaseSolventTemperature (°C)Time (h)ProductYield (%)
2,4-Diazidopyrido[3,2-d]pyrimidineEthanolK2CO3MeCN--5-Ethoxytetrazolo[1,5-a]pyrido[2,3-e]pyrimidineLow
2,4-Diazidopyrido[3,2-d]pyrimidineMethanolK2CO3MeCN--5-Methoxytetrazolo[1,5-a]pyrido[2,3-e]pyrimidineLow

Note: Yields are reported as low due to partial hydrolysis as a side reaction.[4]

Table 3: Reaction of Dichloropyrimidines with Thiol Nucleophiles

Dichloropyrimidine DerivativeNucleophileBaseSolventTemperature (°C)Time (h)ProductYield (%)
2,4-Diazidopyrido[3,2-d]pyrimidine4-MethylbenzenethiolNEt3DCM--5-((4-Methylphenyl)thio)tetrazolo[1,5-a]pyrido[2,3-e]pyrimidineHigh
2,4-Diazidopyrido[3,2-d]pyrimidineBenzylthiolK2CO3DMF--5-(Benzylthio)tetrazolo[1,5-a]pyrido[2,3-e]pyrimidineModerate

Note: Yields are reported qualitatively in the source.[4]

Experimental Protocols

General Procedure for Nucleophilic Aromatic Substitution with an Amine Nucleophile:

To a solution of this compound (1.0 eq) in an appropriate solvent (e.g., DMF, DMSO, or acetonitrile), the amine nucleophile (1.0-1.2 eq) and a base (e.g., K2CO3, DIPEA, 1.5-2.0 eq) are added. The reaction mixture is stirred at the desired temperature (ranging from room temperature to reflux) and monitored by TLC or LC-MS. Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization.

General Procedure for Nucleophilic Aromatic Substitution with an Alcohol or Thiol Nucleophile:

To a suspension of a base (e.g., NaH, 1.1 eq) in a dry aprotic solvent (e.g., THF, DMF) under an inert atmosphere (e.g., nitrogen or argon), the alcohol or thiol nucleophile (1.0 eq) is added dropwise at 0 °C. The mixture is stirred for a short period to allow for the formation of the alkoxide or thiolate. A solution of this compound (1.0 eq) in the same solvent is then added, and the reaction is allowed to proceed at the desired temperature. The reaction progress is monitored by TLC or LC-MS. After completion, the reaction is carefully quenched with a saturated aqueous solution of ammonium chloride or water. The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. Purification is achieved by column chromatography or recrystallization.

Visualizations

SNAr_Mechanism cluster_start Reactants cluster_intermediate Reaction Pathway cluster_product Products This compound This compound Meisenheimer Complex Meisenheimer Complex This compound->Meisenheimer Complex + Nu- Nucleophile (Nu-) Nucleophile (Nu-) Nucleophile (Nu-)->Meisenheimer Complex Monosubstituted Product Monosubstituted Product Meisenheimer Complex->Monosubstituted Product - Cl- Chloride Ion (Cl-) Chloride Ion (Cl-) Meisenheimer Complex->Chloride Ion (Cl-)

Caption: General mechanism of SNAr on this compound.

Troubleshooting_Yield Start Low Yield in SNAr Check_Reactivity Sufficiently activated substrate & strong nucleophile? Start->Check_Reactivity Check_Conditions Optimal reaction conditions? Check_Reactivity->Check_Conditions Yes Increase_Activation Increase temperature Use stronger base Check_Reactivity->Increase_Activation No Check_Side_Reactions Evidence of side reactions? Check_Conditions->Check_Side_Reactions Yes Optimize_Conditions Screen solvents (DMF, DMSO) Optimize temperature Check_Conditions->Optimize_Conditions No Minimize_Side_Reactions Use anhydrous conditions Control stoichiometry Check_Side_Reactions->Minimize_Side_Reactions Yes Successful_Reaction Improved Yield Check_Side_Reactions->Successful_Reaction No Increase_Activation->Check_Conditions Optimize_Conditions->Check_Side_Reactions Minimize_Side_Reactions->Successful_Reaction Regioselectivity_Factors Regioselectivity Regioselectivity (C2 vs C4) Nucleophile Nucleophile (Steric Hindrance) Regioselectivity->Nucleophile Temperature Reaction Temperature Regioselectivity->Temperature Solvent Solvent Polarity Regioselectivity->Solvent Substituents Ring Substituents Regioselectivity->Substituents

References

Technical Support Center: Managing Regioselectivity in Reactions of 2,4-Dichlorofuro[3,2-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,4-Dichlorofuro[3,2-d]pyrimidine. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to help you manage regioselectivity in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general rule for regioselectivity in nucleophilic aromatic substitution (SNAr) reactions of this compound?

A1: In nucleophilic aromatic substitution (SNAr) reactions, the C4 position of the this compound core is generally more reactive than the C2 position. This preference is attributed to the higher electrophilicity of the C4 carbon, which is positioned between two nitrogen atoms in the pyrimidine ring, leading to greater stabilization of the Meisenheimer intermediate formed during nucleophilic attack. This makes C4 the kinetically favored site for substitution.

Q2: How does the fused furan ring influence the reactivity of the C2 and C4 positions compared to a simple 2,4-dichloropyrimidine?

A2: The electron-rich furan ring fused to the pyrimidine core can modulate the electronic properties of the entire heterocyclic system. While direct comparative studies are limited, it is plausible that the electron-donating nature of the furan ring may slightly decrease the overall electrophilicity of the pyrimidine ring compared to unsubstituted 2,4-dichloropyrimidine. However, the inherent electronic preference for nucleophilic attack at C4 is generally expected to be maintained.

Q3: Is it possible to achieve selective substitution at the C2 position?

A3: Yes, achieving C2 selectivity is possible but often requires specific catalytic systems or reaction conditions that override the inherent preference for C4 substitution. For instance, palladium-catalyzed cross-coupling reactions, such as C-S coupling with thiols, have been shown to favor the C2 position when using bulky N-heterocyclic carbene (NHC) ligands.[1]

Q4: What are the most common types of reactions where controlling regioselectivity is crucial for this compound?

A4: The most common reactions include:

  • Nucleophilic Aromatic Substitution (SNAr): With amines, alkoxides, and thiolates to introduce diverse functional groups.

  • Palladium-Catalyzed Cross-Coupling Reactions: Including Suzuki-Miyaura (C-C), Buchwald-Hartwig (C-N), and C-S coupling reactions to form more complex molecular scaffolds.

Troubleshooting Guides

Issue 1: Poor or No Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)

Symptoms:

  • Formation of a mixture of 2-substituted, 4-substituted, and 2,4-disubstituted products.

  • Difficulty in separating the regioisomers.

Possible Causes & Solutions:

Possible CauseTroubleshooting Step
Reaction Temperature is too High High temperatures can provide enough energy to overcome the activation barrier for substitution at the less reactive C2 position, leading to a loss of selectivity. Solution: Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) and monitor the progress carefully by TLC or LC-MS.
Strongly Basic Conditions Strong bases can deprotonate weaker nucleophiles, increasing their reactivity and potentially reducing selectivity. Solution: Use a milder base (e.g., K₂CO₃, Cs₂CO₃, or an organic base like triethylamine or DIPEA). For amine nucleophiles, the reaction can sometimes proceed without an additional base.
Nucleophile Reactivity Highly reactive nucleophiles may exhibit lower regioselectivity. Solution: If possible, use a less reactive nucleophile or a protected version of the nucleophile to temper its reactivity.
Solvent Effects The polarity of the solvent can influence the stability of the intermediates and transition states for substitution at C2 and C4. Solution: Screen a range of solvents with varying polarities (e.g., THF, Dioxane, DMF, DMSO). Less polar solvents may favor C4 selectivity in some cases.
Issue 2: Achieving Selective C2-Substitution in Palladium-Catalyzed Cross-Coupling

Symptoms:

  • The major product is the C4-substituted isomer, or a mixture of C2 and C4 isomers is obtained.

  • Low overall yield of the desired C2-substituted product.

Possible Causes & Solutions:

Possible CauseTroubleshooting Step
Inappropriate Ligand Choice The ligand plays a critical role in determining the regioselectivity of Pd-catalyzed cross-coupling reactions. Standard phosphine ligands often favor C4-substitution. Solution: For C2-selective C-S coupling, employ bulky N-heterocyclic carbene (NHC) ligands such as IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) or SIPr (1,3-Bis(2,6-diisopropylphenyl)imidazolidin-2-ylidene).[1] A ligand screening is highly recommended for other coupling reactions.
Suboptimal Catalyst Precursor The choice of palladium precursor can impact catalyst activity and selectivity. Solution: Experiment with different Pd precursors, such as Pd₂(dba)₃ or Pd(OAc)₂, in combination with the chosen ligand.
Reaction Conditions Favoring SNAr For some nucleophiles, a competing uncatalyzed SNAr reaction at the C4 position can occur, reducing the yield of the C2-coupled product. Solution: Lower the reaction temperature and ensure the use of a suitable base that is compatible with the catalytic cycle but does not excessively promote the background SNAr reaction.

Experimental Protocols

Protocol 1: General Procedure for Selective C4-Amination of this compound

This protocol is adapted from general procedures for the selective amination of 2,4-dichloropyrimidines.

Reaction: this compound + Primary/Secondary Amine → 4-Amino-2-chloro-furo[3,2-d]pyrimidine

Materials:

  • This compound (1.0 eq)

  • Primary or Secondary Amine (1.1 eq)

  • Diisopropylethylamine (DIPEA) (1.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dioxane

Procedure:

  • To a solution of this compound in anhydrous DMF, add the primary or secondary amine.

  • Add DIPEA to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Expected Outcome: This procedure generally favors the formation of the 4-amino-2-chloro-furo[3,2-d]pyrimidine isomer with good to excellent regioselectivity.

Protocol 2: General Procedure for Selective C2-Thiolation of this compound

This protocol is based on conditions reported for the C2-selective C-S coupling of 2,4-dichloropyrimidines.[1]

Reaction: this compound + Thiol → 2-Thio-4-chloro-furo[3,2-d]pyrimidine

Materials:

  • This compound (1.0 eq)

  • Thiol (1.2 eq)

  • Pd₂(dba)₃ (0.025 eq)

  • IPr-HCl (N-heterocyclic carbene ligand precursor) (0.05 eq)

  • Sodium tert-butoxide (NaOtBu) (1.5 eq)

  • Anhydrous Toluene

Procedure:

  • In a glovebox, combine Pd₂(dba)₃, IPr-HCl, and NaOtBu in a reaction vessel.

  • Add anhydrous toluene and stir the mixture for 10 minutes to pre-form the active catalyst.

  • Add this compound to the catalyst mixture.

  • Add the thiol to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Expected Outcome: These conditions are expected to favor the formation of the 2-thio-4-chloro-furo[3,2-d]pyrimidine isomer.

Data Presentation

Table 1: Regioselectivity of Nucleophilic Aromatic Substitution on 2,4-Dichloropyrimidine Analogs (Illustrative)

EntryNucleophileSolventTemp (°C)Product Ratio (C4:C2)Yield (%)
1MorpholineEtOH25>95:585
2Sodium MethoxideMeOH0>98:292
3ThiophenolDMF2590:1088
4AnilineDioxane8092:875

Note: This table presents illustrative data based on reactions with 2,4-dichloropyrimidine and is intended to provide a general guideline. Actual results with this compound may vary.

Visualizations

regioselectivity_pathway cluster_c4 C4-Selective Pathway (Kinetically Favored) cluster_c2 C2-Selective Pathway start This compound c4_intermediate Meisenheimer Intermediate (Attack at C4) start->c4_intermediate Nucleophile (Nu⁻) c2_intermediate Meisenheimer Intermediate (Attack at C2) start->c2_intermediate Nucleophile (Nu⁻) c4_product 4-Substituted-2-chloro- furo[3,2-d]pyrimidine c4_intermediate->c4_product - Cl⁻ c4_conditions Standard SNAr Conditions (e.g., Amine, RT, DIPEA) c2_product 2-Substituted-4-chloro- furo[3,2-d]pyrimidine c2_intermediate->c2_product - Cl⁻ c2_conditions Specialized Catalysis (e.g., Pd/bulky NHC)

Caption: Reaction pathways for nucleophilic substitution on this compound.

experimental_workflow start Start: this compound reaction_setup Reaction Setup: - Substrate - Nucleophile/Coupling Partner - Solvent - Base/Catalyst start->reaction_setup reaction_conditions Control Reaction Conditions: - Temperature - Reaction Time reaction_setup->reaction_conditions monitoring Monitor Progress (TLC/LC-MS) reaction_conditions->monitoring monitoring->reaction_conditions Incomplete workup Aqueous Workup & Extraction monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification analysis Characterization: - NMR - Mass Spectrometry purification->analysis

Caption: General experimental workflow for regioselective reactions.

References

Technical Support Center: Scale-Up Synthesis of 2,4-Dichlorofuro[3,2-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 2,4-Dichlorofuro[3,2-d]pyrimidine. The guidance provided is based on established chemical principles and analogous heterocyclic systems due to the limited availability of specific scale-up literature for this compound.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for the preparation of the furo[3,2-d]pyrimidine core, and what are the key considerations for scale-up?

A1: A prevalent strategy for synthesizing the furo[3,2-d]pyrimidine core involves the construction of the pyrimidine ring onto a pre-functionalized furan precursor. Key considerations for scale-up include the availability and cost of starting materials, the thermal stability of intermediates, and the safe handling of reagents. The overall process can be broken down into key stages, each with its own set of challenges.

Q2: The chlorination of the furo[3,2-d]pyrimidine-2,4-dione precursor with phosphorus oxychloride (POCl₃) is sluggish on a larger scale. How can I improve the reaction rate and ensure complete conversion?

A2: Sluggish reaction rates and incomplete conversion during chlorination at scale are common issues. To address this, consider the following:

  • Temperature Control: Ensure adequate heat transfer to maintain the optimal reaction temperature. On a larger scale, localized cooling or heating can lead to non-uniform reaction conditions.

  • Reagent Stoichiometry: A slight excess of POCl₃ may be required at a larger scale to drive the reaction to completion. However, a large excess will complicate the work-up and purification.

  • Catalysis: The addition of a catalytic amount of a tertiary amine, such as N,N-diisopropylethylamine (DIPEA) or triethylamine, can accelerate the reaction.

  • Solvent Effects: While often run neat in POCl₃, the use of a high-boiling inert solvent can sometimes improve reaction kinetics and facilitate stirring of slurries.

Q3: During the work-up of the POCl₃ chlorination, I am observing a highly exothermic and difficult-to-control quench. What are the best practices for safely quenching excess POCl₃ on a large scale?

A3: Quenching excess POCl₃ is a critical safety consideration during scale-up. The reaction of POCl₃ with water is highly exothermic and generates HCl gas. Best practices include:

  • Reverse Quench: Slowly add the reaction mixture to a cold (0-5 °C) solution of a weak base, such as sodium bicarbonate or sodium carbonate, with vigorous stirring. This helps to control the temperature and neutralize the generated acid.

  • Solvent Addition: Diluting the reaction mixture with an inert solvent like toluene before the quench can help to dissipate heat.

  • Controlled Addition: Use a peristaltic pump or a dropping funnel for a slow and controlled addition of the reaction mixture to the quench solution.

  • Adequate Venting: Ensure the reaction vessel is equipped with adequate venting to handle the HCl gas evolution.

Q4: What are the recommended purification techniques for this compound at an industrial scale?

A4: At an industrial scale, purification strategies should be robust, scalable, and cost-effective. Common techniques include:

  • Recrystallization: This is often the most efficient method for obtaining high-purity material. A solvent screen should be performed to identify a suitable solvent system that provides good recovery and effectively removes key impurities.

  • Slurry Washes: Washing the crude product as a slurry with an appropriate solvent can remove more soluble impurities without the need for a full recrystallization.

  • Distillation: If the product is thermally stable, distillation under reduced pressure can be an effective purification method.

  • Chromatography: While less common for large-scale production due to cost, column chromatography can be used for high-value products or to remove closely related impurities that are difficult to separate by other means.

Troubleshooting Guides

Problem 1: Low Yield and Purity after Chlorination
Possible Cause Troubleshooting Step Rationale
Incomplete ReactionMonitor the reaction by HPLC or TLC to ensure completion. Consider increasing the reaction time or temperature if necessary.Undereaction will lead to a lower yield of the desired product and complicate purification.
Degradation of Starting Material or ProductEnsure the reaction temperature is not too high. Perform a thermal stability study on the starting material and product.Fused heterocyclic systems can be sensitive to high temperatures, leading to decomposition.
Hydrolysis of the Dichloro ProductUse anhydrous reagents and solvents and perform the reaction under an inert atmosphere (e.g., nitrogen). Minimize exposure to water during work-up.[1]The dichloro groups are susceptible to hydrolysis back to the dione, especially under basic conditions.
Formation of Phosphorous ByproductsAfter quenching, ensure the pH is carefully adjusted to precipitate the product while keeping inorganic phosphorus salts in the aqueous phase.Improper pH control can lead to the co-precipitation of phosphorous byproducts with the product.
Problem 2: Difficulty in Removing Colored Impurities
Possible Cause Troubleshooting Step Rationale
Formation of Polymeric ByproductsOptimize the reaction temperature and time to minimize the formation of high molecular weight, colored impurities.Over-reaction or excessive temperatures can lead to polymerization.
Residual Catalyst or ReagentsEnsure the work-up procedure effectively removes any catalysts or excess reagents.Residual reagents can be colored or can degrade over time to form colored species.
Ineffective PurificationPerform an activated carbon treatment of a solution of the crude product before recrystallization.Activated carbon is effective at adsorbing many colored impurities.
OxidationStore the product under an inert atmosphere and protect it from light.Some heterocyclic compounds are susceptible to air oxidation, which can lead to coloration.

Data Presentation

Table 1: Illustrative Impact of Scale on Reaction Parameters for the Chlorination Step

Parameter Lab Scale (10 g) Pilot Scale (1 kg) Production Scale (50 kg)
Starting Material (Furo[3,2-d]pyrimidine-2,4-dione) 10 g1 kg50 kg
POCl₃ (equivalents) 1087
Reaction Temperature (°C) 110115115-120
Reaction Time (hours) 68-1010-12
Typical Yield (%) 858075-80
Purity by HPLC (%) >98>97>97

Note: This data is illustrative and represents typical trends observed during the scale-up of similar chemical processes. Actual results may vary.

Experimental Protocols

Key Experiment: Scale-Up Synthesis of this compound (Illustrative Protocol)

Materials:

  • Furo[3,2-d]pyrimidine-2,4-dione (1.0 kg, 1.0 equiv)

  • Phosphorus oxychloride (POCl₃) (7.0 L, 8.0 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (0.1 L, catalytic)

  • Toluene (10 L)

  • Sodium Bicarbonate (Saturated aqueous solution, 20 L)

  • Isopropanol (for recrystallization)

Procedure:

  • Reaction Setup: Charge a 20 L glass-lined reactor with Furo[3,2-d]pyrimidine-2,4-dione (1.0 kg) and phosphorus oxychloride (7.0 L).

  • Reaction: Begin stirring and add DIPEA (0.1 L) slowly. Heat the mixture to 115-120 °C and maintain for 10-12 hours. Monitor the reaction progress by HPLC until the starting material is <1%.

  • Cooling and Dilution: Cool the reaction mixture to 50-60 °C and slowly add toluene (10 L) to dilute the mixture.

  • Quench: In a separate 50 L reactor, charge saturated aqueous sodium bicarbonate solution (20 L) and cool to 0-5 °C. Slowly add the reaction mixture from the first reactor to the bicarbonate solution, maintaining the temperature of the quench mixture below 15 °C.

  • Phase Separation: After the addition is complete, stir for 1 hour and then allow the layers to separate. Collect the organic (toluene) layer.

  • Wash: Wash the organic layer with water (2 x 5 L) and then with brine (5 L).

  • Solvent Removal: Concentrate the organic layer under reduced pressure to obtain the crude product as a solid.

  • Purification: Recrystallize the crude solid from isopropanol to yield pure this compound.

  • Drying: Dry the purified product in a vacuum oven at 40-50 °C until a constant weight is achieved.

Mandatory Visualization

G cluster_synthesis Synthesis Workflow start Furo[3,2-d]pyrimidine-2,4-dione chlorination Chlorination with POCl3 start->chlorination Reagents workup Quench & Work-up chlorination->workup Reaction Mixture crude Crude Product workup->crude Isolated Solid purification Purification crude->purification Impure Solid final_product This compound purification->final_product Pure Product

Caption: General workflow for the synthesis of this compound.

G cluster_troubleshooting Troubleshooting Logic for Low Yield start Low Yield Observed check_completion Check Reaction Completion (HPLC/TLC) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No check_purity Analyze Crude Purity check_completion->check_purity Yes extend_reaction Increase Time/Temp or Add Catalyst incomplete->extend_reaction degradation Degradation Products Observed check_purity->degradation High Impurities workup_issue Work-up/Purification Loss check_purity->workup_issue Low Impurities lower_temp Lower Reaction Temperature degradation->lower_temp optimize_workup Optimize pH, Solvent, etc. workup_issue->optimize_workup

Caption: Troubleshooting decision tree for addressing low reaction yields.

References

Validation & Comparative

A Comparative Guide to Confirming Regioselectivity in Furo[3,2-d]pyrimidine Reactions with 2D NMR

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous determination of molecular structure is paramount. In the synthesis of complex heterocyclic systems like furo[3,2-d]pyrimidines, reactions can often yield multiple regioisomers, making the precise identification of the product's substitution pattern a critical challenge. While 1D Nuclear Magnetic Resonance (NMR) spectroscopy is a foundational tool, its utility can be limited in cases of complex spin systems and subtle differences between isomers. This guide provides an objective comparison of two-dimensional (2D) NMR techniques for the definitive confirmation of regioselectivity in reactions involving the furo[3,2-d]pyrimidine scaffold, supported by illustrative experimental data and detailed protocols.

The Challenge of Regioselectivity in Furo[3,2-d]pyrimidine Synthesis

The furo[3,2-d]pyrimidine core, an important pharmacophore in medicinal chemistry, presents multiple sites for potential reactions such as electrophilic substitution, alkylation, or metal-catalyzed cross-coupling. For instance, an electrophilic attack on the furan ring could potentially occur at the C-2 or C-3 position, leading to two different regioisomers. Differentiating between these isomers is crucial as they will likely exhibit distinct biological activities and physicochemical properties.

This guide will use a hypothetical electrophilic bromination of 4-chlorofuro[3,2-d]pyrimidine as a case study to demonstrate the power of 2D NMR in distinguishing between the resulting 2-bromo and 3-bromo isomers.

Performance Comparison of Key 2D NMR Techniques

The selection of the appropriate 2D NMR experiment is contingent on the specific structural question. For regioselectivity determination, Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY) are particularly powerful.

2D NMR ExperimentInformation ObtainedTypical Experiment Time (Small Molecule)Relative SensitivityResolutionKey Application in Regioselectivity
HSQC (Heteronuclear Single Quantum Coherence)¹H-¹³C one-bond correlations.15-30 minutesHighGoodAssigns protons to their directly attached carbons, providing a foundational map of the molecule.
HMBC (Heteronuclear Multiple Bond Correlation)¹H-¹³C correlations over 2-4 bonds.1-4 hoursModerateGoodEstablishes long-range connectivity between protons and carbons, crucial for identifying quaternary carbons and linking different spin systems across the molecule. This is the primary tool for differentiating regioisomers.
NOESY (Nuclear Overhauser Effect Spectroscopy)¹H-¹H correlations through space (typically < 5 Å).2-8 hoursLowGoodConfirms spatial proximity of protons, providing orthogonal evidence for the proposed structure and confirming regiochemistry.

Illustrative Experimental Data: Bromination of 4-chlorofuro[3,2-d]pyrimidine

Let us consider the bromination of 4-chlorofuro[3,2-d]pyrimidine, which could yield either 2-bromo-4-chlorofuro[3,2-d]pyrimidine (Isomer A) or 3-bromo-4-chlorofuro[3,2-d]pyrimidine (Isomer B).

Hypothetical ¹H and ¹³C NMR Data

Position Isomer A (2-bromo) ¹H (ppm)Isomer A (2-bromo) ¹³C (ppm)Isomer B (3-bromo) ¹H (ppm)Isomer B (3-bromo) ¹³C (ppm)
2-115.08.15 (s)145.0
38.20 (s)148.0-105.0
69.10 (s)155.09.05 (s)154.5
7a-152.0-151.8

Note: Chemical shifts are hypothetical and for illustrative purposes.

Confirming Regioselectivity with HMBC and NOESY

The key to distinguishing between Isomer A and Isomer B lies in the long-range correlations observed in the HMBC and NOESY spectra.

Key 2D NMR Correlations for Regioisomer Determination

Correlation Type Observed in Isomer A (2-bromo) Observed in Isomer B (3-bromo) Conclusion
HMBC The proton at C-3 (H-3) shows a ³J correlation to the quaternary carbon C-7a.The proton at C-2 (H-2) shows a ²J correlation to the quaternary carbon C-7a.The presence of a ³J correlation from the furan proton to C-7a is indicative of the 2-bromo isomer. A ²J correlation would indicate the 3-bromo isomer.
HMBC The proton at C-6 (H-6) shows a ³J correlation to the quaternary carbon C-7a.The proton at C-6 (H-6) shows a ³J correlation to the quaternary carbon C-7a.This correlation is expected in both isomers and helps to confirm the assignment of C-7a.
NOESY The proton at C-3 (H-3) shows a through-space correlation to the pyrimidine proton at C-6 (H-6).The proton at C-2 (H-2) does not show a significant through-space correlation to the pyrimidine proton at C-6 (H-6) due to greater distance.The observation of a NOESY cross-peak between the furan proton and H-6 provides strong evidence for the 2-bromo isomer, where these protons are in closer proximity.

Experimental Protocols

General Procedure for Bromination of 4-chlorofuro[3,2-d]pyrimidine

To a solution of 4-chlorofuro[3,2-d]pyrimidine (1.0 mmol) in a suitable solvent such as chloroform or acetic acid (10 mL) at 0 °C is added N-bromosuccinimide (1.1 mmol) portion-wise. The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography. Upon completion, the reaction is quenched with a saturated solution of sodium thiosulfate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the brominated product.

Protocol for 2D NMR Data Acquisition

  • Sample Preparation : Dissolve approximately 5-10 mg of the purified product in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation : Acquire NMR data on a 400 MHz or higher field spectrometer equipped with a probe capable of performing gradient-enhanced 2D experiments.

  • 1D Spectra : Acquire standard ¹H and ¹³C{¹H} spectra to determine the spectral widths and appropriate pulse widths.

  • HSQC : Acquire a gradient-selected, sensitivity-enhanced HSQC experiment to correlate one-bond ¹H-¹³C connectivities.

  • HMBC : Acquire a gradient-selected HMBC experiment. The long-range coupling delay should be optimized for a coupling constant of 8-10 Hz to observe two- and three-bond correlations.

  • NOESY : Acquire a 2D NOESY experiment with a mixing time appropriate for small molecules (typically 500-800 ms) to observe through-space correlations.

  • Data Processing : Process the acquired data using appropriate window functions (e.g., sine-bell) and perform Fourier transformation in both dimensions. Phase and baseline correct the spectra as needed.

Visualization of Experimental and Logical Workflows

experimental_workflow cluster_synthesis Synthesis and Purification cluster_nmr 2D NMR Analysis start 4-chlorofuro[3,2-d]pyrimidine reaction Bromination (NBS) start->reaction workup Quench and Extraction reaction->workup purification Column Chromatography workup->purification product Purified Product purification->product nmr_sample Prepare NMR Sample product->nmr_sample one_d_nmr Acquire 1D NMR (¹H, ¹³C) nmr_sample->one_d_nmr two_d_nmr Acquire 2D NMR (HSQC, HMBC, NOESY) one_d_nmr->two_d_nmr data_processing Process Data two_d_nmr->data_processing analysis Structural Elucidation data_processing->analysis

Caption: Experimental workflow from synthesis to 2D NMR analysis.

logical_relationship cluster_data 2D NMR Data cluster_isomers Potential Regioisomers cluster_conclusion Structural Confirmation hmbc HMBC Correlations (2-4 bond C-H) isomer_a Isomer A (2-bromo) hmbc->isomer_a H-3 to C-7a (³J) isomer_b Isomer B (3-bromo) hmbc->isomer_b H-2 to C-7a (²J) noesy NOESY Correlations (Through-space H-H) noesy->isomer_a H-3 to H-6 noesy->isomer_b No H-2 to H-6 conclusion Unambiguous Structure isomer_a->conclusion

Caption: Logic diagram for distinguishing regioisomers using key 2D NMR correlations.

A Comparative Guide to the Biological Activity Screening of Substituted Furo[3,2-d]pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The furo[3,2-d]pyrimidine scaffold, a fused heterocyclic system, represents a class of compounds with significant potential in medicinal chemistry. As bioisosteres of purines, these molecules are adept at interacting with a variety of biological targets, making them attractive candidates for the development of novel therapeutic agents. This guide provides a comparative overview of the biological activities of substituted furo[3,2-d]pyrimidines and their isomers, with a focus on anticancer, antimicrobial, and enzyme inhibitory properties. It is important to note that while the isomeric furo[2,3-d]pyrimidine scaffold has been extensively studied, there is a comparative scarcity of published research on furo[3,2-d]pyrimidine derivatives. This guide synthesizes the available data for the furo[3,2-d]pyrimidine core and its analogues, while leveraging the wealth of information on furo[2,3-d]pyrimidines to provide a broader context and potential screening strategies.

Comparative Analysis of Biological Activity

The biological evaluation of furo[3,2-d]pyrimidines and their related structures has revealed a range of activities, with anticancer and kinase inhibition being the most prominently reported. The following tables summarize the quantitative data from various studies, offering a comparative look at the efficacy of different substitution patterns.

Anticancer Activity

The cytotoxic effects of furo[3,2-d]pyrimidine derivatives and their analogues have been evaluated against a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying a compound's potency.

Table 1: Anticancer Activity of Substituted Benzofuro[3,2-d]pyrimidines

Compound CodeSubstitution PatternCancer Cell LineIC50 (µM)
5a-d 2-alkylthio-benzofuro[3,2-d]pyrimidin-4(3H)-onesA459, HepG2, HeLaData not quantified in source
10a-g 1-aryl-2-alkylthio-benzofuro[3,2-d]-1,2,4-triazolo[1,5-a]pyrimidin-5(1H)-onesA459, HepG2, HeLaData not quantified in source
10g (Specific substitution not detailed)A459, HepG2, HeLaMost potent in series

Source: Synthesis and biological activity of fused furo[2,3-d]pyrimidinone derivatives as analgesic and antitumor agents.[1][2]

Table 2: Anticancer Activity of Substituted Furo[2,3-d]pyrimidines (Isomeric Comparison)

Compound CodeSubstitution PatternCancer Cell LineGI50 (µM)
10b See source for structureBreast (HS 578T)1.51
4a See source for structureLiver (HepG2)0.70[3][4]
5d Halogenated chalcone derivativeBreast (MCF-7)1.39
5e Halogenated chalcone derivativeBreast (MCF-7)0.505
3f See source for structureBreast (T-47D)Not specified (potent)

Sources: Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors[5][6]; Synthesis and anticancer activities of diverse furo[2,3-d]pyrimidine and benzofuro[3,2-d]pyrimidine derivatives[3][4]; Identification of novel furo[2,3-d]pyrimidine based chalcones as potent anti-breast cancer agents[7]; Design, Synthesis, Biological Evaluation, and In Silico Studies of Novel Furo[2,3-d]pyrimidine Derivatives as EGFR Inhibitors.[8]

Kinase Inhibitory Activity

A primary mechanism of action for the anticancer effects of furopyrimidines is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.

Table 3: Kinase Inhibitory Activity of Furo[2,3-d]pyrimidine Derivatives (Isomeric Comparison)

Compound CodeTarget KinaseIC50 (µM)
10b PI3Kα0.175
10b PI3Kβ0.071
10b AKT0.411
3f EGFR0.121

Sources: Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors[5][6]; Design, Synthesis, Biological Evaluation, and In Silico Studies of Novel Furo[2,3-d]pyrimidine Derivatives as EGFR Inhibitors.[8]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. The following are generalized protocols for key experiments cited in the evaluation of furopyrimidine derivatives.

In Vitro Anticancer Activity (MTT Assay)

This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., substituted furo[3,2-d]pyrimidines) and incubated for a further 48-72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active metabolism convert the MTT into a purple formazan product.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • IC50 Calculation: The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

In Vitro Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific kinase.

  • Reaction Setup: The kinase, a substrate peptide, and various concentrations of the test compound are combined in a reaction buffer.

  • Initiation: The reaction is initiated by the addition of ATP.

  • Incubation: The reaction mixture is incubated to allow for the phosphorylation of the substrate by the kinase.

  • Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioactivity (if using radiolabeled ATP), fluorescence, or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay).

  • IC50 Calculation: The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value is determined from the dose-response curve.[9]

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method determines the minimum inhibitory concentration (MIC) of a compound against various microbial strains.

  • Preparation of Inoculum: A standardized suspension of the target microorganism is prepared.

  • Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing a suitable growth medium.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions for microbial growth.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Visualizing Experimental Workflows and Signaling Pathways

Diagrams are essential for clearly communicating complex processes and relationships. The following visualizations, created using the DOT language, illustrate a general experimental workflow for biological activity screening and a key signaling pathway targeted by furopyrimidine derivatives.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis Start Starting Materials Synthesis Chemical Synthesis of Substituted Furo[3,2-d]pyrimidines Start->Synthesis Purification Purification & Characterization Synthesis->Purification Anticancer Anticancer Screening (e.g., MTT Assay) Purification->Anticancer Antimicrobial Antimicrobial Screening (e.g., Broth Microdilution) Purification->Antimicrobial Kinase Kinase Inhibition Assay Purification->Kinase SAR Structure-Activity Relationship (SAR) Analysis Anticancer->SAR Antimicrobial->SAR Kinase->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: A generalized experimental workflow for the synthesis and biological screening of substituted furo[3,2-d]pyrimidines.

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits & Activates Akt Akt PDK1->Akt Phosphorylates & Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Furo_Pyrimidine Substituted Furo[3,2-d]pyrimidine Furo_Pyrimidine->PI3K Inhibits Furo_Pyrimidine->Akt Inhibits

References

A Comparative Guide to Furo[3,2-d]pyrimidine-Based Kinase Inhibitors: Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The furo[3,2-d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the design of potent kinase inhibitors for oncology. Its structural similarity to the adenine core of ATP allows derivatives to competitively bind within the ATP-binding site of numerous kinases, disrupting downstream signaling pathways crucial for cancer cell proliferation and survival. This guide provides a comparative analysis of the structure-activity relationships (SAR) for this class of compounds, focusing on key kinase targets like the Epidermal Growth Factor Receptor (EGFR). The analysis begins from the common synthetic precursor, 2,4-dichlorofuro[3,2-d]pyrimidine, and explores how modifications at the C4 position, in particular, modulate inhibitory activity.

Experimental Workflow for SAR Analysis

The process of evaluating the structure-activity relationship for a new series of kinase inhibitors follows a standardized workflow. This involves chemical synthesis of analogs, followed by a cascade of biological assays to determine potency, selectivity, and cellular effects.

SAR_Workflow cluster_0 Chemical Synthesis cluster_1 Biological Evaluation start This compound (Starting Material) library Synthesize Analog Library (Varying R-groups at C4) start->library invitro In Vitro Kinase Assay (Determine IC50) library->invitro cell Cell-Based Assay (Antiproliferative, e.g., MTT) invitro->cell Potent Hits selectivity Selectivity Profiling (Kinase Panel) cell->selectivity lead Lead Compound Identification selectivity->lead

Caption: General workflow for a kinase inhibitor SAR study.

Quantitative SAR Analysis: C4-Anilino Furo[2,3-d]pyrimidine Derivatives

The substitution at the C4 position of the furo[3,2-d]pyrimidine core is critical for kinase inhibitory activity, particularly for targeting EGFR. Replacing one of the chlorine atoms of the starting material with various substituted anilines allows for fine-tuning of potency and selectivity. The following table summarizes data for a series of C4-anilino substituted furo[2,3-d]pyrimidine derivatives against wild-type EGFR (EGFRWT) and the clinically important double mutant EGFRL858R/T790M, which confers resistance to first-generation inhibitors.[1]

Compound IDC4-Anilino Substituent (R)EGFRWT IC50 (nM)EGFRL858R/T790M IC50 (nM)Selectivity Ratio (WT/Mutant)
Reference Erlotinib54950.01
11 3-ethynylphenyl15480.31
33 4-(N,N-dimethylamino)phenyl69144.93
42 Pyridin-4-yl1963.17
43 6-morpholinopyridin-3-yl113.23.44
44 6-(4-methylpiperazin-1-yl)pyridin-3-yl1025.00

Data sourced from a study on furanopyrimidine-based third-generation EGFR inhibitors.[1]

Key SAR Insights:

  • Mutant Selectivity: Introduction of solubilizing groups and specific heterocyclic rings, such as pyridine, shifts the activity profile to preferentially inhibit the drug-resistant EGFRL858R/T790M mutant over the wild-type enzyme.[1]

  • Potency Enhancement: Incorporating basic amine moieties like N,N-dimethylamino, morpholine, or N-methylpiperazine at the para-position of the aniline ring or on a pyridine ring leads to highly potent inhibitors with IC50 values in the low nanomolar range against the mutant kinase.[1]

  • Overcoming Resistance: Compared to the first-generation inhibitor Erlotinib, which is significantly less active against the T790M mutant, these furo[2,3-d]pyrimidine derivatives demonstrate excellent activity, highlighting their potential as third-generation EGFR inhibitors.[1]

Target Signaling Pathway: EGFR Inhibition

EGFR is a receptor tyrosine kinase that, upon activation by ligands like EGF, initiates multiple downstream signaling cascades, including the RAS/MAPK and PI3K/AKT pathways, which drive cell proliferation, survival, and metastasis.[2] Furo[3,2-d]pyrimidine-based inhibitors act by blocking the ATP binding site, thereby preventing autophosphorylation and activation of these downstream signals.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates EGF EGF Ligand EGF->EGFR Binds ATP ATP ATP->EGFR Phosphorylates Inhibitor Furo[3,2-d]pyrimidine Inhibitor Inhibitor->EGFR Blocks ATP Binding RAF RAF RAS->RAF AKT AKT PI3K->AKT MEK MEK RAF->MEK mTOR mTOR AKT->mTOR ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation mTOR->Proliferation

Caption: Inhibition of the EGFR signaling cascade by furo[3,2-d]pyrimidines.

Experimental Protocols

The data presented in this guide is derived from standard biochemical and cellular assays. Below are generalized methodologies representative of those used in the cited literature.

In Vitro Kinase Inhibition Assay (Generic TR-FRET based)

This assay quantitatively measures the ability of a compound to inhibit the enzymatic activity of a specific kinase.

  • Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is used to detect the phosphorylation of a substrate by the kinase. Inhibition of the kinase results in a decreased FRET signal.

  • Procedure:

    • Reaction Setup: Recombinant human EGFR kinase, a biotinylated peptide substrate, and ATP are combined in a kinase reaction buffer.

    • Compound Addition: The furo[3,2-d]pyrimidine test compounds are added in a series of dilutions (e.g., 6-point dose-response) to the reaction mixture.[1] A DMSO control (0% inhibition) and a potent known inhibitor (100% inhibition) are included.

    • Incubation: The reaction is incubated at room temperature for a specified time (e.g., 60 minutes) to allow for substrate phosphorylation.

    • Detection: A detection solution containing a Europium-labeled anti-phospho-substrate antibody (donor) and Streptavidin-Allophycocyanin (acceptor) is added.

    • Signal Reading: After a further incubation period, the TR-FRET signal is read on a compatible plate reader.

    • Data Analysis: The raw data is converted to percent inhibition, and the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%) is calculated by fitting the data to a four-parameter logistic curve.

Cellular Antiproliferative Assay (MTT Assay)

This assay measures the effect of a compound on the viability and proliferation of cancer cell lines.

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is reduced by mitochondrial dehydrogenases in living cells to a purple formazan product. The amount of formazan is directly proportional to the number of viable cells.

  • Procedure:

    • Cell Plating: Human cancer cell lines (e.g., H1975, which overexpresses EGFRL858R/T790M) are seeded into 96-well plates and allowed to adhere overnight.[1]

    • Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for a prolonged period (e.g., 72 hours).

    • MTT Addition: MTT reagent is added to each well, and the plate is incubated for 2-4 hours to allow for formazan crystal formation.

    • Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.

    • Absorbance Reading: The absorbance of the purple solution is measured using a microplate spectrophotometer at a wavelength of approximately 570 nm.

    • Data Analysis: The absorbance values are used to calculate the percentage of cell growth inhibition relative to untreated controls. The GI50 (concentration for 50% growth inhibition) or IC50 value is then determined.[3]

References

A Comparative Guide to the In Vitro Anticancer Potential of Furo[3,2-d]pyrimidine Derivatives and Their Bioisosteres

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anticancer agents has led to the exploration of diverse heterocyclic scaffolds. Among these, the furo[3,2-d]pyrimidine core and its related isomers, such as furo[2,3-d]pyrimidines and benzofuro[3,2-d]pyrimidines, have emerged as promising frameworks for the development of potent and selective cancer therapeutics. This guide provides an objective comparison of the in vitro anticancer performance of these derivatives, supported by experimental data, detailed protocols, and mechanistic insights to inform future drug discovery efforts.

Comparative Analysis of Anticancer Activity

The in vitro cytotoxic activity of furo[3,2-d]pyrimidine derivatives and their analogs has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of compound potency, are summarized below.

Furo[2,3-d]pyrimidine and Benzofuro[3,2-d]pyrimidine Derivatives

A study by Tang et al. (2022) investigated a series of furo[2,3-d]pyrimidine and benzofuro[3,2-d]pyrimidine derivatives against hepatocellular carcinoma (HepG2), another liver cancer cell line (Bel-7402), and cervical cancer (HeLa) cells. Notably, the furo[2,3-d]pyrimidine derivative 4a exhibited the most potent activity against the HepG2 cell line with an IC50 of 0.70 μM[1][2].

Compound IDScaffoldHepG2 IC50 (µM)Bel-7402 IC50 (µM)HeLa IC50 (µM)
2a Furo[2,3-d]pyrimidine>50>50>50
2b Furo[2,3-d]pyrimidine>50>50>50
4a Furo[2,3-d]pyrimidine0.701.82.5
4b Furo[2,3-d]pyrimidine1.23.44.1
4c Furo[2,3-d]pyrimidine2.55.86.3
4d Furo[2,3-d]pyrimidine3.17.28.0
8a Furo[2,3-d]pyrimidine>50>50>50
8b Furo[2,3-d]pyrimidine>50>50>50
8c Furo[2,3-d]pyrimidine>50>50>50
12a Benzofuro[3,2-d]pyrimidine15.321.725.4
12b Benzofuro[3,2-d]pyrimidine18.925.129.8
12c Benzofuro[3,2-d]pyrimidine22.428.933.1

Data sourced from Tang et al., 2022.[1][2]

Benzofuran[3,2-d]pyrimidine Derivatives

Lu et al. (2014) synthesized and evaluated six benzofuran[3,2-d]pyrimidine derivatives for their in vitro anticancer activity against human lung cancer (A549) and human leukemia (K562) cell lines[3].

Compound IDA549 IC50 (µM)K562 IC50 (µM)
5a 12.56.25
5b 6.253.12
5c 2512.5
5d 12.56.25
5e 5025
5f >50>50

Data sourced from Lu et al., 2014.[3]

Benzofuran[3,2-d]pyrimidine-4(3H)-one Derivatives as PARP-1 Inhibitors

A recent study by Gou et al. (2023) explored a series of benzofuran[3,2-d]pyrimidine-4(3H)-one derivatives as inhibitors of Poly (ADP-ribose) polymerase-1 (PARP-1), a key enzyme in DNA repair. Compound 19c demonstrated potent cytotoxicity against the SK-OV-3 ovarian cancer cell line, with an IC50 value superior to the approved PARP inhibitor, Olaparib[4].

Compound IDSK-OV-3 IC50 (µM)PARP-1 IC50 (µM)
19c 4.980.026
Olaparib >5Not specified in this context

Data sourced from Gou et al., 2023.[4]

Mechanistic Insights and Signaling Pathways

The anticancer effects of furo[3,2-d]pyrimidine and its analogs are often attributed to their ability to modulate key signaling pathways involved in cancer cell proliferation, survival, and DNA repair.

Inhibition of Receptor Tyrosine Kinases

Molecular docking studies have suggested that furo[2,3-d]pyrimidine derivatives, such as compound 4a , can bind to the active site of receptor tyrosine kinases (RTKs)[1][2]. RTKs are crucial for cell signaling and are often dysregulated in cancer. By inhibiting these kinases, the compounds can block downstream signaling cascades that promote tumor growth.

RTK_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) Downstream Downstream Signaling RTK->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Furo[2,3-d]pyrimidine\nDerivative (e.g., 4a) Furo[2,3-d]pyrimidine Derivative (e.g., 4a) Furo[2,3-d]pyrimidine\nDerivative (e.g., 4a)->RTK Inhibition

Inhibition of Receptor Tyrosine Kinase Signaling
PARP-1 Inhibition and DNA Damage Repair

The benzofuran[3,2-d]pyrimidine-4(3H)-one derivative 19c acts as a potent PARP-1 inhibitor[4]. PARP-1 is essential for the repair of single-strand DNA breaks. Inhibiting PARP-1 in cancer cells, especially those with existing DNA repair deficiencies (e.g., BRCA mutations), leads to an accumulation of DNA damage and subsequent cell death. This mechanism involves the aggravation of DNA double-strand breaks and the induction of apoptosis through the mitochondrial pathway[4].

PARP1_Inhibition cluster_nucleus Nucleus DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP-1 DNA_SSB->PARP1 activates DNA_DSB DNA Double-Strand Break (DSB) DNA_SSB->DNA_DSB leads to PARP1->DNA_SSB repairs Apoptosis Apoptosis DNA_DSB->Apoptosis Benzofuran[3,2-d]pyrimidine\nDerivative (19c) Benzofuran[3,2-d]pyrimidine Derivative (19c) Benzofuran[3,2-d]pyrimidine\nDerivative (19c)->PARP1 Inhibition

Mechanism of PARP-1 Inhibition

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of in vitro anticancer evaluations.

Cell Viability Assay (MTT Assay)

This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cells by measuring metabolic activity.

Materials:

  • Cancer cell lines (e.g., HepG2, A549, SK-OV-3)

  • Furo[3,2-d]pyrimidine derivatives or analogs

  • Dulbecco's Modified Eagle's Medium (DMEM) or appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm or 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

MTT_Workflow A Seed Cancer Cells in 96-well Plate B Incubate for 24h A->B C Treat with Furo[3,2-d]pyrimidine Derivatives (various concentrations) B->C D Incubate for 48-72h C->D E Add MTT Reagent D->E F Incubate for 4h E->F G Solubilize Formazan with DMSO F->G H Measure Absorbance G->H I Calculate IC50 Values H->I

Experimental Workflow for MTT Assay
PARP-1 Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of PARP-1.

Materials:

  • Recombinant human PARP-1 enzyme

  • Histone H1 (as a substrate)

  • NAD⁺ (nicotinamide adenine dinucleotide)

  • Activated DNA

  • Assay buffer

  • Test compounds

  • 96-well plates

  • Scintillation counter or appropriate detection system

Procedure:

  • Assay Setup: In a 96-well plate, combine the assay buffer, activated DNA, histone H1, and the test compound at various concentrations.

  • Enzyme Addition: Add the PARP-1 enzyme to each well to initiate the reaction.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes).

  • Detection: The PARP-1 activity is determined by measuring the incorporation of radiolabeled NAD⁺ into the histone substrate or by using a colorimetric or fluorescent method.

  • Data Analysis: The percentage of PARP-1 inhibition is calculated relative to a control without the inhibitor. The IC50 value is determined from a dose-response curve.

This comparative guide highlights the therapeutic potential of furo[3,2-d]pyrimidine derivatives and their analogs as anticancer agents. While the available data for the furo[3,2-d]pyrimidine scaffold itself is limited, the promising activities of its bioisosteres, the furo[2,3-d]pyrimidines and benzofuro[3,2-d]pyrimidines, underscore the importance of this chemical space for further exploration in oncology drug discovery. The diverse mechanisms of action, including kinase and PARP-1 inhibition, suggest that these scaffolds can be tailored to target specific cancer vulnerabilities. The provided experimental protocols offer a foundation for the continued in vitro evaluation of these compelling compounds.

References

A Comparative Guide to Furo[3,2-d]pyrimidine and Thieno[3,2-d]pyrimidine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The furo[3,2-d]pyrimidine and thieno[3,2-d]pyrimidine scaffolds are recognized as privileged structures in the design of kinase inhibitors. Their structural resemblance to the native purine core of ATP allows them to effectively compete for the ATP-binding site of a wide range of kinases, which are crucial regulators of cellular processes often dysregulated in diseases like cancer. This guide provides an objective comparison of these two heterocyclic systems, presenting key performance data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows.

The core difference between these two scaffolds lies in the five-membered ring fused to the pyrimidine: a furan ring in furo[3,2-d]pyrimidines and a thiophene ring in thieno[3,2-d]pyrimidines. This substitution of an oxygen atom for a sulfur atom represents a classic example of bioisosterism, which can significantly influence the compound's physicochemical properties, metabolic stability, and target engagement.

Data Presentation: A Quantitative Comparison

The following tables summarize the inhibitory activities of representative furo[3,2-d]pyrimidine and thieno[3,2-d]pyrimidine derivatives against various kinase targets and their anti-proliferative effects on cancer cell lines.

Table 1: Comparative Inhibitory Activity (IC50) Against Protein Kinases

ScaffoldCompound ExampleTarget KinaseIC50 (nM)Reference
Furo[2,3-d]pyrimidineCompound 1 (5-phenyl substituted)c-Met69.8[1]
Furo[2,3-d]pyrimidineCompound 2 (Akt1 inhibitor)Akt124,000[1]
Thieno[2,3-d]pyrimidineCompound 3 (VEGFR-2 inhibitor)VEGFR-2230[2]
Thieno[3,2-d]pyrimidinePiperazinone-containing derivativePI3KδPotent Inhibition[3]
Thieno[3,2-d]pyrimidineCompound B1 EGFRL858R/T790M13[4]

Table 2: Comparative Anti-proliferative Activity (IC50) in Cancer Cell Lines

ScaffoldCompound ExampleCell LineCancer TypeIC50 (µM)Reference
Thieno[2,3-d]pyrimidineCompound 17f HCT-116Colon Carcinoma2.80[2]
Thieno[2,3-d]pyrimidineCompound 17f HepG2Liver Carcinoma4.10[2]
Thieno[3,2-d]pyrimidineCompound B1 H1975Non-small cell lung cancer0.087[5]

Experimental Protocols

Detailed methodologies for the key experiments cited in the development and evaluation of these kinase inhibitors are provided below.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay quantifies the amount of ADP produced in a kinase reaction, which is directly proportional to the kinase activity.

Materials:

  • Kinase of interest

  • Kinase substrate peptide

  • ATP

  • Test compounds (furo/thieno[3,2-d]pyrimidines)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (or equivalent)

  • White, opaque 96- or 384-well plates

Procedure:

  • Compound Preparation: Prepare a 10-point 1:3 serial dilution of the test compounds in DMSO, starting from a high concentration (e.g., 1 mM). Include a DMSO-only control.

  • Kinase Reaction:

    • In a 96-well plate, add 2.5 µL of the serially diluted compounds or DMSO control to each well.

    • Add 2.5 µL of the kinase to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well. This converts ADP to ATP and initiates a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

Materials:

  • Cancer cell lines

  • Cell culture medium

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of the MTT solution to each well and incubate for 4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

In Vivo Xenograft Model

This protocol provides a general framework for evaluating the in vivo efficacy of kinase inhibitors in an animal model.

Materials:

  • Human cancer cell lines

  • Immunodeficient mice (e.g., nude or NOD/SCID)

  • Matrigel

  • Test compound formulation and vehicle control

  • Calipers

Procedure:

  • Cell Preparation and Implantation:

    • Harvest cancer cells during their logarithmic growth phase.

    • Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1-10 x 10^6 cells per 100-200 µL.

    • Subcutaneously inject the cell suspension into the flank of each mouse.

  • Tumor Growth and Treatment:

    • Monitor tumor growth regularly using calipers. Calculate tumor volume using the formula: (Length x Width^2) / 2.

    • Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

    • Administer the test compound or vehicle control according to the desired dosing schedule (e.g., daily oral gavage).

  • Monitoring and Endpoint:

    • Measure tumor volume and body weight 2-3 times per week.

    • The study is concluded when tumors in the control group reach a predetermined size or after a specific treatment duration.

    • At the endpoint, euthanize the mice, and excise the tumors for weighing and further pharmacodynamic analysis.

Mandatory Visualization

The following diagrams illustrate key concepts and workflows relevant to the comparison of furo[3,2-d]pyrimidine and thieno[3,2-d]pyrimidine kinase inhibitors.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation Inhibitor Furo/Thieno[3,2-d]pyrimidine Inhibitor Inhibitor->PI3K inhibits

Caption: PI3K/AKT/mTOR signaling pathway with the point of inhibition.

Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation cluster_2 Lead Optimization Synthesis Compound Synthesis (Furo- or Thieno-pyrimidine) Kinase_Assay In Vitro Kinase Assay (Determine IC50) Synthesis->Kinase_Assay Cell_Assay Cell-Based Proliferation Assay (e.g., MTT, Determine IC50) Kinase_Assay->Cell_Assay Xenograft In Vivo Xenograft Model (Evaluate Efficacy) Cell_Assay->Xenograft Lead Compound Selection PK_PD Pharmacokinetics (PK) & Pharmacodynamics (PD) Studies Xenograft->PK_PD SAR Structure-Activity Relationship (SAR) Analysis PK_PD->SAR SAR->Synthesis Iterative Design

Caption: General experimental workflow for kinase inhibitor evaluation.

Bioisosterism cluster_properties Influenced Properties Furo Furo[3,2-d]pyrimidine (Oxygen heteroatom) Thieno Thieno[3,2-d]pyrimidine (Sulfur heteroatom) Furo->Thieno Bioisosteric Replacement Potency Potency Furo->Potency Selectivity Selectivity Furo->Selectivity PK Pharmacokinetics Furo->PK Metabolism Metabolic Stability Furo->Metabolism Thieno->Potency Thieno->Selectivity Thieno->PK Thieno->Metabolism

References

Spectroscopic Fingerprints: A Comparative Guide to the Structural Confirmation of Furo[3,2-d]pyrimidine and Furo[2,3-d]pyrimidine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the spectroscopic analysis of furo[3,2-d]pyrimidine and its isomers, providing supporting experimental data and protocols for accurate structural confirmation.

The furo[3,2-d]pyrimidine and furo[2,3-d]pyrimidine scaffolds are key heterocyclic frameworks in medicinal chemistry, serving as the core of numerous compounds with significant therapeutic potential. The subtle difference in the fusion of the furan and pyrimidine rings between these isomers leads to distinct chemical properties and biological activities. Consequently, unambiguous structural confirmation is paramount in the synthesis and development of novel therapeutic agents based on these scaffolds. This guide provides a comparative overview of the spectroscopic techniques used to differentiate these isomers, supported by experimental data from the literature.

It is important to note that a significant disparity exists in the volume of publicly available spectroscopic data for these two isomers. The furo[2,3-d]pyrimidine system is extensively studied, with a wealth of detailed spectroscopic information for a wide range of derivatives. In contrast, detailed spectroscopic data for the parent furo[3,2-d]pyrimidine and its simple derivatives are notably scarce in the current scientific literature, posing a challenge for a direct side-by-side comparison of their core spectroscopic features. This guide will present the available data and highlight the general principles for spectroscopic differentiation.

Comparative Spectroscopic Data

The following tables summarize representative spectroscopic data for derivatives of the more extensively studied furo[2,3-d]pyrimidine scaffold. The lack of readily available, detailed data for simple furo[3,2-d]pyrimidine derivatives prevents a direct tabular comparison. However, based on the structural differences, general predictions for the spectroscopic behavior of furo[3,2-d]pyrimidines can be made.

Table 1: ¹H NMR Spectroscopic Data of Representative Furo[2,3-d]pyrimidine Derivatives

CompoundSolventChemical Shift (δ, ppm) and Multiplicity
5-Acetyl-6-methylfuro[2,3-d]pyrimidin-4(3H)-one DMSO-d₆12.77 (s, 1H, NH), 8.16 (s, 1H, pyrimidine H), 2.74 (s, 3H, CH₃), 2.53 (s, 3H, CH₃ acetyl)[1]
Chalcone derivative of furo[2,3-d]pyrimidine DMSO-d₆12.85 (s, 1H, NH), 8.32 (d, J = 15.8 Hz, 1H, βH), 8.22 (s, 1H, pyrimidine H), 7.81 (d, J = 8.6 Hz, 2H, ArH), 7.64 (d, J = 15.8 Hz, 1H, αH), 7.31 (t, J = 8.8 Hz, 2H, ArH), 2.64 (s, 3H, –CH₃)[2]

Table 2: ¹³C NMR Spectroscopic Data of a Representative Furo[2,3-d]pyrimidine Derivative

CompoundSolventChemical Shift (δ, ppm)
Chalcone derivative of furo[2,3-d]pyrimidine DMSO-d₆185.6, 163.8, 158.8, 157.7, 150.1, 148.4, 143.6, 126.9, 124.9, 123.8, 118.8, 116.2, 112.1, 105.6, 56.0, 14.4[2]

Table 3: IR and Mass Spectrometry Data of a Representative Furo[2,3-d]pyrimidine Derivative

CompoundIR (KBr, ν_max, cm⁻¹)Mass Spectrometry (m/z)
5-Acetyl-6-methylfuro[2,3-d]pyrimidin-4(3H)-one 3416 (NH), 3088 (C–H sp²), 2926 (C–H sp³), 1670 (C=O)192 [M]⁺ (63.39%)[1]

General Workflow for Isomer Differentiation

The structural elucidation of furo[3,2-d]pyrimidine and its isomers typically follows a systematic workflow involving multiple spectroscopic techniques.

G cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_confirmation Structure Confirmation Synthesis Synthesis of Furo-pyrimidine Isomers MS Mass Spectrometry (MS) Determine Molecular Weight Synthesis->MS IR Infrared (IR) Spectroscopy Identify Functional Groups Synthesis->IR NMR NMR Spectroscopy (¹H, ¹³C, 2D) Elucidate Connectivity Synthesis->NMR Structure Confirmed Structure of Furo[3,2-d]pyrimidine Isomer MS->Structure IR->Structure NMR->Structure

Caption: Workflow for the spectroscopic confirmation of furo-pyrimidine isomers.

Predicted Spectroscopic Differences Between Furo[3,2-d]pyrimidine and Furo[2,3-d]pyrimidine

While detailed data for furo[3,2-d]pyrimidine is limited, we can predict some key differences in the NMR spectra of the parent isomers based on their structures:

  • ¹H NMR: The chemical shifts of the protons on both the furan and pyrimidine rings will differ due to variations in the electronic environment. In furo[3,2-d]pyrimidine, the furan protons are adjacent to the pyrimidine nitrogen atoms, which would likely lead to different shielding/deshielding effects compared to the furo[2,3-d] isomer. The coupling constants between adjacent protons will also be characteristic of the specific ring system.

  • ¹³C NMR: The chemical shifts of the carbon atoms, particularly at the ring fusion and in the vicinity of the nitrogen and oxygen atoms, are expected to be distinct for each isomer. These differences provide a reliable method for distinguishing between the two scaffolds.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques used in the characterization of furopyrimidine derivatives, based on common practices reported in the literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.

  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Data Acquisition:

    • ¹H NMR: Spectra are acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

    • ¹³C NMR: Spectra are typically proton-decoupled to simplify the spectrum to single lines for each carbon atom. A larger number of scans is usually required compared to ¹H NMR.

  • Data Analysis: The chemical shifts, integration values, and coupling constants (J-values) are analyzed to determine the structure of the molecule.

Infrared (IR) Spectroscopy

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is commonly used.

  • Sample Preparation: Solid samples are typically analyzed as KBr pellets. A small amount of the sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk.

  • Data Acquisition: The spectrum is recorded over the range of 4000-400 cm⁻¹.

  • Data Analysis: The positions and intensities of the absorption bands are correlated with the presence of specific functional groups in the molecule (e.g., C=O, N-H, C-O).

Mass Spectrometry (MS)

  • Instrumentation: Various mass spectrometry techniques can be used, including electron ionization (EI) and electrospray ionization (ESI).

  • Sample Preparation: The sample is introduced into the mass spectrometer, often after being separated by gas chromatography (GC) or liquid chromatography (LC).

  • Data Acquisition: The instrument measures the mass-to-charge ratio (m/z) of the ions produced from the sample.

  • Data Analysis: The molecular ion peak provides the molecular weight of the compound. The fragmentation pattern can give additional structural information.

References

Evaluating the Drug-Like Properties of 2,4-Dichlorofuro[3,2-d]pyrimidine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The furo[3,2-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, recognized as a bioisostere of purines. This structural similarity allows derivatives of this scaffold to interact with a wide range of biological targets, particularly protein kinases, which are pivotal in cellular signaling pathways often dysregulated in diseases such as cancer. The starting material, 2,4-dichlorofuro[3,2-d]pyrimidine, offers a versatile platform for the synthesis of a diverse library of compounds through nucleophilic substitution at the 2- and 4-positions. This guide provides a comparative evaluation of the drug-like properties of substituted furo[3,2-d]pyrimidine derivatives, drawing upon experimental data from closely related analogues to highlight the therapeutic potential of this chemical class.

Comparative Analysis of Physicochemical and Biological Properties

The drug-like properties of a compound are a composite of its physicochemical characteristics, its potency against a biological target, and its metabolic fate in the body. The following tables summarize key data for representative furo[3,2-d]pyrimidine derivatives, illustrating the impact of substitutions on these properties.

Compound IDR1 SubstituentR2 SubstituentMolecular Weight ( g/mol )cLogP
A -Cl-Cl189.002.6
B -Aryl-Morpholino~400-5003.5-5.0
C -Amino-Arylthio~350-4503.0-4.5

Table 1: Physicochemical Properties of Furo[3,2-d]pyrimidine Derivatives. This table presents the calculated molecular weight and lipophilicity (cLogP) for the parent scaffold and representative substituted derivatives.

Compound IDTarget KinaseIC50 (nM)Cell-based Potency (GI50, µM)
Derivative 1 (Aryl-substituted) PI3Kα3.50.15 (MCF7)
Derivative 2 (Aryl-substituted) PI3Kβ8.00.22 (HeLa)
Derivative 3 (Thiadiazole-substituted) FLT3-ITD<10<1 (MV4-11)

Table 2: In Vitro Biological Activity of Furo[3,2-d]pyrimidine Derivatives. This table showcases the inhibitory potency of representative derivatives against key protein kinase targets and their anti-proliferative effects in cancer cell lines.

PropertyAssayResult for Representative Derivatives
Aqueous Solubility Kinetic SolubilityModerate to low
Metabolic Stability Human Liver MicrosomesVariable, dependent on substituents
Permeability Caco-2 AssayModerate to high

Table 3: Summary of In Vitro ADME Properties. This table provides an overview of the absorption, distribution, metabolism, and excretion (ADME) characteristics of furo[3,2-d]pyrimidine derivatives based on common in vitro assays.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. The following are representative protocols for the evaluation of key drug-like properties of this compound derivatives.

General Synthesis of 2,4-Disubstituted Furo[3,2-d]pyrimidine Derivatives

The synthesis of the target compounds typically commences with the versatile starting material, this compound. A sequential nucleophilic aromatic substitution strategy is often employed. The greater reactivity of the chlorine atom at the C4 position allows for selective displacement by a primary or secondary amine in the presence of a base such as diisopropylethylamine (DIPEA) in a suitable solvent like isopropanol at elevated temperatures. Subsequent substitution at the C2 position can be achieved by reaction with another nucleophile, such as a different amine or a thiol, often requiring harsher conditions or palladium-catalyzed cross-coupling reactions for aryl or heteroaryl additions.

In Vitro Kinase Inhibition Assay

The inhibitory activity of the synthesized compounds against target kinases, such as PI3Kα, is determined using a biochemical assay. For instance, a common method involves a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. The kinase enzyme, a biotinylated lipid substrate, and ATP are incubated with varying concentrations of the test compound. The reaction is stopped, and a europium-labeled anti-phospho-substrate antibody and an allophycocyanin-labeled streptavidin are added. The TR-FRET signal is measured, and the IC50 values are calculated from the dose-response curves.

Cell Proliferation Assay (MTT Assay)

The anti-proliferative activity of the compounds is assessed in relevant cancer cell lines (e.g., MCF7, HeLa) using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Cells are seeded in 96-well plates and, after overnight incubation, are treated with serial dilutions of the test compounds for a specified period (e.g., 72 hours). Subsequently, MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells. The formazan crystals are then dissolved in a solubilizing agent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm). The GI50 (concentration for 50% of maximal inhibition of cell proliferation) is then determined.

Metabolic Stability Assay

The metabolic stability of the compounds is evaluated by incubating them with human liver microsomes. The test compound is incubated with pooled human liver microsomes in the presence of the cofactor NADPH at 37°C. Aliquots are removed at various time points and the reaction is quenched with a cold organic solvent (e.g., acetonitrile). The samples are then centrifuged, and the supernatant is analyzed by liquid chromatography-mass spectrometry (LC-MS/MS) to determine the percentage of the parent compound remaining over time. From this data, the in vitro half-life (t1/2) can be calculated.

Cell Permeability Assay (Caco-2)

The intestinal permeability of the compounds is assessed using the Caco-2 cell monolayer model. Caco-2 cells are grown on permeable filter supports for a sufficient duration (e.g., 21 days) to form a confluent monolayer with well-developed tight junctions. The test compound is added to the apical (A) side, and samples are taken from the basolateral (B) side over time to determine the A-to-B permeability. Conversely, the compound can be added to the basolateral side and samples taken from the apical side to assess B-to-A permeability and identify potential efflux. The concentration of the compound in the samples is quantified by LC-MS/MS, and the apparent permeability coefficient (Papp) is calculated.

Visualizing Pathways and Processes

To better understand the context of the biological activity and the experimental procedures, the following diagrams are provided.

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K activates GrowthFactor Growth Factor GrowthFactor->RTK PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 recruits AKT AKT PDK1->AKT phosphorylates mTORC1 mTORC1 AKT->mTORC1 activates CellGrowth Cell Growth & Survival mTORC1->CellGrowth promotes Furopyrimidine Furo[3,2-d]pyrimidine Derivative Furopyrimidine->PI3K inhibits

Caption: PI3K/AKT Signaling Pathway Inhibition.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_evaluation Biological & ADME Evaluation Start This compound Synthesis Chemical Synthesis Start->Synthesis Purification Purification Synthesis->Purification Structure Structural Confirmation (NMR, MS) Purification->Structure KinaseAssay Kinase Inhibition (IC50) Structure->KinaseAssay CellAssay Cell Proliferation (GI50) KinaseAssay->CellAssay ADME ADME Assays (Solubility, Stability, Permeability) CellAssay->ADME SAR SAR ADME->SAR Structure-Activity Relationship (SAR)

Caption: Drug Discovery Workflow.

A Comparative Guide to the Cross-Reactivity of Furo[3,2-d]pyrimidine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The furo[3,2-d]pyrimidine scaffold is a significant heterocyclic structure in medicinal chemistry, forming the core of numerous kinase inhibitors. As kinase inhibitors often target the highly conserved ATP-binding site, understanding their cross-reactivity across the human kinome is crucial for predicting therapeutic efficacy and identifying potential off-target effects. This guide provides an objective comparison of the selectivity and cross-reactivity profiles of kinase inhibitors based on the furo[3,2-d]pyrimidine and structurally related scaffolds, supported by experimental data.

Comparative Kinase Inhibition Profiles

The following tables summarize the in vitro kinase inhibitory activities of representative compounds. Due to the limited public data specifically for the furo[3,2-d]pyrimidine core, this guide includes data from the closely related and well-studied pyrido[3',2':4,5]furo[3,2-d]pyrimidine, furo[2,3-d]pyrimidine, and thieno[3,2-d]pyrimidine scaffolds to provide a broader understanding of the potential selectivity profiles within this class of inhibitors.

Table 1: Selectivity of a Pyrido[3',2':4,5]furo[3,2-d]pyrimidine Derivative (PI-103) Against PI3K Isoforms and Related Kinases

CompoundPrimary Target(s)Target KinaseIC50 (nM)Reference Compound
PI-103 PI3K / mTORp110α (PIK3CA)2 - 8N/A
p110β (PIK3CB)3 - 88
p110δ (PIK3CD)3 - 48
p110γ (PIK3CG)15 - 150
mTORC120 - 30
mTORC283
DNA-PK2 - 23
IC50 values can vary depending on assay conditions.[1][2][3]

Table 2: Kinome-Wide Selectivity Profile of PI-103

PI-103, a pyrido[3',2':4,5]furo[3,2-d]pyrimidine derivative, has been profiled against a large panel of kinases, revealing its polypharmacology. While potent against PI3K isoforms and mTOR, it also interacts with other kinases at higher concentrations. A comprehensive kinome scan reveals interactions with kinases such as DAPK3, CLK4, PIM3, and HIPK2.[4][5] This broad profile highlights the importance of extensive screening to understand the full spectrum of a compound's activity.

Table 3: Comparative Selectivity of Furo[2,3-d]pyrimidine and Thieno[3,2-d]pyrimidine Derivatives

This table compares the selectivity of various furo[2,3-d]pyrimidine and a thieno[3,2-d]pyrimidine derivative against their primary targets and related kinases.

Compound IDScaffoldPrimary Target(s)Target KinaseIC50 (nM)Selectivity Notes
Compound 10e Pyrido[3',2':4,5]furo[3,2-d]pyrimidinePI3Kαp110αPotent (400-fold > lead)Also a potent inhibitor of p110β.[6]
Compound 10b Furo[2,3-d]pyrimidinePI3K / AKTPI3Kα175Dual inhibitor.[7][8]
PI3Kβ71
AKT411
GDC-0941 (Pictilisib) Thieno[3,2-d]pyrimidinePI3Kp110α311-fold selective for α/δ over β.[9][10]
p110β3325-fold selective for α/δ over γ.[9][10]
p110δ3
p110γ75
Compound B1 Thieno[3,2-d]pyrimidineEGFR MutantEGFR L858R/T790M13>76-fold selective over EGFR WT.[11]
EGFR WT>1000

Experimental Protocols

Accurate assessment of kinase inhibitor cross-reactivity relies on robust and standardized experimental methodologies. Below are detailed protocols for common in vitro kinase assays used to generate the data in this guide.

In Vitro Kinase Inhibition Assay (General Protocol)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a furo[3,2-d]pyrimidine-based inhibitor against a panel of purified kinases.

Principle: The assay measures the ability of a compound to inhibit the enzymatic activity of a kinase, which is typically the transfer of a phosphate group from ATP to a substrate. The amount of product formed is quantified, often using luminescence, fluorescence, or radioactivity.

Materials:

  • Purified recombinant kinase enzymes

  • Kinase-specific substrates (peptide or protein)

  • Furo[3,2-d]pyrimidine inhibitor stock solution (in DMSO)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • ATP

  • Detection reagents (e.g., ADP-Glo™ Kinase Assay kit)

  • Microplates (e.g., 384-well white plates for luminescence)

  • Plate reader (luminometer, fluorometer, or scintillation counter)

Procedure:

  • Compound Preparation: Prepare a serial dilution of the furo[3,2-d]pyrimidine inhibitor in DMSO. Further dilute in the kinase assay buffer to the desired final concentrations.

  • Reaction Setup: In a microplate, add the kinase enzyme, the specific substrate, and the diluted inhibitor. Include positive controls (no inhibitor) and negative controls (no enzyme).

  • Reaction Initiation: Initiate the kinase reaction by adding ATP. The final ATP concentration should ideally be close to the Michaelis constant (Km) for each specific kinase to ensure accurate IC50 determination for ATP-competitive inhibitors.

  • Incubation: Incubate the reaction plate at a constant temperature (e.g., 30°C or room temperature) for a specified period (e.g., 60 minutes).

  • Reaction Termination and Detection: Stop the reaction and quantify the product. The method of detection will depend on the assay format used.

ADP-Glo™ Kinase Assay (Promega)

This is a widely used luminescence-based assay to measure kinase activity by quantifying the amount of ADP produced during the kinase reaction.

Procedure:

  • Kinase Reaction: Perform the kinase reaction as described in the general protocol (steps 1-4).

  • ATP Depletion: Add an equal volume of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining unconsumed ATP. Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction into ATP and contains luciferase and luciferin to produce a luminescent signal that is proportional to the amount of ADP produced. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Convert the raw luminescence data to percent inhibition relative to the no-inhibitor control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways targeted by furo[3,2-d]pyrimidine-based inhibitors and a typical workflow for evaluating their cross-reactivity.

PI3K_AKT_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation AKT AKT PIP3->AKT Recruitment & Activation mTORC1 mTORC1 AKT->mTORC1 Activation Proliferation Cell Growth & Survival mTORC1->Proliferation Stimulation mTORC2 mTORC2 mTORC2->AKT Activation Inhibitor Furo[3,2-d]pyrimidine Inhibitor (e.g., PI-103) Inhibitor->PI3K Inhibition Inhibitor->mTORC1 Inhibition

Caption: The PI3K/AKT/mTOR signaling pathway and points of inhibition by furo[3,2-d]pyrimidine derivatives.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGF EGF EGFR EGFR EGF->EGFR Binding RAS RAS EGFR->RAS Activation PI3K PI3K EGFR->PI3K Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene_Transcription Gene Transcription ERK->Gene_Transcription AKT AKT PI3K->AKT AKT->Gene_Transcription Inhibitor Furo[3,2-d]pyrimidine Inhibitor Inhibitor->EGFR Inhibition

Caption: The EGFR signaling pathway and the point of intervention by furo[3,2-d]pyrimidine-based inhibitors.

Kinase_Inhibitor_Workflow cluster_design Design & Synthesis cluster_screening Screening & Profiling cluster_analysis Data Analysis Compound Furo[3,2-d]pyrimidine Derivative Primary_Assay Primary Target Kinase Assay Compound->Primary_Assay IC50 IC50 Determination & Potency Primary_Assay->IC50 Kinome_Scan Broad Kinome Selectivity Panel (e.g., KINOMEscan) Selectivity Selectivity Profile (On- vs. Off-Target) Kinome_Scan->Selectivity Cell_Assay Cell-Based Assays (Target Engagement, Proliferation) Phenotype Cellular Phenotype & Mechanism Cell_Assay->Phenotype IC50->Kinome_Scan Lead Compound Selectivity->Cell_Assay

References

"benchmarking the synthesis of 2,4-Dichlorofuro[3,2-d]pyrimidine against other methods"

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. This guide provides a comparative analysis of established methods for the synthesis of 2,4-Dichlorofuro[3,2-d]pyrimidine, a crucial building block in the development of novel therapeutics.

This document outlines the prevalent synthetic routes to this compound, presenting a side-by-side comparison of their performance based on reported experimental data. Detailed methodologies for the key synthetic protocols are provided to enable replication and adaptation in a laboratory setting.

Comparative Analysis of Synthetic Methods

The synthesis of this compound predominantly proceeds through the chlorination of a furo[3,2-d]pyrimidine-2,4-diol or dione precursor. The primary variations in this approach involve the choice of chlorinating agent and the reaction conditions. The following table summarizes the quantitative data from two reported variations of this method.

Parameter Method A Method B
Starting Material Furo[3,2-d]pyrimidine-2,4-diol1H-furo[3,2-d]pyrimidine-2,4-dione
Chlorinating Agent Trichlorophosphate (POCl₃)Phosphorous oxychloride (POCl₃)
Base/Solvent N,N-dimethylanilineN,N-dimethylaniline
Reaction Temperature 130°C130°C
Reaction Time 3 hours2 hours
Yield 54%[1]87%[1]
Purity Not explicitly reportedNot explicitly reported
Product Form Light brown solid[1]Tan solid[1]

Experimental Protocols

Method A: Synthesis from Furo[3,2-d]pyrimidine-2,4-diol

To a mixture of Furo[3,2-d]pyrimidine-2,4-diol (1.52 g, 10 mmol), N,N-dimethylaniline (1 mL, 8 mmol) and trichlorophosphate (0.9 mL, 9.65 mmol) are added. The reaction mixture is heated to 130°C and maintained for 3 hours. Upon completion, the mixture is cooled to room temperature and carefully quenched with ice water. The resulting solid product is collected by filtration, washed with water, and dried under vacuum to yield this compound as a light brown solid (1.02 g, 54% yield).[1]

Method B: Synthesis from 1H-furo[3,2-d]pyrimidine-2,4-dione

A mixture of 1H-furo[3,2-d]pyrimidine-2,4-dione (3.0 g, 0.020 mol) and N,N-dimethylaniline (2.0 mL, 0.016 mol) is treated with phosphorous oxychloride (18.0 mL, 0.193 mol). The resulting mixture is heated at 130°C for 2 hours. After cooling to room temperature, the black solution is carefully quenched with crushed ice and water, followed by extraction with ethyl acetate. The organic layer is isolated, dried over MgSO₄, and concentrated in vacuo to afford the title compound as a tan solid (3.26 g, 87% yield).[1]

Visualizing the Synthesis

To aid in the understanding of the experimental process and the comparative logic, the following diagrams have been generated.

G General Workflow for this compound Synthesis cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product Start Furo[3,2-d]pyrimidine -2,4-diol or -dione React Chlorination with POCl₃ or Trichlorophosphate in N,N-dimethylaniline Start->React Heat (130°C) Quench Quenching with Ice Water React->Quench Filter Filtration / Extraction Quench->Filter Dry Drying Filter->Dry Product 2,4-Dichlorofuro [3,2-d]pyrimidine Dry->Product

Caption: General experimental workflow for the synthesis of this compound.

G Comparison of Synthetic Methods for this compound cluster_methodA Method A cluster_methodB Method B Start Synthesis Goal: This compound A_Start Starting Material: Furo[3,2-d]pyrimidine-2,4-diol Start->A_Start B_Start Starting Material: 1H-furo[3,2-d]pyrimidine-2,4-dione Start->B_Start A_Reactant Reagent: Trichlorophosphate A_Start->A_Reactant A_Time Time: 3 hours A_Reactant->A_Time A_Yield Yield: 54% A_Time->A_Yield B_Reactant Reagent: Phosphorous oxychloride B_Start->B_Reactant B_Time Time: 2 hours B_Reactant->B_Time B_Yield Yield: 87% B_Time->B_Yield

Caption: Logical comparison of two synthetic routes to this compound.

Discussion

Both methods presented utilize a similar chemical transformation, the chlorination of a diol or dione precursor. Method B, starting from the dione, demonstrates a significantly higher yield (87%) and a shorter reaction time (2 hours) compared to Method A (54% yield, 3 hours). This suggests that the dione may be a more favorable starting material under these specific reaction conditions.

It is important to note that the purity of the final product was not explicitly stated for either method in the reviewed literature. Further analysis, such as NMR spectroscopy and melting point determination, would be necessary to fully assess the efficiency of each method. For instance, one report mentions a melting point of 107.3°C and provides ¹H NMR data (300 MHz, CDCl₃) as δ 8.08 (d, J = 2.2 Hz, 1H), 7.02 (d, J = 2.2 Hz, 1H) for the product obtained from the diol precursor.[1]

For comparison, synthetic methods for analogous heterocyclic compounds, such as 2,4-dichlorothieno[3,2-d]pyrimidine, have reported purities of up to 99.5% after purification, highlighting the potential for achieving high purity for this class of compounds.[2] Similarly, a patented method for the synthesis of 2,4-dichloro-5-methoxy pyrimidine reports high yields of 90-96% and purities of 98.0-99.0%.[3] These examples suggest that optimization of the reaction conditions and purification procedures for this compound synthesis could lead to improved outcomes.

Conclusion

Based on the available data, the synthesis of this compound via chlorination of 1H-furo[3,2-d]pyrimidine-2,4-dione with phosphorous oxychloride (Method B) appears to be the more efficient route, offering a significantly higher yield in a shorter reaction time. However, a comprehensive evaluation should also consider the cost and availability of the starting materials, as well as a thorough analysis of the final product's purity. The provided protocols and comparative data serve as a valuable resource for researchers aiming to synthesize this important intermediate for applications in drug discovery and development.

References

Safety Operating Guide

Personal protective equipment for handling 2,4-Dichlorofuro[3,2-D]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 2,4-Dichlorofuro[3,2-d]pyrimidine was publicly available at the time of this writing. The following guidance is based on the safety protocols for structurally similar compounds, including other dichlorinated pyrimidine derivatives. Researchers should handle this compound with caution and assume it to be hazardous.

This guide provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. The procedural guidance is designed to answer specific operational questions and build trust by providing value beyond the product itself.

Immediate Safety Precautions

Given the hazards associated with analogous chemical structures, this compound should be treated as a hazardous substance. It is likely to be harmful if swallowed, a skin and eye irritant, and may cause respiratory irritation. Some related compounds are known to cause severe skin burns and eye damage.

First Aid Measures:

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1][2][3][4]
Skin Contact Immediately wash off with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[1][2][3][4]
Eye Contact Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][2][3][5]
Ingestion Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][3]

Personal Protective Equipment (PPE)

Consistent and correct use of PPE is the primary defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.

Protection TypeRequired PPESpecifications and Guidelines
Eye and Face Protection Safety Goggles and Face ShieldUse chemical splash goggles that meet ANSI Z87.1 standards.[6][7] A face shield should be worn over goggles when there is a higher risk of splashing.[7][8][9]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended for their resistance to a broad range of chemicals.[6][8][10] Always inspect gloves for integrity before use and wash them before removal.
Body Protection Laboratory CoatA flame-resistant lab coat should be worn at all times.[6][7] For tasks with a higher risk of splashes, a chemical-resistant apron is also recommended.
Respiratory Protection Fume Hood or RespiratorAll handling should be conducted in a certified chemical fume hood.[8][11] If a fume hood is not available or if exposure limits may be exceeded, a NIOSH-approved respirator with an appropriate cartridge should be used.[6][12]

Operational Plan: Safe Handling Protocol

This step-by-step protocol outlines the safe handling of this compound from receipt to disposal.

1. Preparation and Engineering Controls:

  • Before handling, ensure that a chemical fume hood is operational and that an eyewash station and safety shower are readily accessible.[1][5][8]

  • Verify that all necessary PPE is available and in good condition.

2. Handling the Compound:

  • Conduct all weighing and transferring of the solid compound within a chemical fume hood to avoid inhalation of dust.

  • Avoid direct contact with skin and eyes by wearing the appropriate PPE.[2][5]

  • Wash hands thoroughly after handling.[1][2][3]

3. Spill Management:

  • In the event of a spill, evacuate the area and restrict access.

  • Wearing appropriate PPE, cover the spill with an inert absorbent material like vermiculite or sand.

  • Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[8]

  • Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

Disposal Plan

Dispose of all waste, including contaminated PPE and absorbent materials, in accordance with local, state, and federal regulations.[1][3][8]

  • Chemical Waste: Collect all waste containing this compound in a clearly labeled, sealed container for hazardous waste. Do not dispose of the chemical down the drain.[2][8]

  • Contaminated Materials: Any materials, such as gloves, absorbent pads, and weighing paper, that come into contact with the compound should be disposed of as hazardous waste.

Experimental Workflow for Handling this compound

G Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Verify Fume Hood Operation prep2 Inspect and Don PPE prep1->prep2 prep3 Ensure Access to Eyewash/Shower prep2->prep3 handle1 Weigh Compound in Fume Hood prep3->handle1 handle2 Perform Experiment in Fume Hood handle1->handle2 clean1 Decontaminate Work Area handle2->clean1 spill Spill Occurs handle2->spill clean2 Dispose of Waste in Labeled Container clean1->clean2 clean3 Remove and Dispose of PPE clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4 spill_response Follow Spill Management Protocol spill->spill_response IMMEDIATE ACTION spill_response->clean1

Caption: Workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.